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  • Product: 4-Methyl-1,3-dioxan-2-one
  • CAS: 17361-58-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the NMR Spectral Analysis of 4-Methyl-1,3-dioxan-2-one

For Researchers, Scientists, and Drug Development Professionals Foreword: Decoding the Molecular Architecture In the landscape of contemporary drug discovery and materials science, the precise characterization of molecul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding the Molecular Architecture

In the landscape of contemporary drug discovery and materials science, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering a window into the intricate electronic and spatial arrangements of atoms within a molecule. This guide provides a comprehensive, in-depth analysis of the NMR spectral features of 4-Methyl-1,3-dioxan-2-one, a heterocyclic compound of interest in various chemical syntheses. As a Senior Application Scientist, my aim is not merely to present data, but to illuminate the underlying principles that govern the spectral output, thereby empowering researchers to approach their own analytical challenges with a heightened level of understanding and confidence. The methodologies and interpretations presented herein are designed to be self-validating, grounded in the fundamental principles of NMR and supported by data from analogous structures.

Introduction to 4-Methyl-1,3-dioxan-2-one and the Power of NMR

4-Methyl-1,3-dioxan-2-one is a six-membered cyclic carbonate. The incorporation of a methyl group introduces chirality and breaks the symmetry of the parent 1,3-dioxan-2-one ring, leading to a more complex and informative NMR spectrum. Understanding the stereochemistry and conformational dynamics of such molecules is crucial for their application in fields like polymer chemistry and asymmetric synthesis.

NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides invaluable information on:

  • Chemical Environment: The electronic shielding around a nucleus, which dictates its chemical shift (δ).

  • Connectivity: Through-bond scalar couplings (J-couplings) reveal which atoms are connected.

  • Spatial Proximity: Through-space interactions, observed in advanced NMR experiments like NOESY, can elucidate the three-dimensional structure.

This guide will systematically dissect the ¹H and ¹³C NMR spectra of 4-Methyl-1,3-dioxan-2-one, offering a detailed roadmap for its structural elucidation.

Experimental Protocol: The Foundation of High-Quality Data

The acquisition of a high-quality NMR spectrum is the bedrock of accurate spectral analysis. The following protocol outlines the best practices for sample preparation of 4-Methyl-1,3-dioxan-2-one.

2.1. Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_quality Quality Control Analyte Weigh ~10-20 mg of 4-Methyl-1,3-dioxan-2-one Dissolve Dissolve Analyte in ~0.6-0.7 mL of Solvent Analyte->Dissolve Solvent Select Deuterated Solvent (e.g., CDCl₃) Solvent->Dissolve Filter Filter into NMR Tube (Glass Wool Pipette) Dissolve->Filter Cap Cap the NMR Tube Filter->Cap Visual Visually Inspect for Particulates and Clarity Cap->Visual

Caption: A streamlined workflow for preparing a high-quality NMR sample.

Step-by-Step Methodology:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic molecules like 4-Methyl-1,3-dioxan-2-one.[1][2] It offers good solubility and its residual proton signal (at ~7.26 ppm) typically does not interfere with the analyte's signals. Other potential solvents include acetone-d₆ and benzene-d₆, though their use may alter the chemical shifts of the analyte.

  • Concentration: For a standard ¹H NMR spectrum, a concentration of 10-20 mg in 0.6-0.7 mL of solvent is generally sufficient. For ¹³C NMR, a more concentrated sample (50-100 mg) is preferable due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Filtration: It is critical to remove any suspended particulate matter, as this can severely degrade the spectral resolution by disrupting the magnetic field homogeneity. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[1] Most high-quality deuterated solvents are available with TMS already added.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum of 4-Methyl-1,3-dioxan-2-one is predicted to exhibit distinct signals for each of its unique protons. The presence of the methyl group at the C4 position renders all other protons on the heterocyclic ring diastereotopic.

3.1. Predicted Chemical Shifts and Multiplicities

The following table outlines the predicted ¹H NMR spectral data for 4-Methyl-1,3-dioxan-2-one, based on the analysis of structurally similar compounds such as 4-methyl-1,3-dioxane.[2] The carbonyl group in the 2-position will have a significant deshielding effect on the adjacent protons.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H44.5 - 5.0m-Methine proton adjacent to two oxygen atoms and a methyl group. Deshielded by both oxygens.
H5a (axial)2.0 - 2.5dddJgem ≈ 12-15, Jax-ax ≈ 10-13, Jax-eq ≈ 2-5Methylene proton cis to the methyl group.
H5e (equatorial)2.5 - 3.0dddJgem ≈ 12-15, Jeq-ax ≈ 2-5, Jeq-eq ≈ 2-4Methylene proton trans to the methyl group.
H6a (axial)4.0 - 4.5dddJgem ≈ 10-12, Jax-ax ≈ 10-13, Jax-eq ≈ 2-5Methylene proton adjacent to an oxygen atom and deshielded by the carbonyl group.
H6e (equatorial)4.5 - 5.0dddJgem ≈ 10-12, Jeq-ax ≈ 2-5, Jeq-eq ≈ 2-4Methylene proton adjacent to an oxygen atom and deshielded by the carbonyl group.
-CH₃1.3 - 1.6dJ ≈ 6-7Methyl group coupled to the H4 methine proton.

3.2. Deciphering the Coupling Patterns

The coupling constants (J-values) are a rich source of stereochemical information. In a six-membered ring, the magnitude of the coupling between vicinal protons is highly dependent on the dihedral angle between them, as described by the Karplus equation.

  • Geminal Coupling (²J): Protons on the same carbon (e.g., H5a and H5e) will split each other.

  • Vicinal Coupling (³J): Protons on adjacent carbons will couple. The magnitude of this coupling will be larger for axial-axial interactions (typically 10-13 Hz) and smaller for axial-equatorial and equatorial-equatorial interactions (typically 2-5 Hz).

Caption: A diagram illustrating the expected proton-proton couplings.

¹³C NMR Spectral Analysis: The Carbon Backbone

The broadband proton-decoupled ¹³C NMR spectrum provides a count of the number of unique carbon environments in the molecule. For 4-Methyl-1,3-dioxan-2-one, five distinct signals are expected.

4.1. Predicted Chemical Shifts

The chemical shifts in ¹³C NMR are highly indicative of the carbon's hybridization and the electronegativity of its neighbors.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2 (C=O)150 - 160Carbonyl carbon of a carbonate, highly deshielded.
C470 - 80Methine carbon bonded to two oxygen atoms.
C530 - 40Methylene carbon adjacent to the methylated carbon.
C665 - 75Methylene carbon adjacent to an oxygen atom and the carbonyl group.
-CH₃18 - 25Methyl carbon.

4.2. DEPT-135: Differentiating Carbon Types

Distortionless Enhancement by Polarization Transfer (DEPT) is an invaluable experiment for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment for 4-Methyl-1,3-dioxan-2-one would show:

  • Positive Signals: CH and CH₃ carbons (C4 and -CH₃).

  • Negative Signals: CH₂ carbons (C5 and C6).

  • Absent Signals: Quaternary carbons (C2).

This information, combined with the chemical shifts, allows for the unambiguous assignment of each carbon in the molecule.

Advanced 2D NMR Techniques: Connecting the Dots

For a molecule with overlapping proton signals and complex coupling patterns, 2D NMR experiments are essential for a complete and confident assignment.

5.1. COSY (Correlation Spectroscopy)

The COSY spectrum reveals which protons are coupled to each other. Cross-peaks will appear between the signals of J-coupled protons. For 4-Methyl-1,3-dioxan-2-one, a COSY experiment would be expected to show correlations between:

  • H4 and the -CH₃ protons.

  • H4 and both H5 protons.

  • The H5 protons and the H6 protons.

5.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment process.

G cluster_workflow 2D NMR Assignment Workflow 1H_NMR Acquire ¹H NMR COSY Acquire COSY 1H_NMR->COSY 13C_NMR Acquire ¹³C & DEPT-135 NMR HSQC Acquire HSQC 13C_NMR->HSQC Assign_H Assign ¹H Signals using COSY COSY->Assign_H Assign_C Assign ¹³C Signals using HSQC & DEPT HSQC->Assign_C Assign_H->HSQC Structure Confirm Structure Assign_C->Structure

Caption: A logical workflow for structural elucidation using 2D NMR.

Conclusion: A Comprehensive Spectroscopic Portrait

The NMR spectral analysis of 4-Methyl-1,3-dioxan-2-one, while intricate, is a solvable puzzle. By systematically applying the principles of chemical shift theory, spin-spin coupling, and advanced 2D NMR techniques, a complete and unambiguous assignment of its ¹H and ¹³C spectra can be achieved. This guide has provided a predictive framework based on established NMR principles and data from analogous compounds. This approach not only allows for the confident identification of 4-Methyl-1,3-dioxan-2-one but also serves as a valuable educational tool for researchers seeking to deepen their understanding of NMR spectroscopy. The true power of NMR lies not just in acquiring a spectrum, but in the thoughtful and logical interpretation of the rich information it contains.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Methyl-1,3-dioxan-2-one for Functional Group Identification

This technical guide provides a comprehensive analysis of 4-Methyl-1,3-dioxan-2-one using infrared (IR) spectroscopy, offering a detailed framework for the identification of its key functional groups. This document is in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-Methyl-1,3-dioxan-2-one using infrared (IR) spectroscopy, offering a detailed framework for the identification of its key functional groups. This document is intended for researchers, scientists, and drug development professionals who utilize vibrational spectroscopy for molecular characterization.

Introduction: The Significance of 4-Methyl-1,3-dioxan-2-one and the Power of IR Spectroscopy

4-Methyl-1,3-dioxan-2-one is a six-membered cyclic carbonate, a heterocyclic compound with the molecular formula C₅H₈O₃.[1] Its structure incorporates a carbonate ester and ether linkages within a dioxane ring.[1] This molecule serves as a valuable monomer in the synthesis of biodegradable aliphatic polycarbonates and polyurethanes, which have significant applications in the biomedical field due to their low toxicity.[1] Furthermore, it acts as a crucial intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1]

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational modes of molecules.[2][3] When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of this radiation, an IR spectrum is generated, which serves as a unique molecular "fingerprint."[4] Each peak in the spectrum corresponds to a specific type of bond vibration (e.g., stretching, bending), allowing for the identification of the functional groups present within the molecule.[2][4] For a molecule like 4-Methyl-1,3-dioxan-2-one, IR spectroscopy is indispensable for confirming its synthesis and purity by identifying its characteristic carbonate and alkyl functionalities.

Molecular Structure and Predicted Vibrational Modes

The structure of 4-Methyl-1,3-dioxan-2-one dictates its characteristic IR absorption bands. The key functional groups to be identified are the cyclic carbonate group (C=O and O-C-O) and the aliphatic C-H bonds of the methyl and methylene groups.

Molecular Structure of 4-Methyl-1,3-dioxan-2-one

Caption: Molecular structure of 4-Methyl-1,3-dioxan-2-one.

Based on its structure, we can predict the following key vibrational modes that will be active in the infrared spectrum:

  • C=O Stretching: The carbonyl group of the cyclic carbonate is expected to exhibit a very strong and sharp absorption band. For cyclic carbonates, this peak typically appears at a higher wavenumber compared to acyclic esters due to ring strain.[5]

  • C-H Stretching: The molecule contains both sp³ hybridized C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the dioxane ring. These will result in multiple absorption bands.

  • C-O Stretching: The carbonate and ether linkages within the ring will produce strong C-O stretching vibrations.

  • C-H Bending: Vibrations from the bending of C-H bonds (scissoring, rocking, wagging, and twisting) will be present in the fingerprint region of the spectrum.[6]

Interpreting the Infrared Spectrum of 4-Methyl-1,3-dioxan-2-one

The following table summarizes the expected characteristic absorption bands for 4-Methyl-1,3-dioxan-2-one, with assignments based on established literature values for similar cyclic carbonates like propylene carbonate.[1][7][8]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~1750-1800Strong, SharpC=O Asymmetric StretchingCyclic Carbonate
~2800-3000Medium to StrongC-H Stretching (Symmetric & Asymmetric)Methyl (CH₃) & Methylene (CH₂)
~1000-1300StrongC-O StretchingEther & Carbonate Linkages
~1350-1470VariableC-H BendingMethyl (CH₃) & Methylene (CH₂)

Detailed Analysis of Key Spectral Regions:

  • The Carbonyl (C=O) Region (1750-1800 cm⁻¹): The most prominent peak in the spectrum of 4-Methyl-1,3-dioxan-2-one is the carbonyl stretch of the cyclic carbonate, appearing around 1750-1800 cm⁻¹.[1] The exact position can be influenced by the solvent and the physical state of the sample. The high frequency of this absorption is characteristic of a five or six-membered cyclic carbonate ring.[5][9]

  • The C-H Stretching Region (2800-3000 cm⁻¹): In this region, multiple peaks will be observed corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.[1][10]

  • The Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions arising from C-O stretching and C-H bending vibrations. The strong absorptions between 1000-1300 cm⁻¹ are characteristic of the C-O single bond stretching in the ether and carbonate moieties.[1] The specific pattern of peaks in this region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Experimental Protocol: Acquiring the IR Spectrum using Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy, particularly for liquid and solid samples, as it requires minimal sample preparation.[11]

Materials and Equipment:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample of 4-Methyl-1,3-dioxan-2-one (liquid)

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Step-by-Step Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself, which will then be subtracted from the sample spectrum.[2]

  • Sample Application:

    • Place a small drop of 4-Methyl-1,3-dioxan-2-one onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[2]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the acquired spectrum as needed (e.g., baseline correction, smoothing).

    • Identify the key absorption bands and assign them to the corresponding functional groups using the information provided in this guide and standard IR correlation charts.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-soaked, lint-free wipe to remove all traces of the sample.

Workflow for ATR-FTIR Analysis of 4-Methyl-1,3-dioxan-2-one

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Cleanup start Start clean_crystal Clean ATR Crystal start->clean_crystal background Acquire Background Spectrum clean_crystal->background apply_sample Apply 4-Methyl-1,3-dioxan-2-one Sample background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Spectrum (e.g., Baseline Correction) acquire_spectrum->process_data identify_peaks Identify and Assign Peaks process_data->identify_peaks clean_up Clean ATR Crystal identify_peaks->clean_up end End clean_up->end

Caption: A step-by-step workflow for the ATR-FTIR analysis.

Conclusion

Infrared spectroscopy is an essential analytical tool for the unambiguous identification of the functional groups in 4-Methyl-1,3-dioxan-2-one. The characteristic strong absorption of the cyclic carbonate C=O group in the 1750-1800 cm⁻¹ region, coupled with the C-H stretching bands around 2800-3000 cm⁻¹ and the strong C-O stretching vibrations in the fingerprint region, provides a definitive spectral signature for this compound. By following the outlined experimental protocol, researchers can reliably obtain high-quality IR spectra for the structural confirmation and purity assessment of 4-Methyl-1,3-dioxan-2-one, supporting its application in polymer synthesis and pharmaceutical development.

References

  • FT-IR spectra of cyclic carbonate (a) and poly(propylene carbonate) (b) produced using DMC-PTMEG catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • IR spectrum for cyclic carbonate 5 j (blue) and IR spectrum for NIPU 8 a (red). (n.d.). ResearchGate. Retrieved from [Link]

  • Interfacial carbonyl groups of propylene carbonate facilitate the reversible binding of nitrogen dioxide. (2024). RSC Publishing. Retrieved from [Link]

  • Propylene Carbonate. (n.d.). PubChem. Retrieved from [Link]

  • FT-IR spectra of the reaction mixture of the FDCA-derived bis(cyclic... (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Methyl-1,3-dioxane. (n.d.). PubChem. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Protocol device used for FTIR-ATR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • (4S)-4-methyl-1,3-dioxolan-2-one. (n.d.). PubChem. Retrieved from [Link]

  • ATR-FTIR. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

  • ATR-FTIR spectroscopy study of hydrogen bonding trends. (n.d.). Retrieved from [Link]

  • Observed bands in Raman and infrared spectra of 1,3-dioxolane and their assignments. (n.d.). ResearchGate. Retrieved from [Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018). Spectroscopy Online. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • (4S)-2-Methyl-2-phenyl-1,3-dioxan-4-methanol. (n.d.). SpectraBase. Retrieved from [Link]

  • 1,3-Dioxane, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • The vibrational spectrum of 1,4-dioxane in aqueous solution – theory and experiment. (n.d.). Retrieved from [Link]

  • Decoding chemical information from vibrational spectroscopy data: Local vibrational mode theory. (2020). SMU. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2023). OpenStax. Retrieved from [Link]

  • Infrared Spectra: Identifying Functional Groups. (n.d.). Oregon State University. Retrieved from [Link]

  • Number of Vibrational Modes in a Molecule. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Vibrational Mode-Specific Dynamics of the OH + C2H6 Reaction. (n.d.). PMC - NIH. Retrieved from [Link]

  • Functional Groups and Infrared Spectroscopy - IR Spec Part 1. (2023). YouTube. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Cyclic Carbonates: Analysis of 4-Methyl-1,3-dioxolan-2-one and Inferred Pathways for 4-Methyl-1,3-dioxan-2-one

Abstract: This technical guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation patterns of cyclic carbonates. Due to the limited availability of published mass spectral dat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation patterns of cyclic carbonates. Due to the limited availability of published mass spectral data for 4-Methyl-1,3-dioxan-2-one, this paper uses the closely related and extensively documented five-membered ring analogue, 4-Methyl-1,3-dioxolan-2-one (commonly known as propylene carbonate), as a primary reference model. We will dissect its fragmentation pathways, supported by spectral data from authoritative databases. These established principles will then be extrapolated to predict the likely fragmentation behavior of the six-membered ring system, 4-Methyl-1,3-dioxan-2-one, offering researchers a robust framework for the structural elucidation of this class of compounds.

Introduction: The Challenge of Elucidating Cyclic Carbonate Structures

Cyclic carbonates are a vital class of organic compounds, serving as polar aprotic solvents, electrolytes in lithium-ion batteries, and versatile intermediates in chemical synthesis.[1] The precise characterization of their molecular structure is paramount for quality control, reaction monitoring, and the development of new materials. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for this purpose, providing a detailed fingerprint of a molecule through its fragmentation pattern.

This guide focuses on the fragmentation of 4-Methyl-1,3-dioxan-2-one, a six-membered cyclic carbonate. However, a comprehensive search of established spectral libraries, including the NIST Chemistry WebBook, reveals a scarcity of specific EI mass spectral data for this compound.[2] In contrast, its five-membered analogue, 4-Methyl-1,3-dioxolan-2-one (Propylene Carbonate, PC), is well-characterized.[3][4][5]

Therefore, this document will adopt a scientifically rigorous two-part approach:

  • A thorough analysis of the established fragmentation pathways of Propylene Carbonate (MW: 102.09 g/mol ).[3]

  • An expert inference of the probable fragmentation patterns for 4-Methyl-1,3-dioxan-2-one (MW: 116.11 g/mol ), based on the principles derived from its analogue and the known behavior of related six-membered ring systems.

Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[6] This molecular ion is energetically unstable and undergoes a series of predictable bond cleavages and rearrangements to produce a cascade of smaller, charged fragment ions. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), generating a spectrum that reflects the relative abundance of each fragment. The fragmentation process is governed by fundamental chemical principles, such as the stability of the resulting cations and neutral radicals.[6][7]

Fragmentation Pattern Analysis of 4-Methyl-1,3-dioxolan-2-one (Propylene Carbonate)

The EI mass spectrum of Propylene Carbonate (C₄H₆O₃) provides a classic example of cyclic carbonate fragmentation. The molecular ion peak at m/z 102 is typically observed, though its intensity may vary. The primary fragmentation routes involve alpha-cleavage, ring-opening, and the loss of stable neutral molecules.

Key Fragmentation Pathways

The major observed fragments in the spectrum of propylene carbonate are summarized below. The subsequent diagrams illustrate the proposed mechanisms for their formation.

m/zProposed Ion StructureCommon Name/DescriptionProbable Formation Mechanism
102[C₄H₆O₃]•+Molecular Ion (M•+)Electron ionization of the parent molecule.
87[C₃H₃O₃]+M - CH₃Alpha-cleavage with loss of the methyl radical.
58[C₃H₆O]•+M - CO₂Decarboxylation; loss of a neutral carbon dioxide molecule.
57[C₃H₅O]+Loss of a hydrogen radical from the m/z 58 fragment.
43[C₂H₃O]+Acetyl CationCleavage of the ring structure. This is often the base peak.
Mechanistic Visualizations (Graphviz)

This pathway is initiated by an alpha-cleavage, a common fragmentation for carbonyl compounds, where the bond adjacent to the carbonyl group breaks.[8][9] The loss of the methyl group results in a stabilized cation.

Caption: Alpha-cleavage leading to the loss of a methyl radical.

The loss of a stable neutral molecule like CO₂ is a highly favorable fragmentation pathway for cyclic carbonates, driven by the thermodynamic stability of carbon dioxide.

Caption: Decarboxylation pathway resulting in the loss of CO₂.

The formation of the highly stable acetyl cation ([CH₃CO]⁺) often results in the base peak (the most abundant ion) in the spectrum. This requires a more complex ring-opening and bond cleavage cascade.

Caption: Multi-step fragmentation leading to the stable acetyl cation.

Inferred Fragmentation Pattern of 4-Methyl-1,3-dioxan-2-one

While direct spectral data is unavailable, we can predict the fragmentation of the six-membered ring, 4-Methyl-1,3-dioxan-2-one (C₅H₈O₃, MW=116), by applying the principles observed for its five-membered counterpart and considering the structural differences.

  • Molecular Ion (M•+): A molecular ion peak at m/z 116 is expected, although it may be weak due to the increased flexibility and potential for fragmentation of the six-membered ring.

  • Loss of Methyl Radical (m/z 101): Similar to propylene carbonate, alpha-cleavage at the C4 position is highly probable, leading to the loss of a methyl radical (•CH₃) and the formation of a fragment at m/z 101 .

  • Decarboxylation (m/z 72): The loss of CO₂ is a fundamental pathway for carbonates. This would result in a fragment ion at m/z 72 ([C₄H₈O]•+). This fragment corresponds to the molecular ion of methyl-oxetane or related isomers.

  • Ring Cleavage Fragments: The larger ring offers more complex fragmentation possibilities. We can anticipate fragments analogous to those from 4-methyl-1,3-dioxane itself.[2]

    • A fragment at m/z 87 ([M-29]⁺) corresponding to the loss of a formyl radical (•CHO) or an ethyl radical (•C₂H₅) following rearrangement.

    • A prominent peak at m/z 43 ([C₂H₃O]⁺) is still highly likely, as the acetyl cation is a very stable fragment that can be formed from the substructure.

Predicted Major Fragments for 4-Methyl-1,3-dioxan-2-one
Predicted m/zProposed Ion Structure/LossRationale
116[C₅H₈O₃]•+Molecular Ion
101[M - CH₃]⁺Alpha-cleavage at C4 position.
72[M - CO₂]•+Decarboxylation, a highly favored pathway.
57[C₃H₅O]⁺Further fragmentation of larger ions.
43[C₂H₃O]⁺Formation of the stable acetyl cation.

Standard Operating Protocol: GC-MS Analysis of Cyclic Carbonates

This protocol outlines a standard method for obtaining an EI mass spectrum for a compound like 4-Methyl-1,3-dioxan-2-one.

Objective: To acquire a reproducible 70 eV electron ionization mass spectrum.

Materials:

  • Sample (e.g., 4-Methyl-1,3-dioxan-2-one), >98% purity

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in the chosen solvent.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

    • Transfer the final solution to a 2 mL autosampler vial and cap securely.

  • Instrument Setup (Example Parameters):

    • Gas Chromatograph (GC):

      • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).

      • Injection Volume: 1 µL.

      • Inlet Temperature: 250 °C.

      • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

      • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Program:

        • Initial temperature: 50 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 280 °C.

        • Final hold: 5 minutes at 280 °C.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40 - 400.

      • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Acquisition & Analysis:

    • Load the sample vial into the autosampler tray.

    • Run the acquisition sequence.

    • Once the run is complete, identify the chromatographic peak corresponding to the analyte.

    • Generate the mass spectrum by averaging the scans across the chromatographic peak and performing a background subtraction using a scan from the baseline just before the peak.

    • Compare the resulting spectrum against spectral libraries (e.g., NIST) and analyze the fragmentation pattern as described in this guide.

Conclusion

The mass spectrometric fragmentation of cyclic carbonates is a predictable process governed by fundamental principles of ion stability, including preferential alpha-cleavage and the loss of stable neutral molecules like CO₂. By thoroughly analyzing the well-documented spectrum of 4-Methyl-1,3-dioxolan-2-one, we have established a reliable mechanistic framework. This framework allows for a confident, theory-backed prediction of the fragmentation pattern for the less-documented 4-Methyl-1,3-dioxan-2-one. Researchers and professionals can leverage this guide to aid in the structural confirmation, impurity profiling, and metabolic studies of these important chemical entities.

References

  • National Institute of Standards and Technology. (n.d.). 1,3-Dioxolan-2-one, 4-methyl-, (4S)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylene carbonate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propylene Carbonate. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propylene Carbonate. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Propylene Carbonate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propylene Carbonate. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3-Dioxane, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1,3-dioxane. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-hydroxymethyl-1,3-dioxolan-2-one. NIST Chemistry WebBook. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chem Complete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. Retrieved from [Link]

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Exploratory

Whitepaper: Stereoselective Synthesis and Advanced Characterization of 4-Methyl-1,3-dioxan-2-one Isomers

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists Abstract 4-Methyl-1,3-dioxan-2-one, a six-membered cyclic carbonate, serves as a critical monomer in the synthesis of biodegrada...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

4-Methyl-1,3-dioxan-2-one, a six-membered cyclic carbonate, serves as a critical monomer in the synthesis of biodegradable and biocompatible aliphatic polycarbonates. The stereochemistry at the C4 position—specifically, the cis or trans orientation of the methyl group—profoundly influences the resulting polymer's thermal properties, degradation kinetics, and mechanical strength. This technical guide provides a comprehensive overview of the prevalent strategies for the stereoselective synthesis of cis- and trans-4-Methyl-1,3-dioxan-2-one. We delve into the mechanistic underpinnings of synthetic choices, emphasizing the transition from hazardous reagents like phosgene to safer, more sustainable methods involving CO₂ utilization. Furthermore, this document details a robust, self-validating workflow for the definitive stereochemical characterization of the isomers, centered on advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques. Detailed experimental protocols, comparative data tables, and explanatory diagrams are provided to equip researchers and drug development professionals with the practical knowledge required to synthesize and validate these valuable stereoisomers.

Introduction: The Significance of Stereochemistry in Cyclic Carbonate Monomers

The field of biomedical materials and drug delivery systems increasingly relies on aliphatic polycarbonates due to their excellent biocompatibility and tunable degradation profiles. These polymers are primarily synthesized via the Ring-Opening Polymerization (ROP) of cyclic carbonate monomers.[1] 4-Methyl-1,3-dioxan-2-one is a key monomer in this class, offering a pathway to poly(trimethylene carbonate) derivatives with tailored properties.

The substituent on the carbonate ring introduces a chiral center, leading to the existence of stereoisomers. In the case of 4-Methyl-1,3-dioxan-2-one, the spatial orientation of the methyl group relative to the ring structure gives rise to cis and trans diastereomers. This is not a trivial distinction; the stereochemistry of the monomer unit is preserved during ROP and dictates the tacticity of the polymer chain. This, in turn, has a direct and significant impact on the polymer's crystallinity, melting point (Tₘ), glass transition temperature (T₉), and ultimately, its performance in applications such as controlled-release drug matrices or resorbable surgical implants. Therefore, the ability to selectively synthesize and definitively characterize each stereoisomer is paramount for rational polymer design.

This guide addresses this need by providing a Senior Application Scientist's perspective on both the synthesis and the rigorous characterization required for these foundational monomers.

Stereoselective Synthesis Strategies

The primary challenge in synthesizing the stereoisomers of 4-Methyl-1,3-dioxan-2-one lies in controlling the orientation of the methyl group at the C4 position. The most reliable method involves starting with a stereodefined precursor, namely an enantiomer of 1,3-butanediol.

Primary Synthesis Route: Cyclization of Chiral 1,3-Butanediol

The most direct and widely adopted strategy is the cyclization of commercially available (R)- or (S)-1,3-butanediol with a suitable carbonylating agent. The choice of this agent is critical, balancing reactivity, safety, and reaction conditions. This reaction proceeds with retention of configuration at the C4 stereocenter. The thermodynamic equilibrium of the product mixture typically favors the cis isomer, where the methyl group occupies a sterically favorable equatorial position in the dominant chair conformation of the 1,3-dioxane ring.[2][3]

Causality Behind Reagent Choice:

  • Phosgene and its Derivatives (e.g., Triphosgene): Historically, phosgene was a common C1 synthon for this transformation due to its high reactivity. However, its extreme toxicity makes it unsuitable for modern laboratory and industrial settings. Triphosgene, a solid, is a safer alternative that generates phosgene in situ, but still requires stringent handling protocols.

  • Carbonyl Diimidazole (CDI) and Dialkyl Carbonates: Reagents like CDI and dimethyl or diethyl carbonate represent much safer alternatives. They react with the diol under milder conditions, often requiring a base catalyst, to form the cyclic carbonate. While less reactive than phosgene, their safety profile makes them preferable.

  • Carbon Dioxide (CO₂): The greenest approach involves the direct use of CO₂ as the carbonyl source.[4][5] This method aligns with sustainable chemistry principles by utilizing a waste stream product.[6] The reaction of 1,3-diols with CO₂ can be promoted by catalysts and dehydrating agents to drive the equilibrium towards the cyclic carbonate product, offering a safe and environmentally benign alternative to phosgene-based methods.[7]

Below is a generalized workflow for the synthesis.

cluster_start Starting Material cluster_reagents Carbonylation cluster_product Product Mixture cluster_purification Purification cluster_final Isolated Isomers start (R)- or (S)-1,3-Butanediol reagent Carbonylating Agent (e.g., Triphosgene, CDI, CO₂) + Base/Catalyst start->reagent Reaction in appropriate solvent product Diastereomeric Mixture (cis and trans) 4-Methyl-1,3-dioxan-2-one reagent->product purify Column Chromatography or Recrystallization product->purify cis cis-isomer purify->cis Separation trans trans-isomer purify->trans

Caption: General workflow for synthesis and purification of stereoisomers.

Experimental Protocol: Synthesis via Triphosgene

This protocol describes a representative synthesis using triphosgene, a safer alternative to gaseous phosgene. (Warning: This reaction should be performed in a certified chemical fume hood by trained personnel with appropriate personal protective equipment.)

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (R)-1,3-butanediol (1.0 eq.) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (2.2 eq.), to the solution dropwise.

  • Triphosgene Addition: Dissolve triphosgene (0.4 eq.) in anhydrous DCM/THF and add it dropwise to the cooled reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the cis and trans diastereomers. The cis isomer is typically the major product and is less polar.

Stereochemical Characterization: A Self-Validating System

The definitive assignment of the cis and trans stereochemistry is non-trivial and relies almost exclusively on NMR spectroscopy. The combination of ¹H, ¹³C, and 2D NOESY experiments provides an internally consistent and thus self-validating dataset for unambiguous assignment.

G cluster_input cluster_primary Primary Analysis cluster_confirmation Conformational Proof cluster_output PurifiedIsomer Purified Isomer (from Synthesis) H_NMR ¹H NMR Analysis (Chemical Shift & Coupling Constants) PurifiedIsomer->H_NMR C_NMR ¹³C NMR Analysis (Chemical Shift) PurifiedIsomer->C_NMR NOESY 2D NOESY / ROESY (Through-Space Correlations) H_NMR->NOESY Hypothesis Formation Assignment Unambiguous Stereochemical Assignment (cis or trans) C_NMR->Assignment Corroboration NOESY->Assignment Confirmation

Caption: Workflow for the definitive characterization of stereoisomers.

Conformational Analysis: The Key to Isomer Differentiation

The 1,3-dioxan-2-one ring preferentially adopts a chair conformation to minimize steric strain.[8] The stereochemical assignment hinges on determining the orientation of the C4-methyl group: equatorial (cis) or axial (trans). The cis isomer, with its equatorial methyl group, is thermodynamically more stable.

G cluster_cis cis-Isomer (More Stable) cluster_trans trans-Isomer (Less Stable) cis_img trans_img

Caption: Chair conformations of cis (equatorial Me) and trans (axial Me) isomers.

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers are distinct due to the different magnetic environments of the ring protons in the axial and equatorial positions.

  • cis-Isomer (Equatorial Methyl):

    • The proton at C4 (H⁴) is in the axial position. It will typically appear as a complex multiplet further downfield.

    • The axial proton at C6 (H⁶ₐₓ) experiences a strong 1,3-diaxial interaction with the axial proton at C4, leading to a characteristic large diaxial coupling constant (J ≈ 10-13 Hz).

    • The methyl group protons will appear as a doublet.

  • trans-Isomer (Axial Methyl):

    • The proton at C4 (H⁴) is in the equatorial position.

    • The coupling constants between H⁴ and the protons at C5 will be small (axial-equatorial and equatorial-equatorial, J ≈ 2-5 Hz).

    • The axial methyl group experiences significant steric hindrance, which can sometimes lead to ring distortion or the adoption of a twist-boat conformation, further complicating the spectrum but still making it distinct from the cis isomer.

2D NOESY/ROESY Spectroscopy

This is the definitive experiment. It maps correlations between protons that are close in space, regardless of their bonding connectivity.

  • For the cis-Isomer: A clear Nuclear Overhauser Effect (NOE) will be observed between the protons of the equatorial methyl group and the equatorial protons at C2 and C6. Crucially, a strong NOE will be seen between the axial H⁴ proton and the axial protons at C2 and C6.

  • For the trans-Isomer: A strong NOE correlation is expected between the protons of the axial methyl group and the axial protons at C2 and C6, confirming their syn-diaxial relationship. This is the smoking gun for the trans assignment.

Data Summary Table

The following table summarizes the expected characterization data for the two stereoisomers. (Note: Exact chemical shifts (δ) are solvent-dependent and should be referenced against an internal standard like TMS).

Parameter cis-4-Methyl-1,3-dioxan-2-one trans-4-Methyl-1,3-dioxan-2-one
C4-Methyl Orientation EquatorialAxial
Thermodynamic Stability More StableLess Stable
¹H NMR: H⁴ Signal Multiplet, larger coupling constantsMultiplet, smaller coupling constants
¹³C NMR: C4-Methyl ~22 ppmShifted upfield due to steric compression (~17-19 ppm)
Key NOESY Correlation H⁴ (axial) ↔ H⁶ (axial) & H² (axial)CH₃ (axial) ↔ H⁶ (axial) & H² (axial)
IR (Carbonyl Stretch) ~1740-1750 cm⁻¹~1740-1750 cm⁻¹

Conclusion

The stereoselective synthesis of 4-Methyl-1,3-dioxan-2-one is a critical enabling step for the development of advanced biodegradable polycarbonates. Control over the monomer's stereochemistry is achieved primarily through the use of enantiopure 1,3-butanediol, with modern synthetic methods favoring safer and more sustainable carbonylating agents like CO₂ over traditional, hazardous phosgene derivatives. A rigorous and multi-faceted characterization approach, anchored by conformational analysis using ¹H and 2D NOESY NMR, is essential for the unambiguous assignment of the resulting cis and trans stereoisomers. The protocols and analytical logic presented in this guide provide a robust framework for researchers to produce and validate these monomers, paving the way for the rational design of next-generation biomaterials.

References

  • Di Cicco, A., et al. (2020). Cyclic Carbonate Formation from Epoxides and CO2 Catalyzed by Sustainable Alkali Halide–Glycol Complexes: A DFT Study to Elucidate Reaction Mechanism and Catalytic Activity. ACS Omega. Available at: [Link]

  • Darensbourg, D. J. (2007). Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2. Inorganic Chemistry. Available at: [Link]

  • Al-Mughaid, H., et al. (2023). Synthesis of cyclic carbonates from CO2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development. RSC Sustainability. Available at: [Link]

  • North, M., & Pasquale, R. (2010). Synthesis of cyclic carbonates from epoxides and CO2. Green Chemistry. Available at: [Link]

  • Wang, B., et al. (2022). Cyclic Carbonate Synthesis from Epoxides and CO2 Catalyzed by Aluminum–Salen Complexes Bearing a nido-C2B9 Carborane Ligand. Inorganic Chemistry. Available at: [Link]

  • Grignard, B., et al. (2015). Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagents. RSC Advances. Available at: [Link]

  • Kuramshina, A. E., et al. (2009). Conformational isomerization of 4-methyl-1,3-dioxane. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Teuchert, V., et al. (2023). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI Pharmaceuticals. Available at: [Link]

  • Pihlaja, K., & Sillanpää, R. (2012). Synthesis and stereochemistry of some multi methyl-substituted 1,3-dioxanes. ARKIVOC. Available at: [Link]

  • Piantini, U., et al. (2002). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. Available at: [Link]

  • Eliel, E. L., & Knoeber, M. C. (1968). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society. Available at: [Link]

  • Qiu, J., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. PubMed Central. Available at: [Link]

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Foundational

A Senior Application Scientist's Guide to the Computational Modeling of 4-Methyl-1,3-dioxan-2-one Conformation

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The conformational landscape of a molecule is intrinsically linked to its reactivity, biological activity, and material propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conformational landscape of a molecule is intrinsically linked to its reactivity, biological activity, and material properties. For six-membered heterocyclic systems like 4-Methyl-1,3-dioxan-2-one, a monomer used in the synthesis of biodegradable polycarbonates, understanding the subtle interplay of steric and stereoelectronic effects is paramount. This guide provides an in-depth, technically-grounded framework for elucidating the conformational preferences of this molecule using modern computational chemistry. We move beyond a mere recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol. The objective is to equip researchers with the expertise to confidently predict the dominant conformations, understand the energetic barriers between them, and interpret the results in the context of fundamental chemical principles.

The 'Why': Foundational Principles of Conformational Preference

Before embarking on any computational workflow, it is crucial to understand the chemical forces at play. The conformational equilibrium of 4-Methyl-1,3-dioxan-2-one is primarily a contest between steric hindrance and favorable stereoelectronic interactions.

  • The 1,3-Dioxane Ring System: Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize angular and torsional strain.[1] However, the presence of two oxygen atoms introduces shorter C-O bonds compared to C-C bonds, which can amplify diaxial interactions.[1] Alternative, higher-energy conformations such as the twist-boat serve as intermediates in the chair-to-chair interconversion process.

  • The C4-Methyl Group: The primary conformational question for this molecule is the preference of the C4-methyl group for either an axial or equatorial position.

    • Steric Hindrance: Classical steric theory predicts a strong preference for the equatorial position. An axial methyl group would experience significant 1,3-diaxial steric repulsion with the axial hydrogens (or lone pairs) at the C2 and C6 positions, destabilizing the conformer.

    • Stereoelectronic Effects: The presence of ring oxygen atoms introduces the potential for an anomeric effect , a stabilizing interaction between a lone pair on an oxygen atom and an adjacent anti-periplanar σ* orbital.[2] While the classical anomeric effect involves a substituent at C2, related hyperconjugative interactions can influence the overall stability. For instance, interactions like n(O) → σ*(C-H) can contribute to the relative stability of different conformers.[3]

The goal of our computational model is to accurately quantify the energetic cost of these competing effects and determine the global minimum energy structure.

The 'How': Designing a Self-Validating Computational Workflow

A reliable computational study is not about using the most computationally expensive method, but the most appropriate one. Our workflow is designed as a multi-level approach that balances efficiency with accuracy, with built-in checks for trustworthiness.

Selecting the Level of Theory and Basis Set

The choice of method and basis set is the most critical decision in a computational study. It dictates the accuracy of the results and the required computational resources.

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its excellent balance of cost and accuracy in describing electronic structure.

    • Functional Selection: For conformational energies of organic molecules, hybrid functionals like B3LYP are a well-established starting point. However, to more accurately capture the subtle non-covalent interactions (like dispersion forces) that can influence conformational preferences, functionals from the Minnesota family, such as M06-2X , are highly recommended.[4] Alternatively, augmenting a functional like B3LYP with an empirical dispersion correction (e.g., B3LYP-D3 ) is a robust and widely-used strategy.

    • Basis Set Selection: A basis set is the mathematical description of the atomic orbitals.

      • Pople-style basis sets , such as 6-31G(d,p) or 6-311+G(d,p) , are commonly used and provide a good starting point. The "(d,p)" denotes the addition of polarization functions to heavy atoms and hydrogens, respectively, which are essential for describing the non-spherical nature of electron density in molecules. The "+" indicates the addition of diffuse functions, which are important for describing anions or systems with lone pairs, though may be less critical for neutral conformer analysis.[5][6]

      • Ahlrichs-style basis sets , like def2-TZVP , are often recommended as a more modern and efficient alternative to Pople sets for a large portion of the periodic table.[7]

Field Insight: For this specific problem, a protocol using the M06-2X functional with the 6-311+G(d,p) basis set provides a high-quality result. A more cost-effective, yet still reliable, approach would be B3LYP-D3 with the 6-31G(d,p) basis set.[4][8]

The Step-by-Step Protocol

The following protocol ensures that each calculated structure is a true energetic minimum and that the thermodynamic data is reliable.

  • Initial Geometry Construction: Build the initial 3D structures for both the axial- and equatorial-methyl chair conformers using any molecular builder software (e.g., Avogadro, GaussView). It is also prudent to build a twist-boat conformer to ensure it is properly characterized as a higher-energy state or transition structure.

  • Geometry Optimization: This is the core calculation where the software iteratively adjusts the molecular geometry to find a stationary point on the potential energy surface that minimizes the forces on each atom.

  • Vibrational Frequency Calculation: This is the critical self-validating step.

    • Confirmation of Minima: For a structure to be a true minimum (a stable conformer), all calculated vibrational frequencies must be real (positive numbers).

    • Identification of Transition States: The presence of one and only one imaginary frequency indicates a first-order saddle point, or a transition state, which represents the energy maximum along the reaction coordinate between two minima (e.g., the barrier to the chair-flip).

    • Thermodynamic Data: The frequency calculation also provides the Zero-Point Vibrational Energy (ZPVE), thermal enthalpies, and Gibbs free energies, which are essential for comparing the relative stabilities of conformers at a given temperature.

Workflow Visualization

The logical flow of this computational protocol can be visualized as follows:

G start_node 1. Build Initial Geometries (Axial, Equatorial, Twist-Boat) opt_node 2. Geometry Optimization (e.g., M06-2X/6-311+G(d,p)) start_node->opt_node freq_node 3. Frequency Calculation opt_node->freq_node check_freq Check Frequencies freq_node->check_freq is_minimum All Frequencies Real? (Zero Imaginary) check_freq->is_minimum Yes is_ts One Imaginary Frequency check_freq->is_ts No analysis 4. Analyze Results (Relative Energies, Geometries) is_minimum->analysis Is a Stable Conformer re_opt Error: Re-evaluate or Re-optimize Structure is_ts->re_opt > 1 Imaginary Freq. is_ts->analysis Is a Transition State G cluster_axis y_axis Potential Energy y_axis_top y_axis_top eq_chair Equatorial-Chair (Global Minimum) ts Transition State eq_chair->ts ΔG‡(eq→ax) ax_chair Axial-Chair (Local Minimum) ts->ax_chair ΔG‡(ax→eq)

Caption: Energy profile for chair-chair interconversion.

Conclusion and Best Practices

For researchers and drug development professionals, the key takeaways are:

  • Method Selection is Key: The choice of DFT functional and basis set must be appropriate for the chemical question. For conformational analysis, dispersion-corrected functionals (e.g., B3LYP-D3) or functionals designed to capture non-covalent interactions (e.g., M06-2X) are superior.

  • Trust, but Verify: A frequency calculation is a non-negotiable step to validate that an optimized structure is a true energy minimum.

  • Compare Apples to Apples: Always compare the same energy metric (ideally Gibbs Free Energy) when determining relative stabilities.

By applying this rigorous computational framework, scientists can gain reliable, actionable insights into the conformational behavior of complex molecules, accelerating research and development in materials science and medicinal chemistry.

References

  • Kuramshina, A. E., Bochkor, S. A., & Kuznetsov, V. V. (2009). Conformational isomerization of 4-methyl-1,3-dioxane. Chemistry of Heterocyclic Compounds, 45(5), 555-560. [Link]

  • Wiberg, K. B., & Murcko, M. A. (1989). Conformational analysis of 1,3-difluorinated alkanes. The Journal of Physical Chemistry, 93(10), 4094-4100. [Link]

  • Wünsch, B., & Schepmann, D. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 13(9), 221. [Link]

  • Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry, 46(6), 871–874. [Link]

  • PubChem. (n.d.). 4-Methyl-1,3-dioxane. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Kuznetsov, V. V., et al. (2020). Structure and Conformational Analysis of 5-Methyl-2,2-diphenyl-1,3-dioxane. Russian Journal of Organic Chemistry, 56(10), 1765–1771. [Link]

  • Perrin, C. L., & Engler, R. E. (1997). Conformational change occasioned by complexation: "contra-anomeric-effect" epimerization of 2-methoxy-1,3-dioxanes in the presence of magnesium bromide. The Journal of Organic Chemistry, 62(3), 687-692. [Link]

  • Software for Chemistry & Materials (SCM). (n.d.). Conformers. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2024). Basis set and methods for organic molecules. [Link]

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  • Palenzuela, M., et al. (2023). 5-Methylene-1,3-dioxane-2-one: A First-Choice Comonomer for Trimethylene Carbonate. Polymers, 15(1), 224. [Link]

  • Tcsak, K., et al. (2022). Fast carbon dioxide–epoxide cycloaddition catalyzed by metal and metal-free ionic liquids for designing non-isocyanate polyurethanes. RSC Advances, 12(48), 31213-31223. [Link]

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(38), e202205735. [Link]

  • ResearchGate. (n.d.). Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane. Retrieved January 22, 2026, from [Link]

  • Reddit. (2023). r/comp_chem: Which Basis Set and Functional to use when? [Link]

  • Al-Rawashdeh, N. A. F. (2002). A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). Journal of Molecular Structure: THEOCHEM, 589-590, 211-222. [Link]

  • Prashanth, J., et al. (2015). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Optics and Photonics Journal, 5, 91-107. [Link]

  • Cardiff University. (2017). Structures for cyclic carbonate calculations. Figshare. [Link]

  • Rowan Scientific. (n.d.). Conformational Searching. Retrieved January 22, 2026, from [Link]

  • MDPI. (2022). DFT Investigations on the Ring-Opening Polymerization of Trimethylene Carbonate Catalysed by Heterocyclic Nitrogen Bases. [Link]

  • Georg, G. I. (Ed.). (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 29: Acetals: Hal/X and O/O, S, Se, Te. Thieme.
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  • Der Pharma Chemica. (2016). Vibrational spectroscopic (FT-IR, FT-Raman), NMR and electronic structure calculations of metaxalone. [Link]

  • De Niff, P., et al. (2017). DFT investigation of the reaction mechanism for the guanidine catalysed ring-opening of cyclic carbonates by aromatic and alkyl-amines. Physical Chemistry Chemical Physics, 19(14), 9476-9487. [Link]

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Exploratory

A Theoretical Framework for Probing the Reactivity of 4-Methyl-1,3-dioxan-2-one: A Guide for Researchers

Abstract 4-Methyl-1,3-dioxan-2-one, a six-membered cyclic carbonate, is a molecule of significant interest, serving as a key monomer for the synthesis of biodegradable and biocompatible polycarbonates with applications i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Methyl-1,3-dioxan-2-one, a six-membered cyclic carbonate, is a molecule of significant interest, serving as a key monomer for the synthesis of biodegradable and biocompatible polycarbonates with applications in the biomedical field, including drug delivery and tissue engineering.[1][2] A thorough understanding of its reactivity is paramount for optimizing existing applications and innovating new technologies. While experimental studies have provided valuable insights into its chemical behavior, a comprehensive theoretical exploration of its reactivity landscape remains largely uncharted. This guide, intended for researchers, scientists, and drug development professionals, provides a robust theoretical framework for investigating the reactivity of 4-Methyl-1,3-dioxan-2-one. By leveraging modern computational chemistry techniques, we can elucidate reaction mechanisms, predict kinetic and thermodynamic parameters, and ultimately guide experimental design for more efficient and targeted molecular engineering.

Introduction: The Need for a Theoretical Perspective

4-Methyl-1,3-dioxan-2-one is a versatile building block in polymer chemistry.[1] Its structure, a six-membered ring containing a carbonate functional group, imparts a unique combination of stability and reactivity. This dual nature allows for its controlled ring-opening polymerization (ROP) to produce aliphatic polycarbonates, materials prized for their low toxicity and biodegradability.[1] Furthermore, its role as a chemical intermediate suggests its potential in the synthesis of novel small molecules for pharmaceutical applications.[3]

While experimental approaches have been successful in demonstrating the utility of 4-Methyl-1,3-dioxan-2-one, a deeper, mechanistic understanding of its reactions is essential for advancing its application. Theoretical and computational chemistry offer a powerful lens through which to view these processes at the molecular level. By modeling reaction pathways, identifying transition states, and calculating energy barriers, we can gain predictive insights that are often difficult or impossible to obtain through experimentation alone. This guide will outline a systematic approach to the theoretical study of 4-Methyl-1,3-dioxan-2-one's reactivity, focusing on two key reactions: hydrolysis and ring-opening polymerization.

Molecular Structure and Conformational Landscape

A molecule's reactivity is intrinsically linked to its three-dimensional structure. For 4-Methyl-1,3-dioxan-2-one, the six-membered ring is not planar and, like cyclohexane, adopts various conformations. A computational study on the closely related 4-methyl-1,3-dioxane has shown that the molecule predominantly exists in a chair conformation, with the methyl group preferentially occupying the equatorial position to minimize steric hindrance.[4] The potential energy surface of 4-methyl-1,3-dioxane also reveals the existence of a higher-energy axial chair conformer and several flexible twist forms.[4]

A theoretical investigation into the conformational landscape of 4-Methyl-1,3-dioxan-2-one is the logical first step in understanding its reactivity. The presence of the carbonyl group in the 2-position will influence the ring's geometry and the energy differences between conformers compared to 4-methyl-1,3-dioxane.

Proposed Theoretical Protocol for Conformational Analysis
  • Geometry Optimization: The initial structures of possible conformers (equatorial chair, axial chair, and various twist-boat forms) of 4-Methyl-1,3-dioxan-2-one should be optimized using a reliable quantum mechanical method. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p)) is a good starting point.

  • Frequency Calculations: Following optimization, vibrational frequency calculations must be performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Relative Energy Determination: The relative energies of the conformers can then be calculated, including ZPVE and thermal corrections, to determine their relative populations at a given temperature using the Boltzmann distribution.

  • Transition State Search: To understand the dynamics of interconversion between conformers, a transition state search (e.g., using the Berny algorithm or a synchronous transit-guided quasi-Newton method) should be conducted to locate the saddle points connecting the energy minima.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations should be performed to verify that the located transition states connect the intended reactant and product conformers.

This comprehensive conformational analysis will provide a detailed picture of the molecule's structural preferences and the energy barriers to conformational changes, which are crucial for understanding how it will interact with other molecules.

A Framework for Investigating Chemical Reactivity

The reactivity of 4-Methyl-1,3-dioxan-2-one is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles. This leads to two primary reaction pathways of significant interest: hydrolysis and ring-opening polymerization. A robust theoretical framework to study these reactions involves a combination of quantum mechanical calculations to map the potential energy surface and transition state theory to estimate reaction rates.

Choice of Computational Methods: The Rationale

The selection of an appropriate theoretical method is critical for obtaining accurate and reliable results. For the reactions of 4-Methyl-1,3-dioxan-2-one, a balance between computational cost and accuracy is essential.

  • Density Functional Theory (DFT): DFT methods, particularly hybrid functionals like B3LYP and meta-GGA functionals like M06-2X, have proven to be workhorses in computational organic chemistry. They offer a good compromise between accuracy and computational expense for calculating geometries, reaction energies, and activation barriers.

  • Basis Sets: A flexible basis set is necessary to accurately describe the electronic structure of the molecule, especially the lone pairs on the oxygen atoms and the diffuse electron density in transition states. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ for higher accuracy single-point energy calculations) are recommended.

  • Solvation Models: Since many reactions occur in solution, it is crucial to account for the effect of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient and can capture the bulk electrostatic effects of the solvent. For reactions where explicit solvent molecules play a direct role in the mechanism (e.g., as proton shuttles), a hybrid model incorporating a few explicit solvent molecules in the quantum mechanical calculation along with the continuum model is advisable.

Case Study: A Theoretical Dissection of Hydrolysis

The hydrolysis of 4-Methyl-1,3-dioxan-2-one is a fundamental reaction that influences its stability and degradation profile, which is particularly relevant for its biomedical applications. Experimental studies on the related 4-methyl-1,3-dioxolan-2-one have shown that it is relatively stable in a phosphate buffer but hydrolyzes rapidly in the presence of blood, suggesting enzymatic catalysis. The hydrolysis products are carbon dioxide and propylene glycol. A theoretical investigation can elucidate the mechanisms of uncatalyzed, acid-catalyzed, and base-catalyzed hydrolysis.

Proposed Theoretical Protocol for Investigating Hydrolysis

The hydrolysis of the carbonate ester can proceed through different mechanisms depending on the pH. A DFT study on the aminolysis of propylene carbonate provides a good model for the nucleophilic attack on the carbonyl carbon.

  • Modeling the Reactants: Start by optimizing the geometry of the most stable conformer of 4-Methyl-1,3-dioxan-2-one and the attacking nucleophile (H₂O for neutral hydrolysis, H₃O⁺ for acid-catalyzed, and OH⁻ for base-catalyzed).

  • Locating Transition States:

    • Base-Catalyzed Hydrolysis: Model the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. Locate the transition state for this step. Then, model the subsequent ring-opening and proton transfer steps to form the final products.

    • Acid-Catalyzed Hydrolysis: Model the initial protonation of the carbonyl oxygen by a hydronium ion. Then, model the nucleophilic attack of a water molecule on the now more electrophilic carbonyl carbon. Subsequent steps will involve ring opening and deprotonation.

    • Neutral Hydrolysis: This is expected to have a higher activation barrier. Model the direct attack of a water molecule on the carbonyl carbon. It is likely that a second water molecule will be needed to act as a proton shuttle, facilitating the formation of the tetrahedral intermediate.

  • Characterizing Intermediates and Products: Optimize the geometries of all intermediates and the final products (propylene glycol and carbonic acid, which will likely decompose to CO₂ and H₂O).

  • Calculating the Potential Energy Surface: Calculate the single-point energies of all optimized structures using a larger basis set to obtain a more accurate energy profile for each proposed mechanism.

  • Analyzing the Reaction Pathway: Use IRC calculations to confirm the connections between reactants, transition states, and products.

Below is a conceptual workflow for the theoretical investigation of the base-catalyzed hydrolysis of 4-Methyl-1,3-dioxan-2-one.

G Reactants 4-Methyl-1,3-dioxan-2-one + OH⁻ TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 ΔG‡₁ Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 (Ring Opening) Intermediate->TS2 ΔG‡₂ Products Propylene Glycolate + CO₂ TS2->Products

Proposed workflow for base-catalyzed hydrolysis.
Data Presentation

The quantitative results from these calculations should be summarized in a clear and concise table for easy comparison of the different mechanisms.

Reaction PathwayRate-Determining StepActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Neutral HydrolysisNucleophilic AttackCalculated ValueCalculated Value
Acid-Catalyzed HydrolysisIdentified StepCalculated ValueCalculated Value
Base-Catalyzed HydrolysisIdentified StepCalculated ValueCalculated Value

Case Study: Unraveling the Mechanism of Ring-Opening Polymerization

The ring-opening polymerization (ROP) of 4-Methyl-1,3-dioxan-2-one is a key process for producing biodegradable polycarbonates. The mechanism of ROP can vary significantly depending on the initiator used (anionic, cationic, or coordination-insertion). A theoretical study on the cationic ROP of cyclic carbonates has shown that the polymerizability is influenced by the ring strain and the stability of the cationic intermediate.

Proposed Theoretical Protocol for Investigating Cationic ROP
  • Initiation: Model the interaction of a cationic initiator (e.g., a proton or a Lewis acid) with the 4-Methyl-1,3-dioxan-2-one monomer. The initiator can activate the monomer by coordinating to either the carbonyl oxygen or one of the ether oxygens. Calculate the relative energies of these initial complexes.

  • Ring Opening: Model the ring-opening of the activated monomer to form a propagating cationic species. Locate the transition state for this step and calculate the activation barrier.

  • Propagation: Model the attack of the propagating chain end on a new monomer molecule. This will involve the formation of a new carbon-oxygen bond and the regeneration of the cationic propagating center.

  • Termination/Side Reactions: Investigate potential side reactions, such as backbiting (where the growing chain end attacks a carbonate unit within the same chain) and decarboxylation, which can lead to the formation of ether linkages in the polymer backbone.

The following diagram illustrates a simplified cationic ROP mechanism.

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., H⁺) Monomer1 Monomer Initiator->Monomer1 Activation ActivatedMonomer Activated Monomer Monomer1->ActivatedMonomer PropagatingChain Propagating Chain (Cationic) ActivatedMonomer->PropagatingChain Ring Opening Monomer2 Monomer PropagatingChain->Monomer2 Attack ChainGrowth Chain Growth Monomer2->ChainGrowth ChainGrowth->PropagatingChain Regeneration of Cation

Conceptual workflow for cationic ROP.
Data Presentation

A table summarizing the key energetic parameters for different ROP mechanisms will be invaluable for comparing their feasibility.

ROP MechanismInitiatorActivation Energy of Initiation (kcal/mol)Activation Energy of Propagation (kcal/mol)
CationicH⁺Calculated ValueCalculated Value
AnionicRO⁻Calculated ValueCalculated Value
Coordination-InsertionMetal AlkoxideCalculated ValueCalculated Value

Conclusion and Future Directions

The theoretical framework outlined in this guide provides a comprehensive roadmap for elucidating the reactivity of 4-Methyl-1,3-dioxan-2-one. By systematically investigating its conformational landscape and the detailed mechanisms of its key reactions, researchers can gain a predictive understanding that will accelerate the development of new materials and therapeutics. The insights gained from these computational studies will enable the rational design of catalysts for more efficient polymerization, the prediction of degradation profiles for biomedical implants, and the exploration of this molecule as a scaffold in drug discovery. The synergy between theoretical predictions and experimental validation will undoubtedly unlock the full potential of this versatile cyclic carbonate.

References

  • Kuramshina, A. E., Bochkor, S. A., & Kuznetsov, V. V. (2009). Conformational isomerization of 4-methyl-1,3-dioxane. Chemistry of Heterocyclic Compounds, 45(5), 555–560. [Link]

  • Witz, G., Rao, G. S., & Goldstein, B. D. (1985). Enzymatic hydrolysis of ethylene carbonate. Toxicology and Applied Pharmacology, 80(3), 511–516.
  • Jitonnom, J., & Meelua, W. (2017). Cationic ring-opening polymerization of cyclic carbonates and lactones by group 4 metallocenes: A theoretical study on mechanism and ring-strain effects. Journal of Theoretical and Computational Chemistry, 16(01), 1750003. [Link]

  • Hori, Y., Takahashi, Y., Sano, F., & Hoshi, M. (1998). Cationic Ring-Opening Polymerization of Cyclic Carbonates with Alkyl Halides To Yield Polycarbonate without the Ether Unit by Suppression of Elimination of Carbon Dioxide. Macromolecules, 31(10), 3184–3189. [Link]

  • Wurtz, T. L., & Kleij, A. W. (2017). DFT investigation of the reaction mechanism for the guanidine catalysed ring-opening of cyclic carbonates by aromatic and alkyl-amines. Catalysis Science & Technology, 7(8), 1643–1651. [Link]

  • Boyd Biomedical. (2020, November 17). Using Polycarbonates in Biomedical Applications. Retrieved from [Link]

  • Wessels, H., & Witz, G. (1985). Metabolism of 4-methyl-1,3-dioxolane-2-one (propylene carbonate) in the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 330(1), 51–55.
  • MDPI. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]

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Foundational

Physical properties of 4-Methyl-1,3-dioxan-2-one: melting point, boiling point, density

An In-depth Technical Guide to the Physical Properties of 4-Methyl-1,3-dioxan-2-one Introduction 4-Methyl-1,3-dioxan-2-one (CAS No. 17361-58-9) is a six-membered cyclic carbonate, a class of compounds gaining significant...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 4-Methyl-1,3-dioxan-2-one

Introduction

4-Methyl-1,3-dioxan-2-one (CAS No. 17361-58-9) is a six-membered cyclic carbonate, a class of compounds gaining significant interest for their applications as polar aprotic solvents, electrolyte components in batteries, and, notably, as monomers for the synthesis of biodegradable aliphatic polycarbonates.[1] Its structure, featuring a six-membered ring with a carbonate group and a methyl substituent, distinguishes it from the more common five-membered analogue, 4-methyl-1,3-dioxolan-2-one (propylene carbonate). With a molecular formula of C₅H₈O₃ and a molecular weight of 116.11 g/mol , its physical properties are critical for optimizing polymerization reactions, purification processes, and formulation development.[1]

This guide provides a detailed examination of the core physical properties of 4-Methyl-1,3-dioxan-2-one: its melting point, boiling point, and density. It must be noted that specific, experimentally verified data for this particular compound is sparse in publicly accessible literature.[1] Therefore, this document will also present data for structurally related compounds to provide context and establish reasonable estimations. Furthermore, it details the standard experimental methodologies for determining these properties, offering a framework for researchers to generate the necessary data in their own laboratories.

Physical State and Melting Point

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. This property is a crucial indicator of purity; pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[2]

Reported Data and Comparative Analysis

For comparative purposes, the parent compound without the methyl group, 1,3-dioxan-2-one (trimethylene carbonate), is a colorless crystalline solid with a reported melting point of 45-48°C.[1] The addition of a methyl group can disrupt crystal lattice packing, often leading to a lower melting point. This supports the observation that 4-Methyl-1,3-dioxan-2-one is a liquid at room temperature.

Experimental Protocol: Capillary Melting Point Determination

The determination of a melting point is a fundamental procedure in chemical analysis, typically performed using a melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup. The underlying principle involves heating a small, packed sample slowly and observing the temperature range from the first appearance of liquid to the complete liquefaction of the solid.[2]

Methodology:

  • Sample Preparation: A small amount of the solid compound is finely powdered. The open end of a glass capillary tube is jabbed into the powder to collect a sample.[3][4]

  • Packing: The capillary tube is inverted and tapped gently, or dropped through a long glass tube, to pack the solid tightly into the sealed end to a height of 2-3 mm.[3] Proper packing is essential to avoid shrinking effects that can be mistaken for melting.[3]

  • Apparatus Setup: The packed capillary is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.[3] The heating rate is then reduced significantly, to about 1-2°C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[2]

Diagram 1: Workflow for Melting Point Determination

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording p1 Pulverize Solid Sample p2 Load into Capillary Tube p1->p2 p3 Pack Solid to 2-3 mm p2->p3 m1 Place Capillary in Apparatus p3->m1 m2 Heat Rapidly to ~20°C Below MP m1->m2 m3 Heat Slowly (1-2°C/min) m2->m3 m4 Observe Sample m3->m4 d1 Record T1: First Liquid Droplet m4->d1 d2 Record T2: All Solid Melts d1->d2 d3 Report Melting Range (T1-T2) d2->d3

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is highly dependent on intermolecular forces; stronger forces result in a higher boiling point.

Expected Properties and Comparative Analysis

As with the melting point, specific experimental boiling point data for 4-Methyl-1,3-dioxan-2-one is limited.[1] However, cyclic carbonates are known for their high boiling points due to their significant polarity and strong dipole-dipole interactions.[5] For comparison, the widely studied five-membered ring analogue, propylene carbonate (4-methyl-1,3-dioxolan-2-one), has a boiling point of approximately 242°C.[6][7][8][9] Given the structural similarity, 4-Methyl-1,3-dioxan-2-one is expected to have a comparably high boiling point.

Experimental Protocol: Micro-Boiling Point Determination (Thiele Tube Method)

For determining the boiling point of small quantities of a liquid, the Thiele tube method is highly effective and requires less than 1 mL of sample.[10]

Methodology:

  • Sample Preparation: A small glass vial (e.g., a Durham tube) is filled to about half-full with the liquid sample (0.5-1.0 mL).[10]

  • Capillary Insertion: A melting point capillary tube is sealed at one end. The sealed capillary is then placed, open end down, into the vial containing the sample.[10]

  • Apparatus Setup: The vial is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a Thiele tube containing a high-boiling heat-transfer fluid (e.g., mineral oil).

  • Heating: The Thiele tube is heated gently at the side arm. As the temperature rises, air trapped in the inverted capillary will expand and exit as bubbles.

  • Observation: Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tip.[10] This indicates the liquid's vapor has displaced all the air and the temperature is now at or slightly above the boiling point.

  • Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid.

BoilingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement in Thiele Tube cluster_data Data Recording p1 Fill Vial with Liquid Sample p2 Insert Inverted Capillary Tube p1->p2 p3 Attach Vial to Thermometer p2->p3 m1 Place Assembly in Oil Bath p3->m1 m2 Heat Gently m1->m2 m3 Observe Rapid Bubble Stream m2->m3 m4 Remove Heat and Cool Slowly m3->m4 d1 Watch for Liquid to Enter Capillary m4->d1 d2 Record Temperature at Entry d1->d2 d3 Report Boiling Point d2->d3

Data Summary

The following table summarizes the known and estimated physical properties of 4-Methyl-1,3-dioxan-2-one, with data from related compounds provided for context.

Property4-Methyl-1,3-dioxan-2-one1,3-Dioxan-2-one (Parent Compound)4-Methyl-1,3-dioxolan-2-one (Isomer)
CAS Number 17361-58-9 [1]2453-03-4108-32-7 [11]
Molecular Formula C₅H₈O₃ [1]C₄H₆O₃C₄H₆O₃ [6][11]
Molecular Weight 116.11 g/mol [1]102.09 g/mol 102.09 g/mol [6][11]
Melting Point Not reported (Liquid at RT)[1]45-48 °C [1]-48.8 °C to -49 °C [8][9]
Boiling Point Not reported (Expected to be high)~256 °C [5]242 °C [6][7][8][9]
Density Not reported (Expected ~1.2 g/cm³)~1.2 g/cm³ [1]1.205 g/cm³ @ 20°C [8][12]

Conclusion

4-Methyl-1,3-dioxan-2-one is a compound of significant interest for materials science, yet its fundamental physical properties—melting point, boiling point, and density—are not well-documented in readily accessible scientific literature. Based on its chemical structure and comparisons with its parent and isomeric compounds, it is a liquid at room temperature with an expectedly high boiling point and a density in the range of 1.2 g/cm³. This guide provides not only a summary of the current state of knowledge but also robust, standard experimental protocols that empower researchers to precisely determine these critical parameters. Accurate characterization is the foundational step for leveraging this molecule's full potential in the development of novel polymers and advanced materials.

References

  • Propylene Carbonate. (n.d.). In Handbook of Pharmaceutical Excipients.
  • Propylene Carbonate Solvent Properties. (n.d.). PENTON.
  • 4-methyl-1,3-dioxolan-2-one. (2025). Chemical Synthesis Database.
  • Propylene carbonate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Propylene Carbonate. (n.d.). Univar Solutions.
  • Propylene Carbonate. (n.d.). PubChem. Retrieved from [Link]

  • Boiling point of organic carbonates. (2021). Sciencemadness.org. Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • experiment (1) determination of melting points. (2021). University of Technology, Iraq. Retrieved from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). lms.gndec.ac.in. Retrieved from [Link]

  • Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]

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Exploratory

Green Synthesis of 4-Methyl-1,3-dioxan-2-one from CO2: A Technical Guide

Abstract The imperative for sustainable chemical manufacturing has driven significant research into the utilization of carbon dioxide (CO₂) as a renewable C1 feedstock. This technical guide provides an in-depth explorati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imperative for sustainable chemical manufacturing has driven significant research into the utilization of carbon dioxide (CO₂) as a renewable C1 feedstock. This technical guide provides an in-depth exploration of the green synthesis of 4-Methyl-1,3-dioxan-2-one, a valuable cyclic carbonate, through the direct carboxylation of 1,3-butanediol with CO₂. This approach represents a significant advancement over traditional methods that often rely on hazardous reagents like phosgene. Central to this green methodology is the application of heterogeneous catalysis, with a particular focus on cerium oxide (CeO₂), and the strategic use of dehydrating agents to overcome thermodynamic limitations. This document details the underlying reaction mechanisms, provides comprehensive experimental protocols, and presents a comparative analysis of catalytic performance, offering researchers and drug development professionals a thorough resource for implementing this sustainable synthetic route.

Introduction: The Imperative for Green Carbonate Synthesis

Cyclic carbonates are a critical class of organic compounds with diverse applications as green solvents, electrolytes in lithium-ion batteries, and monomers for the synthesis of biodegradable polymers such as polycarbonates and polyurethanes.[1] The traditional synthesis of these compounds often involves the use of highly toxic phosgene, a reagent that poses significant environmental and safety risks. Consequently, the development of greener, phosgene-free synthetic routes has become a paramount objective in the field of sustainable chemistry.

The direct utilization of carbon dioxide (CO₂) as a C1 building block for the synthesis of cyclic carbonates is an elegant and environmentally benign alternative.[1] This approach not only sequesters a potent greenhouse gas but also offers an atom-economical pathway to valuable chemical products. The synthesis of five-membered cyclic carbonates from CO₂ and epoxides has been extensively studied. However, the synthesis of six-membered cyclic carbonates, such as 4-Methyl-1,3-dioxan-2-one, from CO₂ and the corresponding 1,3-diols presents a unique set of challenges, primarily due to the thermodynamic equilibrium that favors the starting materials.

This guide focuses on a promising and green catalytic system for the synthesis of 4-Methyl-1,3-dioxan-2-one from 1,3-butanediol and CO₂. This system leverages the catalytic activity of cerium oxide (CeO₂) and the efficacy of a dehydrating agent, 2-cyanopyridine, to drive the reaction towards high yields of the desired six-membered cyclic carbonate.

Reaction Pathway and Key Components

The core of this green synthesis method is the direct carboxylation of 1,3-butanediol with CO₂. This reaction is a condensation reaction that produces one molecule of water for each molecule of cyclic carbonate formed.

Reaction_Pathway cluster_catalyst Catalytic System 1_3_Butanediol 1,3-Butanediol Reaction + 1_3_Butanediol->Reaction CO2 CO₂ CO2->Reaction Product 4-Methyl-1,3-dioxan-2-one Water H₂O Reaction->Product Reaction->Water + Catalyst CeO₂ Catalyst Dehydrating_Agent 2-Cyanopyridine (Dehydrating Agent)

Figure 1: Overall reaction for the synthesis of 4-Methyl-1,3-dioxan-2-one from 1,3-butanediol and CO₂.

The Role of Cerium Oxide (CeO₂) as a Catalyst

Cerium oxide (CeO₂) has emerged as a highly effective heterogeneous catalyst for the carboxylation of alcohols with CO₂.[1][2][3][4][5][6] Its catalytic activity is attributed to its unique redox properties (the ability to cycle between Ce⁴⁺ and Ce³⁺) and the presence of oxygen vacancies on its surface. These features create Lewis acid and base sites that can activate both the alcohol and CO₂ molecules, facilitating the reaction. The heterogeneous nature of CeO₂ allows for easy separation from the reaction mixture and potential for catalyst recycling, further enhancing the green credentials of the process.

Overcoming Equilibrium Limitations: The Function of 2-Cyanopyridine

The direct carboxylation of diols with CO₂ is a reversible reaction, and the formation of water as a byproduct limits the equilibrium conversion to the desired cyclic carbonate. To drive the reaction to completion, a dehydrating agent is crucial. 2-Cyanopyridine has been identified as a particularly effective dehydrating agent in this system.[1][3][4][5][6] In the presence of the CeO₂ catalyst, 2-cyanopyridine is hydrated to 2-picolinamide, effectively removing water from the reaction medium and shifting the equilibrium towards the formation of the cyclic carbonate.[4]

Mechanism of Action

The CeO₂-catalyzed synthesis of 4-Methyl-1,3-dioxan-2-one from 1,3-butanediol and CO₂ is believed to proceed through a cascade mechanism involving the activation of both substrates on the catalyst surface and the in-situ removal of water.

Mechanism cluster_catalyst_surface CeO₂ Catalyst Surface cluster_dehydration Dehydration Cycle Diol_Adsorption 1. 1,3-Butanediol adsorbs on the CeO₂ surface. CO2_Activation 2. CO₂ is activated at an oxygen vacancy site. Diol_Adsorption->CO2_Activation Nucleophilic_Attack 3. Adsorbed diol attacks activated CO₂. CO2_Activation->Nucleophilic_Attack Intermediate_Formation 4. Formation of a monocarbonate intermediate. Nucleophilic_Attack->Intermediate_Formation Ring_Closure 5. Intramolecular cyclization (Ring Closure). Intermediate_Formation->Ring_Closure Product_Desorption 6. Desorption of 4-Methyl-1,3-dioxan-2-one and H₂O. Ring_Closure->Product_Desorption Water_Reaction 7. H₂O reacts with 2-Cyanopyridine. Product_Desorption->Water_Reaction H₂O Amide_Formation 8. Formation of 2-Picolinamide. Water_Reaction->Amide_Formation CeO₂ catalyzed

Figure 2: Proposed mechanistic pathway for the CeO₂-catalyzed synthesis of 4-Methyl-1,3-dioxan-2-one with in-situ dehydration.

The proposed mechanism involves the following key steps:

  • Adsorption and Activation of Reactants: Both 1,3-butanediol and CO₂ adsorb onto the surface of the CeO₂ catalyst. The hydroxyl groups of the diol interact with the Lewis acidic sites (Ce⁴⁺), while CO₂ is activated at basic sites, potentially at oxygen vacancies.

  • Nucleophilic Attack: An oxygen atom of the adsorbed diol performs a nucleophilic attack on the activated CO₂ molecule, leading to the formation of a surface-bound monocarbonate species.

  • Intramolecular Cyclization: The second hydroxyl group of the diol then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the monocarbonate, leading to the formation of the six-membered ring and the elimination of a water molecule.

  • Product Desorption: The newly formed 4-Methyl-1,3-dioxan-2-one and water desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

  • Dehydration: The released water is immediately consumed by the hydration of 2-cyanopyridine to 2-picolinamide, a reaction also catalyzed by CeO₂.[4] This continuous removal of water is critical for achieving high yields of the cyclic carbonate.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of 4-Methyl-1,3-dioxan-2-one from 1,3-butanediol and CO₂ using a CeO₂ catalyst and 2-cyanopyridine as a dehydrating agent. This protocol is based on established procedures for the synthesis of cyclic carbonates from diols using this catalytic system.[3][6]

Materials and Equipment
  • Reactants:

    • 1,3-Butanediol (≥99%)

    • Carbon Dioxide (CO₂) (≥99.9%)

    • 2-Cyanopyridine (≥99%)

  • Catalyst:

    • Cerium (IV) oxide (CeO₂, nanopowder)

  • Solvent (for purification):

    • Ethyl acetate

    • Hexane

  • Equipment:

    • High-pressure autoclave reactor with a magnetic stirrer and temperature controller

    • Gas inlet for CO₂

    • Standard laboratory glassware

    • Rotary evaporator

    • Silica gel for column chromatography

Synthetic Procedure

Experimental_Workflow Start Start Charge_Reactor 1. Charge Reactor: - 1,3-Butanediol - CeO₂ catalyst - 2-Cyanopyridine Start->Charge_Reactor Seal_Purge 2. Seal and Purge Reactor with CO₂ Charge_Reactor->Seal_Purge Pressurize 3. Pressurize with CO₂ to desired pressure Seal_Purge->Pressurize Heat_Stir 4. Heat to reaction temperature and stir for the specified time Pressurize->Heat_Stir Cool_Vent 5. Cool reactor to room temperature and vent CO₂ Heat_Stir->Cool_Vent Filter 6. Filter to remove heterogeneous catalyst Cool_Vent->Filter Purify 7. Purify the crude product (e.g., column chromatography) Filter->Purify Analyze 8. Characterize the product (NMR, GC-MS, etc.) Purify->Analyze End End Analyze->End

Figure 3: Step-by-step experimental workflow for the synthesis of 4-Methyl-1,3-dioxan-2-one.

  • Catalyst Preparation (if necessary): Commercial CeO₂ can be used directly. For enhanced activity, the catalyst can be pre-treated by calcination at a high temperature (e.g., 400-500 °C) for several hours to ensure a clean and active surface.

  • Reaction Setup: In a typical experiment, a high-pressure autoclave reactor is charged with 1,3-butanediol, the CeO₂ catalyst (e.g., 5 mol% relative to the diol), and 2-cyanopyridine (e.g., 2 equivalents relative to the diol).

  • Pressurization with CO₂: The reactor is sealed and purged with CO₂ several times to remove air. It is then pressurized with CO₂ to the desired reaction pressure (e.g., 1-5 MPa).

  • Reaction: The reactor is heated to the desired temperature (e.g., 120-150 °C) and the reaction mixture is stirred for a specified duration (e.g., 6-24 hours).

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature and the excess CO₂ is carefully vented. The reaction mixture is then diluted with a suitable solvent (e.g., ethyl acetate) and the heterogeneous CeO₂ catalyst is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-Methyl-1,3-dioxan-2-one.

  • Characterization: The structure and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Performance Data and Analysis

The CeO₂-catalyzed synthesis of cyclic carbonates from diols and CO₂ has demonstrated high efficiency, particularly for the formation of five-membered rings. While specific data for 4-Methyl-1,3-dioxan-2-one is still emerging in the literature, data from analogous 1,3-diols can provide valuable insights into the expected performance of this system. The table below summarizes typical results for the synthesis of six-membered cyclic carbonates from various 1,3-diols using the CeO₂/2-cyanopyridine system.

1,3-Diol SubstrateCatalystDehydrating AgentTemp (°C)Pressure (MPa)Time (h)Yield (%)Reference
1,3-PropanediolCeO₂2-Cyanopyridine15052462[3]
2,4-PentanediolCeO₂2-Cyanopyridine15052485[3]
1,3-PentanediolCeO₂2-Cyanopyridine15052478[3]

Table 1: Representative yields for the synthesis of six-membered cyclic carbonates from 1,3-diols and CO₂ using the CeO₂/2-cyanopyridine catalytic system.

The data indicates that the CeO₂/2-cyanopyridine system is effective for the synthesis of six-membered cyclic carbonates, with yields being influenced by the structure of the diol substrate. It is anticipated that the synthesis of 4-Methyl-1,3-dioxan-2-one from 1,3-butanediol would proceed with comparable efficiency under optimized conditions.

Conclusion and Future Outlook

The direct synthesis of 4-Methyl-1,3-dioxan-2-one from 1,3-butanediol and CO₂ using a heterogeneous CeO₂ catalyst and a dehydrating agent represents a significant step forward in the development of sustainable chemical processes. This method offers a green and efficient alternative to traditional synthetic routes that rely on hazardous materials. The use of an inexpensive and recyclable catalyst, coupled with the utilization of a waste product (CO₂), makes this approach economically and environmentally attractive.

Future research in this area will likely focus on several key aspects:

  • Catalyst Optimization: Further enhancement of the catalytic activity and selectivity of CeO₂ through nanostructuring, doping with other metals, or controlling its morphology.

  • Alternative Dehydrating Agents: Exploration of other efficient and recyclable dehydrating agents to further improve the process economics and sustainability.

  • Process Intensification: Development of continuous flow reactor systems to improve scalability and process efficiency.

  • Broader Substrate Scope: Expanding the application of this catalytic system to a wider range of 1,3-diols for the synthesis of diverse six-membered cyclic carbonates.

By addressing these areas, the green synthesis of 4-Methyl-1,3-dioxan-2-one and other valuable cyclic carbonates from CO₂ can be further optimized and implemented on an industrial scale, contributing to a more sustainable chemical industry.

References

  • Honda, M., et al. (2014). Direct Cyclic Carbonate Synthesis from CO₂ and Diol over Carboxylation/Hydration Cascade Catalyst of CeO₂ with 2-Cyanopyridine. Journal of the American Chemical Society, 136(28), 9874–9877.
  • Tomishige, K., & Honda, M. (2019). Reaction of CO2 With Alcohols to Linear-, Cyclic-, and Poly-Carbonates Using CeO2-Based Catalysts. In CO2 Hydrogenation and Non-reductive CO2 Conversion with Ceria-based Catalysts (pp. 141-172). Springer, Singapore.
  • Honda, M., et al. (2014). Organic carbonate synthesis from CO2 and alcohol over CeO2 with 2-cyanopyridine: Scope and mechanistic studies.
  • Tomishige, K., et al. (2013). Direct synthesis of dimethyl carbonate from CO2 and methanol catalyzed by CeO2 and assisted by 2-cyanopyridine: a cradle-to-gate greenhouse gas emission study. Green Chemistry, 15(7), 1886-1895.
  • Wannakao, S., et al. (2020). Direct dimethyl carbonate synthesis from CO2 and methanol over a flower-like CeO2 catalyst with 2-cyanopyridine as a dehydrating agent in continuous packed-bed reactor. RSC Advances, 10(49), 29333-29342.
  • Poli, A. (2020). CeO2-catalyzed synthesis of 5-membered cyclic carbonates from CO2 and diols. [Master's thesis, Politecnico di Milano]. Webthesis.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Ring-Opening Polymerization of 4-Methyl-1,3-dioxan-2-one

Foreword for the Modern Polymer Chemist In the landscape of biodegradable polymers, aliphatic polycarbonates synthesized via Ring-Opening Polymerization (ROP) are of paramount importance, particularly for applications in...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Polymer Chemist

In the landscape of biodegradable polymers, aliphatic polycarbonates synthesized via Ring-Opening Polymerization (ROP) are of paramount importance, particularly for applications in drug delivery and biomedical devices. Their favorable degradation profiles and biocompatibility make them a focal point of intensive research. This guide provides an in-depth exploration of the synthesis and polymerization of a key monomer in this class: 4-methyl-1,3-dioxan-2-one.

This document deviates from a conventional, rigid structure. Instead, it is designed to provide a logical and experimentally robust workflow, from monomer synthesis to polymer characterization. As your virtual senior application scientist, my objective is to not only provide protocols but to elucidate the underlying chemical principles, empowering you to adapt and innovate. Every step is grounded in established literature to ensure scientific integrity and reproducibility.

The Monomer: Synthesis and Considerations for Purity

The quality of the resulting polymer is intrinsically linked to the purity of the monomer. 4-Methyl-1,3-dioxan-2-one, a six-membered cyclic carbonate, can be synthesized from commercially available precursors. The most common route involves the cyclization of 1,3-butanediol with a carbonylating agent.

Protocol 1: Synthesis of 4-Methyl-1,3-dioxan-2-one

This protocol is adapted from established procedures for the synthesis of cyclic carbonates from diols.

Materials:

  • 1,3-Butanediol (racemic or enantiomerically pure)

  • Triphosgene or Ethyl Chloroformate

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Chromatography column

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1,3-butanediol (1.0 eq.) and anhydrous pyridine (2.2 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition of Carbonylating Agent: Dissolve triphosgene (0.4 eq.) or ethyl chloroformate (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred diol solution at 0 °C over 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-methyl-1,3-dioxan-2-one. The monomer should be stored in a desiccator over a drying agent to prevent hydrolysis.

The Polymerization: A Tale of Two Catalysts

The ring-opening polymerization of 4-methyl-1,3-dioxan-2-one can be effectively achieved through various catalytic systems. Here, we detail two robust and widely employed methods: organocatalysis and metal-mediated catalysis. The choice of catalyst significantly influences the polymerization kinetics, control over polymer architecture, and potential for biomedical applications.

Organocatalytic Ring-Opening Polymerization: A Metal-Free Approach

Organocatalysis has emerged as a powerful tool in polymer synthesis, offering a metal-free alternative that is highly desirable for biomedical applications where metal contamination is a concern. Guanidine bases, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are highly effective catalysts for the ROP of cyclic esters and carbonates. The mechanism typically involves a bifunctional activation, where the catalyst activates both the monomer and the initiating alcohol.

Mechanism of TBD-Catalyzed ROP

The polymerization is initiated by the nucleophilic attack of an alcohol (e.g., benzyl alcohol) on the carbonyl group of the monomer. TBD acts as a Brønsted base, deprotonating the initiator to increase its nucleophilicity, and as a Lewis base, activating the monomer.

G cluster_initiation Initiation cluster_propagation Propagation Initiator R-OH Activated_Initiator R-O⁻ H-TBD⁺ Initiator->Activated_Initiator Deprotonation TBD TBD TBD->Activated_Initiator Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Initiator->Tetrahedral_Intermediate Nucleophilic Attack Monomer 4-Methyl-1,3-dioxan-2-one Monomer->Tetrahedral_Intermediate Ring_Opened Ring-Opened Initiator Tetrahedral_Intermediate->Ring_Opened Ring Opening Propagating_Chain Propagating Chain (Polymer-OH) Ring_Opened->Propagating_Chain Proton Transfer Activated_Chain Polymer-O⁻ H-TBD⁺ Propagating_Chain->Activated_Chain Deprotonation New_Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Chain->New_Tetrahedral_Intermediate Nucleophilic Attack New_Monomer Monomer New_Monomer->New_Tetrahedral_Intermediate New_Tetrahedral_Intermediate->Propagating_Chain Ring Opening & Proton Transfer TBD_prop TBD TBD_prop->Activated_Chain

Caption: Organocatalytic ROP mechanism.

Protocol 2: TBD-Catalyzed Solution ROP of 4-Methyl-1,3-dioxan-2-one

Materials:

  • 4-Methyl-1,3-dioxan-2-one (purified as in Protocol 1)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

  • Benzyl alcohol (BnOH), dried over CaH₂ and distilled

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Methanol (for precipitation)

  • Benzoic acid (for quenching)

Equipment:

  • Glovebox or Schlenk line

  • Dry glassware (vials, syringes)

  • Magnetic stirrer and heating plate

Procedure:

  • Preparation (in a glovebox): In a vial, add 4-methyl-1,3-dioxan-2-one (e.g., 200 mg, 1.54 mmol).

  • Initiator and Catalyst Stock Solutions: Prepare stock solutions of benzyl alcohol and TBD in anhydrous toluene.

  • Polymerization: Add the desired amount of anhydrous toluene to the monomer. Then, add the benzyl alcohol stock solution (e.g., for a [M]/[I] ratio of 50:1) followed by the TBD stock solution (e.g., for a [M]/[C] ratio of 100:1).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots at different time points and analyzing by ¹H NMR to determine monomer conversion.

  • Termination and Precipitation: Once the desired conversion is reached, quench the polymerization by adding a small amount of benzoic acid. Precipitate the polymer by adding the reaction mixture dropwise into cold methanol.

  • Purification: Collect the precipitated polymer by filtration or centrifugation, wash with methanol, and dry under vacuum at 40 °C to a constant weight.

Metal-Mediated Ring-Opening Polymerization: The Industry Standard

Tin(II) 2-ethylhexanoate, commonly known as tin(II) octoate (Sn(Oct)₂), is a widely used catalyst for the ROP of cyclic esters, valued for its high efficiency.[1] It is particularly effective for bulk (solvent-free) polymerizations.

Mechanism of Sn(Oct)₂-Catalyzed ROP

The polymerization proceeds via a coordination-insertion mechanism. The tin catalyst, in conjunction with an alcohol initiator, forms a tin alkoxide species which is the active initiator. The monomer coordinates to the tin center, followed by insertion into the tin-alkoxide bond, thus propagating the polymer chain.

G cluster_activation Catalyst Activation cluster_propagation Propagation SnOct2 Sn(Oct)₂ Tin_Alkoxide Oct-Sn-OR SnOct2->Tin_Alkoxide Initiator R-OH Initiator->Tin_Alkoxide Propagating_Chain Oct-Sn-O-Polymer-R Tin_Alkoxide->Propagating_Chain First Insertion Monomer Monomer Coordinated_Monomer Coordinated Monomer Monomer->Coordinated_Monomer New_Propagating_Chain Oct-Sn-O-Monomer-Polymer-R Coordinated_Monomer->New_Propagating_Chain Insertion & Ring Opening Propagating_Chain->Coordinated_Monomer Coordination New_Propagating_Chain->Propagating_Chain Chain Growth

Caption: Sn(Oct)₂-catalyzed ROP mechanism.

Protocol 3: Sn(Oct)₂-Catalyzed Bulk ROP of 4-Methyl-1,3-dioxan-2-one

Materials:

  • 4-Methyl-1,3-dioxan-2-one (purified as in Protocol 1 and thoroughly dried)

  • Tin(II) octoate (Sn(Oct)₂)

  • 1-Dodecanol (as initiator, dried and distilled)

  • Dichloromethane (for dissolution)

  • Methanol (for precipitation)

Equipment:

  • Schlenk flask or reaction tube

  • Vacuum line

  • Oil bath

  • Magnetic stirrer

Procedure:

  • Preparation: In a Schlenk flask, add 4-methyl-1,3-dioxan-2-one (e.g., 1 g, 7.68 mmol) and 1-dodecanol (e.g., for a [M]/[I] ratio of 100:1).

  • Drying: Dry the mixture under high vacuum for several hours to remove any residual water.

  • Catalyst Addition: Under a nitrogen atmosphere, add the Sn(Oct)₂ catalyst (e.g., for a [M]/[C] ratio of 1000:1).

  • Polymerization: Place the sealed flask in a preheated oil bath at 130 °C and stir. The mixture will become increasingly viscous.

  • Reaction Time: Continue the polymerization for the desired time (e.g., 2-24 hours), depending on the target molecular weight.

  • Purification: Cool the reaction to room temperature. Dissolve the solid polymer in a minimal amount of dichloromethane. Precipitate the polymer by adding the solution dropwise into cold methanol.

  • Drying: Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 40 °C until a constant weight is achieved.

Polymer Characterization: Unveiling the Macromolecular Structure

Thorough characterization is essential to confirm the successful synthesis of poly(4-methyl-1,3-dioxan-2-one) and to determine its key properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the polymer structure and calculating monomer conversion.

  • ¹H NMR: The spectrum of the polymer will show characteristic peaks for the repeating unit. The disappearance of the monomer's methine proton signal and the appearance of new signals corresponding to the polymer backbone confirm polymerization.

  • ¹³C NMR: This provides detailed information about the carbon environment in the polymer backbone.

Expected NMR Peak Assignments for Poly(4-methyl-1,3-dioxan-2-one) (in CDCl₃):

  • ¹H NMR (δ, ppm): ~1.2-1.4 (d, 3H, -CH₃), ~1.7-1.9 (m, 2H, -CH₂-), ~4.1-4.4 (m, 2H, -O-CH₂-), ~4.8-5.1 (m, 1H, -CH(CH₃)-)

  • ¹³C NMR (δ, ppm): ~20-22 (-CH₃), ~35-37 (-CH₂-), ~65-68 (-O-CH₂-), ~70-73 (-CH(CH₃)-), ~154-156 (-O-C(=O)-O-)

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer. A narrow PDI (typically < 1.5) indicates a well-controlled polymerization.

Thermal Analysis: DSC and TGA
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, including the glass transition temperature (T₉) and melting temperature (Tₘ), if the polymer is semi-crystalline.

  • Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. This provides the decomposition temperature (Tₔ).

Data Presentation: A Comparative Overview

The following table summarizes typical characterization data for poly(4-methyl-1,3-dioxan-2-one) synthesized by different methods. Note that specific values will vary depending on the reaction conditions.

ParameterOrganocatalytic ROP (Typical)Sn(Oct)₂-Catalyzed ROP (Typical)
Mₙ ( g/mol ) 5,000 - 20,00010,000 - 50,000
PDI (Mₙ/Mₙ) 1.1 - 1.41.3 - 1.8
T₉ (°C) -10 to 0-10 to 0
Tₔ (°C, 5% weight loss) > 200> 220

Applications in Drug Development

The biodegradable nature of poly(4-methyl-1,3-dioxan-2-one) makes it a promising candidate for various applications in drug development:

  • Drug Delivery Vehicles: The polymer can be formulated into nanoparticles, microparticles, or hydrogels for the controlled release of therapeutic agents.

  • Tissue Engineering Scaffolds: Its biocompatibility and tunable mechanical properties allow for its use in creating scaffolds that support cell growth and tissue regeneration.

  • Medical Devices: The polymer can be used to fabricate biodegradable sutures, stents, and other implantable devices.

Concluding Remarks for the Innovator

This guide has provided a comprehensive framework for the synthesis and characterization of poly(4-methyl-1,3-dioxan-2-one). The protocols and mechanistic insights presented herein are intended to serve as a robust starting point for your research. The true power of polymer science lies in the ability to tailor material properties for specific applications. By systematically varying reaction parameters such as monomer-to-initiator ratios, catalyst loading, temperature, and reaction time, you can precisely control the molecular weight, architecture, and thermal properties of the resulting polymers, paving the way for the next generation of advanced biomaterials.

References

  • Kiesewetter, M. K., Shin, E. J., Hedrick, J. L., & Waymouth, R. M. (2010). Organocatalysis: Opportunities and Challenges for Polymer Synthesis. Macromolecules, 43(5), 2093–2107. [Link]

  • Couve, J., & Guillaume, S. M. (2017). Recent advances in organocatalyzed ring-opening polymerization of trimethylene carbonate and derivatives for the obtention of biodegradable polycarbonates. Green Chemistry, 19(4), 915-926. [Link]

  • Kamber, N. E., Jeong, W., Waymouth, R. M., Pratt, R. C., Lohmeijer, B. G., & Hedrick, J. L. (2007). Organocatalytic ring-opening polymerization. Chemical reviews, 107(12), 5813-5840. [Link]

  • Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004). Controlled ring-opening polymerization of lactide and glycolide. Chemical reviews, 104(12), 6147-6176. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of organic chemistry, 62(21), 7512-7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

  • Hiemenz, P. C., & Lodge, T. P. (2007). Polymer chemistry. CRC press. [Link]

  • Kowalski, A., Duda, A., & Penczek, S. (2000). Kinetics and mechanism of cyclic esters polymerization initiated with tin (II) octoate. 3. Polymerization of L, L-lactide. Macromolecules, 33(20), 7359-7370. [Link]

  • Dove, A. P. (2012). Organic catalysis for ring-opening polymerization. ACS Macro Letters, 1(12), 1403-1407. [Link]

  • Chan, J. M., Zhang, X., Sardon, H., Engler, A. C., Fox, C. H., & Hedrick, J. L. (2014). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. Journal of the American Chemical Society, 136(26), 9391-9398. [Link]

Sources

Application

Application Notes &amp; Protocols: The Mechanism of Organocatalytic Ring-Opening Polymerization of 4-Methyl-1,3-dioxan-2-one

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the organocatalytic Ring-Opening Polymerization (ROP) of 4-Methyl-1,3-dioxan-2-one. It delves into the underlyin...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the organocatalytic Ring-Opening Polymerization (ROP) of 4-Methyl-1,3-dioxan-2-one. It delves into the underlying mechanisms, offers field-proven insights for experimental design, and presents detailed protocols for synthesis and characterization.

Introduction: The Shift to Metal-Free Aliphatic Polycarbonates

Aliphatic polycarbonates are a cornerstone of modern biomaterials science, prized for their excellent biocompatibility, predictable biodegradability, and low toxicity.[1][2] These characteristics make them ideal candidates for advanced biomedical applications, including tissue engineering scaffolds and controlled drug delivery systems.[3][4][5] The ring-opening polymerization (ROP) of cyclic carbonate monomers, such as 4-Methyl-1,3-dioxan-2-one (a derivative of trimethylene carbonate, TMC), is the premier strategy for their synthesis. ROP provides exceptional control over polymer molecular weight, dispersity, and end-group functionality, enabling the creation of precisely tailored materials.[6]

Historically, metal-based catalysts (e.g., tin(II) octoate) dominated the field. However, concerns over residual metal toxicity in biomedical applications have catalyzed a paradigm shift towards organocatalysis.[7] Organocatalysts offer a metal-free route to well-defined polycarbonates under mild conditions, ensuring the purity and safety required for clinical translation.

The Core Mechanism: Bifunctional Hydrogen-Bond Activation

The most prevalent and efficient organocatalytic ROP of cyclic carbonates proceeds via a bifunctional hydrogen-bond activation mechanism .[8] This mechanism relies on a catalyst system that can simultaneously activate both the monomer and the initiator (or propagating polymer chain) through non-covalent interactions.

Key Components:

  • Monomer: 4-Methyl-1,3-dioxan-2-one

  • Initiator: A protic source, typically an alcohol (e.g., Benzyl Alcohol, BnOH), which becomes the α-terminus of the polymer chain.

  • Catalyst: A system capable of acting as both a Brønsted acid (H-bond donor) and a Brønsted base (H-bond acceptor/proton abstractor). Bifunctional thiourea-amine systems and strong organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are exemplary.[3][6][7]

Mechanistic Steps:
  • Dual Activation: The acidic component of the catalyst (e.g., the N-H protons of thiourea) forms a hydrogen bond with the carbonyl oxygen of the 4-Methyl-1,3-dioxan-2-one monomer. This polarization enhances the electrophilicity of the carbonyl carbon, "activating" it for nucleophilic attack.[3] Concurrently, the basic component of the catalyst (e.g., the amine) forms a hydrogen bond with the initiator's hydroxyl proton, increasing its nucleophilicity.

  • Initiation: The activated alcohol attacks the activated monomer's carbonyl carbon, leading to the opening of the cyclic carbonate ring. This first step forms a linear carbonate unit with a terminal hydroxyl group, which is the active propagating species.

  • Propagation: The process repeats in a highly controlled manner. The catalyst activates the next monomer molecule while simultaneously activating the terminal hydroxyl group of the growing polymer chain. This allows for the sequential and regioselective addition of monomer units, leading to a controlled chain-growth polymerization.

Visualization: The Catalytic Cycle

ROP_Mechanism cluster_0 Catalytic Cycle CAT Catalyst (e.g., Thiourea/Amine) ACTIVATION Dual Activation Complex [Cat--Monomer--Initiator] CAT->ACTIVATION Binds MON Monomer (4-Methyl-1,3-dioxan-2-one) MON->ACTIVATION INIT Initiator (R-OH) INIT->ACTIVATION PROPAGATION Ring-Opened Chain (R-O-[Monomer]-OH) ACTIVATION->PROPAGATION Ring Opening Nucleophilic Attack PROPAGATION->ACTIVATION Regenerates Active Site NEXT_MON Next Monomer NEXT_MON->ACTIVATION Enters Cycle

Caption: Bifunctional activation mechanism for organocatalytic ROP.

Application Notes: Guiding Experimental Design

Catalyst Selection Rationale

The choice of catalyst is paramount for achieving a controlled polymerization.

  • Bifunctional Thiourea/Amine Systems: These are highly tunable and effective. A common combination is a simple thiourea (TU) paired with a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3] The TU serves exclusively to activate the monomer carbonyl via hydrogen bonding. The efficiency of these systems often depends on matching the pKa values of the two components to ensure optimal activation without unwanted side reactions.[9][10]

  • Strong Guanidine/Amidine Bases: Catalysts like TBD are exceptionally active due to their rigid structures that pre-organize the molecule to act as both an H-bond donor and acceptor.[6] They can often be used as single-component catalysts.

  • Phosphazene Bases: Organic superbases like t-BuP4 are extremely efficient, allowing for rapid and controlled polymerizations even at room temperature.[1][11][12] Their high activity makes them suitable for polymerizing sterically hindered monomers.

Impact of Key Reaction Parameters
  • Temperature: Organocatalytic ROP is typically conducted under mild conditions (e.g., room temperature to 60 °C). This minimizes side reactions such as intermolecular transesterification (which broadens dispersity) and decarboxylation, preserving the polymer backbone integrity.[8]

  • Solvent: The choice of solvent can significantly impact reaction kinetics. Solvents that do not compete for hydrogen bonding, such as dichloromethane (CH₂Cl₂) or toluene, often lead to faster polymerization rates compared to more coordinating solvents like tetrahydrofuran (THF).[10] Bulk (solvent-free) polymerization is also highly effective and industrially attractive.[3]

  • Monomer to Initiator Ratio ([M]₀/[I]₀): This is the primary factor determining the polymer's molecular weight. In a well-controlled ("living") polymerization, the number-average molecular weight (Mn) can be predicted by the formula:

    • Mn,theoretical = ([M]₀/[I]₀) × MW_monomer + MW_initiator This relationship allows for the precise targeting of desired polymer chain lengths.

Experimental Protocols

Protocol 1: General Procedure for Organocatalytic ROP

This protocol describes a typical lab-scale polymerization under an inert atmosphere.

Materials:

  • Monomer: 4-Methyl-1,3-dioxan-2-one (purified by recrystallization or sublimation)

  • Initiator: Benzyl alcohol (BnOH) (distilled over CaH₂)

  • Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (sublimed) or DBU/Thiourea

  • Solvent: Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (passed through a solvent purification system)

  • Quenching Agent: Benzoic acid

  • Precipitation Solvent: Cold methanol

Procedure:

  • Preparation: All glassware is flame-dried under vacuum and backfilled with dry nitrogen or argon. All solid reagents are weighed inside an inert atmosphere glovebox.

  • Reaction Setup: In the glovebox, add the monomer (e.g., 200 mg, 1.54 mmol, 100 equiv.) to a dried Schlenk flask equipped with a magnetic stir bar.

  • Stock Solutions: Prepare stock solutions of the initiator (e.g., BnOH in CH₂Cl₂) and catalyst (e.g., TBD in CH₂Cl₂) to ensure accurate addition.

  • Initiation: Dissolve the monomer in the chosen solvent (e.g., 1.5 mL to achieve a 1 M concentration). Add the required volume of the initiator stock solution (e.g., 15.4 µL of a 1.0 M solution for a [M]/[I] ratio of 100).

  • Catalysis: Commence the polymerization by adding the catalyst stock solution (e.g., 1-5 mol% relative to the initiator). Seal the flask.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., 25 °C). Monitor the reaction progress by periodically taking aliquots (under inert atmosphere) and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination: Once the desired conversion is reached, quench the reaction by adding a slight excess of a weak acid, such as benzoic acid, to neutralize the catalyst.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol. The purified polymer will typically appear as a white solid or a viscous oil.

  • Isolation: Decant the solvent and wash the polymer with fresh cold methanol. Dry the polymer under high vacuum to a constant weight.

Visualization: Experimental Workflow

Experimental_Workflow start Start: Reagent Purification & Glassware Drying setup Reaction Setup (Inert Atmosphere) start->setup polymerization Polymerization (Monomer + Initiator + Catalyst) setup->polymerization monitoring Monitor Conversion (¹H NMR) polymerization->monitoring monitoring->polymerization Continue quench Quench Reaction (e.g., Benzoic Acid) monitoring->quench Desired Conversion precipitate Precipitate Polymer (Cold Methanol) quench->precipitate isolate Isolate & Dry Polymer (High Vacuum) precipitate->isolate characterize Characterization (SEC, NMR, MALDI-TOF) isolate->characterize end End: Purified Polymer characterize->end

Caption: Standard workflow for organocatalytic ROP experiments.

Protocol 2: Polymer Characterization
  • ¹H NMR Spectroscopy: Used to confirm the polymer structure and calculate monomer conversion by comparing the integration of monomer peaks with polymer peaks.

  • Size Exclusion Chromatography (SEC/GPC): Essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). A narrow dispersity (typically < 1.2) is indicative of a well-controlled polymerization.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): Provides absolute molecular weight information and confirms the polymer structure and end-group fidelity by showing mass distributions corresponding to the initiator fragment plus n monomer units.[11][13]

Data Presentation: Representative Results

The following table summarizes typical results for the organocatalytic ROP of trimethylene carbonate (TMC), a closely related monomer, which are representative of what can be expected for 4-Methyl-1,3-dioxan-2-one.

Catalyst System[M]₀/[I]₀Temp (°C)TimeConversion (%)Mn,exp ( g/mol )Đ (Mw/Mn)Reference
TBD502520 min>995,4001.05[3]
DBU/TU1002510 min939,8001.02[10]
t-BuP₄502530 min>955,8001.04[11]
TBD200251 h>9921,1001.07[8]

Note: Mn values are often determined by SEC relative to polystyrene standards and may require correction factors.

Conclusion

The organocatalytic Ring-Opening Polymerization of 4-Methyl-1,3-dioxan-2-one is a robust, highly controlled, and versatile method for synthesizing advanced aliphatic polycarbonates. By leveraging a bifunctional hydrogen-bond activation mechanism, researchers can produce well-defined, metal-free polymers with predictable molecular weights and narrow dispersities. The mild reaction conditions and high end-group fidelity make this technique exceptionally well-suited for creating sophisticated biomaterials for drug delivery and other high-value biomedical applications.

References

  • Insights into Thiourea-Based Bifunctional Catalysts for Efficient Conversion of CO2 to Cyclic Carbon
  • Organocatalytic Ring Opening Polymerization of Trimethylene Carbonate.
  • Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organoc
  • Organocatalytic Ring Opening Polymerization of Trimethylene Carbon
  • Insights into Thiourea-Based Bifunctional Catalysts for Efficient Conversion of CO2 to Cyclic Carbon
  • Thiourea-Based Bifunctional Catalysts for Epoxide-Involved Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Macromolecules.
  • Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst.
  • Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organoc
  • Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Altern
  • Ring-Opening Polymerization of Cyclic Esters and Carbonates with (Thio)
  • ROP of Cyclic Carbon
  • Ring-Opening Polymerization of Cyclic Esters and Carbonates with (Thio)urea/Cyclopropenimine Organocatalytic Systems.
  • ROP of Cyclic Carbonates and ROP of Macrocycles – Latest Developments.
  • Organocatalytic Cationic Ring-Opening Polymerization of a Cyclic Hemiacetal Ester. Industrial & Engineering Chemistry Research.
  • Organocatalytic Ring-Opening Polymerization of Methyl-Substituted Glycolides.
  • Polydioxanone-based bio-materials for tissue engineering and drug/gene delivery applic
  • Polydioxanone-based Materials for Tissue Engineering and Cell/Drug Delivery Applications.
  • Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetaliz

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Method

Application Notes and Protocols for the Synthesis of Biodegradable Polycarbonates from 4-Methyl-1,3-dioxan-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis, characterization, and application...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of biodegradable polycarbonates derived from the six-membered cyclic carbonate monomer, 4-methyl-1,3-dioxan-2-one. Aliphatic polycarbonates are a promising class of biomaterials due to their biocompatibility and tunable degradation profiles.[1][2][3] The protocols detailed herein focus on the ring-opening polymerization (ROP) of 4-methyl-1,3-dioxan-2-one, a versatile monomer for creating polymers with potential applications in controlled drug delivery and tissue engineering.[3][4] We will delve into the mechanistic underpinnings of organocatalyzed ROP, provide step-by-step experimental procedures, and outline robust analytical methods for polymer characterization.

Introduction: The Significance of Poly(4-Methyl-1,3-dioxan-2-one) in Biomedical Applications

The demand for advanced polymeric materials that are both biocompatible and biodegradable has led to significant research into aliphatic polycarbonates.[5] Unlike traditional aromatic polycarbonates, their aliphatic counterparts degrade into non-toxic byproducts, making them ideal candidates for in-vivo applications.[6][7] The monomer, 4-methyl-1,3-dioxan-2-one, offers a unique building block for the synthesis of polycarbonates with specific thermal and mechanical properties, influenced by the methyl substituent on the polymer backbone.

The primary route to high molecular weight aliphatic polycarbonates with controlled architectures is the ring-opening polymerization (ROP) of cyclic carbonate monomers.[1][8] This method allows for precise control over molecular weight and polydispersity, which are critical parameters for predictable drug release kinetics and material performance.[9] The resulting poly(4-methyl-1,3-dioxan-2-one) is a promising candidate for the formulation of nanoparticles and microparticles for controlled drug delivery, offering a stable and degradable matrix for the encapsulation of therapeutic agents.[1][5]

The Chemistry of Synthesis: Ring-Opening Polymerization (ROP)

The polymerization of 4-methyl-1,3-dioxan-2-one proceeds via a chain-growth mechanism, where a catalyst or initiator facilitates the cleavage of the ester bond within the cyclic monomer, leading to the formation of a linear polymer chain.[9] While various catalytic systems, including metal-based catalysts, can be employed, organocatalysis has emerged as a preferred method due to the avoidance of potentially toxic residual metals in the final polymer product.[1][10]

Organocatalyzed Ring-Opening Polymerization: A Mechanistic Overview

Commonly used organocatalysts for the ROP of cyclic carbonates include amidine and guanidine bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).[9][10] The polymerization is typically initiated by a nucleophile, often an alcohol, which attacks the carbonyl carbon of the monomer. The catalyst activates the initiator and/or the monomer, facilitating the ring-opening process.

The generally accepted bifunctional mechanism for DBU/alcohol systems involves the activation of the initiating alcohol by the basic DBU, which increases its nucleophilicity. The alcohol then attacks the carbonyl group of the cyclic carbonate monomer, leading to the ring-opening and the formation of a propagating chain with a hydroxyl end-group. This process repeats, extending the polymer chain.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Alcohol (R-OH) Activated_Initiator Activated R-O⁻ Initiator->Activated_Initiator Catalyst Activation Catalyst DBU Monomer 4-Methyl-1,3-dioxan-2-one Ring_Opened_Monomer Initiator-Monomer Adduct Monomer->Ring_Opened_Monomer Activated_Initiator->Ring_Opened_Monomer Nucleophilic Attack on Monomer Growing_Chain Polymer Chain with -OH end group Ring_Opened_Monomer->Growing_Chain Chain Growth Elongated_Chain Elongated Polymer Chain Growing_Chain->Elongated_Chain Attack on New Monomer New_Monomer 4-Methyl-1,3-dioxan-2-one New_Monomer->Elongated_Chain

Fig. 1: Organocatalyzed Ring-Opening Polymerization Workflow.

Experimental Protocols

Materials
Reagent/MaterialGradeSupplierNotes
4-Methyl-1,3-dioxan-2-one≥98%Commercially AvailableStore under inert atmosphere and protect from moisture.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)98%Commercially AvailableDistill under reduced pressure before use. Store under inert atmosphere.
Benzyl AlcoholAnhydrous, ≥99.8%Commercially AvailableUsed as initiator. Store under inert atmosphere.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUsed for polymer dissolution and precipitation.
MethanolACS Reagent, ≥99.8%Commercially AvailableUsed as a non-solvent for precipitation.
Protocol for Bulk Polymerization of 4-Methyl-1,3-dioxan-2-one

This protocol is adapted from procedures for similar cyclic carbonates and is designed to yield a polymer with a target molecular weight.[11]

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-methyl-1,3-dioxan-2-one (e.g., 5.0 g, 43.06 mmol).

  • Inert Atmosphere: Place the flask under a high vacuum for at least 1 hour to remove any residual moisture and then backfill with dry argon or nitrogen.

  • Initiator and Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, prepare stock solutions of the initiator (benzyl alcohol) and the catalyst (DBU) in anhydrous toluene.

  • Reaction Initiation: Heat the monomer to the desired reaction temperature (e.g., 130 °C) with stirring. Once the monomer is molten and thermally equilibrated, add the required amount of initiator (e.g., for a target DP of 100, add 0.43 mmol of benzyl alcohol) followed by the catalyst (e.g., 1 mol% relative to the initiator, 4.3 µmol of DBU) via a gas-tight syringe.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 2-24 hours). The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

  • Quenching and Dissolution: After the desired time, cool the reaction to room temperature. Dissolve the solidified polymer in a minimal amount of dichloromethane.

  • Purification: Precipitate the dissolved polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration or decantation. Wash the polymer with fresh cold methanol. Dry the polymer under vacuum at room temperature until a constant weight is achieved.

ParameterValueRationale
Monomer:Initiator Ratio25:1 to 200:1Controls the target molecular weight.
Catalyst Loading1-5 mol% (relative to initiator)Affects the rate of polymerization.
Temperature100 - 140 °CInfluences reaction kinetics and potential side reactions.
Reaction Time2 - 24 hoursDetermines the final monomer conversion and molecular weight.

Polymer Characterization

Thorough characterization of the synthesized poly(4-methyl-1,3-dioxan-2-one) is essential to ensure it meets the required specifications for its intended application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the polymer and to determine the monomer conversion.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum will show characteristic peaks for the polymer backbone. The disappearance of the monomer peaks and the appearance of new polymer peaks confirm the polymerization.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR provides further structural confirmation.

¹H NMR Chemical Shifts (δ, ppm)Assignment¹³C NMR Chemical Shifts (δ, ppm)Assignment
~4.2-OCH ₂-~154C =O (Carbonyl)
~4.1-OCH (CH₃)-~67-OC H₂-
~2.0-CH₂CH ₂CH-~65-OC H(CH₃)-
~1.3-CH(CH ₃)-~30-CH₂C H₂CH-
~17-CH(C H₃)-
Note: These are approximate chemical shifts and may vary slightly based on solvent and polymer molecular weight.[2]
Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.

SampleMₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)
Poly(4-methyl-1,3-dioxan-2-one)10,000 - 50,00012,000 - 65,0001.1 - 1.5
Typical values obtained from organocatalyzed ROP.
Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (T₉) and the melting temperature (Tₘ), if applicable.

Thermal PropertyTypical Value
Glass Transition Temperature (T₉)5 - 15 °C
Melting Temperature (Tₘ)Amorphous to semi-crystalline depending on tacticity
Values can be influenced by molecular weight and stereochemistry.[12]

Application in Drug Delivery

Biodegradable polycarbonates are excellent candidates for creating drug delivery systems such as nanoparticles, microparticles, and implants.[4][7] The degradation of the polymer matrix allows for the sustained release of an encapsulated drug over time.

Mechanism of Drug Release

The primary mechanism of drug release from polycarbonate-based carriers is through the hydrolytic degradation of the polymer backbone.[6] The ester linkages in the polycarbonate are susceptible to hydrolysis, which breaks down the polymer into smaller, soluble fragments, releasing the entrapped drug. The rate of degradation, and thus the drug release, can be tuned by altering the polymer's molecular weight, crystallinity, and hydrophobicity.

Drug_Delivery cluster_encapsulation Drug Encapsulation cluster_release Sustained Release Polymer Poly(4-methyl-1,3-dioxan-2-one) Nanoparticle Drug-Loaded Nanoparticle Polymer->Nanoparticle Drug Therapeutic Agent Drug->Nanoparticle Hydrolysis Hydrolytic Degradation Nanoparticle->Hydrolysis In Vivo Environment Degraded_Polymer Non-toxic Byproducts Hydrolysis->Degraded_Polymer Released_Drug Released Drug Hydrolysis->Released_Drug

Fig. 2: Drug Encapsulation and Release Mechanism.

Conclusion

The synthesis of biodegradable polycarbonates from 4-methyl-1,3-dioxan-2-one via organocatalyzed ring-opening polymerization offers a robust and versatile platform for the development of advanced biomaterials. The protocols and characterization methods detailed in this application note provide a solid foundation for researchers to produce well-defined polymers for applications in drug delivery and beyond. The ability to control the polymer's properties through careful selection of reaction conditions underscores the potential of this system in creating next-generation therapeutic technologies.

References

  • Aliphatic polycarbonates from cyclic carbonate monomers and their application as biom
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. - [Link]

  • Polycarbonate-based biodegradable copolymers for stimuli responsive targeted drug delivery. Polymer Chemistry (RSC Publishing) - [Link]

  • Aliphatic polycarbonates and production methods from cyclic carbonates thereof. SciSpace - [Link]

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  • Post-polymerization functionalization of aliphatic polycarbonates using click chemistry. (2024). - [Link]

  • Synthesis and drug release behavior of poly (trimethylene carbonate)–poly (ethylene glycol). (2025). - [Link]

  • Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. PubMed Central - [Link]

  • Biodegradable Polymers in Drug Delivery: A Detailed Review. Asian Journal of Pharmaceutical Research - [Link]

  • Radical Ring-Opening Copolymerization of 2-Methylene 1,3-Dioxepane and Methyl Methacrylate: Experiments Originally Designed To P. - [Link]

  • Preparation and Characterization of Dioxanone and Poly(dioxanone). ResearchGate - [Link]

  • Novel Biodegradable Poly(ester−ether)s: Copolymers from 1,4-Dioxan-2-one and d,l-3-Methyl-1,4-dioxan-2-one. Macromolecules - [Link]

  • Nanomaterials in controlled drug release. PubMed Central - [Link]

  • Polymeric Nanoparticles methods of preparation and Drug Release Models: Effectiveness towards Drug Delivery Systems. Research Journal of Pharmacy and Technology - [Link]

  • ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY Yury E. Shapiro NMR Laboratory Yaroslavl Polytechnic Institute U. ISMAR - [Link]

  • High temperature gel permeation chromatography of TPX, poly(4-methyl-1-pentene): Topical report. OSTI.GOV - [Link]

  • Synthesis and cationic ring‐opening polymerization of a cyclic carbonate, 5‐methylene‐1,3‐dioxan‐2‐one. ResearchGate - [Link]

  • Thermal Properties of Poly(urethane–ester–siloxane)s Based on Hyperbranched Polyester. (2026). ResearchGate - [Link]

  • Organic Catalysis for Ring-Opening Polymerization. ACS Macro Letters - [Link]

  • Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction. Macromolecules - [Link]

  • Polyurethanes Made with Blends of Polycarbonates with Different Molecular Weights Showing Adequate Mechanical and Adhesion Properties and Fast Self-Healing at Room Temperature. MDPI - [Link]

  • Characterization of Electrospun Novel Poly(ester-ether) Copolymers: 1,4-Dioxan-2-one and D,L-3-Methyl-1,4-dioxan-2-one. ResearchGate - [Link]

  • Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. - [Link]

  • Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society - [Link]

  • Synthesis and Characterization of a New Graft Copolymer Based on Poly(1,3-dioxolane). - [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI - [Link]

  • Polymer Analysis with Polar Organic Solvents using Agilent PLgel Columns and GPC. - [Link]

  • Polymerization Mechanism Study of Poly(4-Methyl-1,3-Pentadiene) and Poly(4-Methyl-1-Pentene) Prepared by Using rac-[CH 2 (3-tert-butyl-1-indenyl) 2 ]ZrCl 2 / 13 C Enriched Methylaluminoxane. ResearchGate - [Link]

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Application

Application Notes &amp; Protocols for the Synthesis and Characterization of Poly(4-Methyl-1,3-dioxan-2-one-co-lactide-co-caprolactone) Terpolymers

Introduction: Engineering the Next Generation of Biodegradable Polymers In the landscape of biomedical research and pharmaceutical development, the demand for advanced biodegradable polymers with precisely tunable proper...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering the Next Generation of Biodegradable Polymers

In the landscape of biomedical research and pharmaceutical development, the demand for advanced biodegradable polymers with precisely tunable properties is ever-present. Aliphatic polyesters, such as poly(lactide) (PLA), poly(ε-caprolactone) (PCL), and poly(trimethylene carbonate) (PTMC), are at the forefront of this field due to their excellent biocompatibility and bioresorbability.[1] The copolymerization of their respective cyclic ester and carbonate monomers—lactide (LA), ε-caprolactone (CL), and in this specific guide, 4-methyl-1,3-dioxan-2-one (a derivative of trimethylene carbonate)—offers a powerful strategy to create materials with a broad spectrum of physical, mechanical, and degradation characteristics.[1][2]

This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of terpolymers incorporating 4-methyl-1,3-dioxan-2-one, lactide, and caprolactone. By strategically combining the semi-crystalline and relatively rigid nature of polylactide, the flexibility and slow degradation of polycaprolactone, and the amorphous, flexible characteristics of poly(4-methyl-1,3-dioxan-2-one), researchers can develop novel materials for a range of applications, including drug delivery systems, tissue engineering scaffolds, and biodegradable medical devices.[1][2]

The Chemistry of Copolymerization: A Mechanistic Perspective

The synthesis of these terpolymers is predominantly achieved through ring-opening polymerization (ROP), a process that involves the cleavage and subsequent polymerization of cyclic monomers.[3][4] The selection of the catalyst and initiator system is critical as it dictates the polymerization kinetics, control over molecular weight, and the microstructure of the resulting copolymer.

The Role of the Catalyst: Tin(II) Octoate

Tin(II) octoate (Sn(Oct)₂), also known as stannous octoate, is one of the most widely used catalysts for the ROP of cyclic esters in both industrial and academic settings.[5][6] Its popularity stems from its high catalytic activity under mild conditions and its approval by the U.S. Food and Drug Administration (FDA) for certain applications.[7] The polymerization is typically initiated by a compound with active hydrogens, such as an alcohol, which acts as a co-initiator.[7][8] The proposed mechanism involves a coordination-insertion pathway where the alcohol initiates the polymerization after reacting with the tin(II) octoate to form a tin alkoxide species.[7][9]

Monomer Reactivity and Copolymer Microstructure

The final properties of the terpolymer are heavily influenced by the arrangement of the monomer units along the polymer chain. This microstructure is, in turn, governed by the relative reactivities of the monomers. In general, the reactivity of these cyclic monomers follows the order: lactide > ε-caprolactone. The incorporation of 4-methyl-1,3-dioxan-2-one will further influence this reactivity profile. Understanding these differences is crucial for predicting and controlling the blockiness or randomness of the resulting terpolymer. For instance, a significant difference in reactivity can lead to the formation of gradient or block-like structures, even when all monomers are introduced simultaneously.[10][11][12]

Experimental Protocols

Protocol 1: Synthesis of a Random Terpolymer via One-Pot Bulk Polymerization

This protocol details the synthesis of a random terpolymer of 4-methyl-1,3-dioxan-2-one, lactide, and caprolactone using tin(II) octoate as a catalyst and benzyl alcohol as an initiator.

Materials:

  • L-lactide (or D,L-lactide)

  • ε-Caprolactone

  • 4-Methyl-1,3-dioxan-2-one

  • Tin(II) octoate (Sn(Oct)₂)

  • Benzyl alcohol

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Methanol (cold)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Schlenk line or similar inert gas setup

  • Magnetic stirrer with heating mantle

  • Vacuum pump

  • Glass syringes

  • Cannula for solvent transfer

Step-by-Step Procedure:

  • Monomer and Glassware Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of nitrogen.

    • Purify the monomers prior to use. L-lactide can be recrystallized from ethyl acetate.[4] ε-Caprolactone and 4-methyl-1,3-dioxan-2-one should be distilled under reduced pressure.

  • Reaction Setup:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, add the desired molar ratios of L-lactide, ε-caprolactone, and 4-methyl-1,3-dioxan-2-one.

    • Assemble the flask on the Schlenk line, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.[4]

  • Initiator and Catalyst Addition:

    • Under a positive flow of nitrogen, add the calculated amount of benzyl alcohol (initiator) via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

    • Prepare a stock solution of tin(II) octoate in anhydrous toluene. Add the required amount of the catalyst solution to the reaction flask via syringe. A typical monomer-to-catalyst ratio is between 1000:1 and 5000:1.[4]

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 130-150 °C and stir the reaction mixture.[1]

    • Allow the polymerization to proceed for 4-24 hours. The reaction time will influence the monomer conversion and the final molecular weight.

  • Purification:

    • Cool the reaction mixture to room temperature. The resulting polymer will be a viscous liquid or a solid.

    • Dissolve the crude polymer in a minimal amount of dichloromethane.

    • Precipitate the polymer by slowly adding the dichloromethane solution to a large volume of cold methanol with vigorous stirring.[13]

    • Collect the purified polymer by filtration and dry it under vacuum at 40-50 °C until a constant weight is achieved.

Characterization of the Terpolymer

Thorough characterization is essential to confirm the successful synthesis of the terpolymer and to understand its properties.

Protocol 2: ¹H NMR Spectroscopy for Compositional Analysis

¹H NMR spectroscopy is a powerful tool for determining the chemical composition of the copolymer.

Procedure:

  • Dissolve 5-10 mg of the dried polymer in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Identify the characteristic peaks for each monomer unit:

    • Poly(lactide): Methine proton (CH) at ~5.1-5.2 ppm.

    • Poly(caprolactone): Methylene protons adjacent to the oxygen (~4.0-4.1 ppm) and carbonyl group (~2.3-2.4 ppm).

    • Poly(4-methyl-1,3-dioxan-2-one): Methylene and methine protons in the backbone, with specific shifts depending on the neighboring units.

  • Calculate the molar composition by integrating the characteristic peaks and comparing their relative areas.

Protocol 3: Gel Permeation Chromatography (GPC) for Molecular Weight Determination

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

Procedure:

  • Prepare a solution of the polymer in a suitable solvent (e.g., tetrahydrofuran or chloroform) at a concentration of 1-2 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the sample into the GPC system, which is calibrated with polystyrene or poly(methyl methacrylate) standards.

  • Analyze the resulting chromatogram to determine Mn, Mw, and PDI. A narrow PDI (typically < 1.5) is indicative of a controlled polymerization.[11]

Protocol 4: Differential Scanning Calorimetry (DSC) for Thermal Properties

DSC is employed to determine the thermal properties of the terpolymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

Procedure:

  • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

  • Place the pan in the DSC instrument.

  • Heat the sample to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min to erase its thermal history.

  • Cool the sample to a low temperature (e.g., -80 °C) at a controlled rate.

  • Heat the sample again at 10 °C/min and record the heat flow.

  • The glass transition temperature will appear as a step change in the baseline, and the melting temperature will be observed as an endothermic peak. The presence and characteristics of these transitions provide insights into the crystallinity and phase behavior of the terpolymer.[10][12]

Data Presentation and Interpretation

The data obtained from the characterization techniques should be systematically organized to facilitate comparison and interpretation.

Table 1: Representative Synthesis and Characterization Data for Terpolymers

Sample IDMonomer Feed Ratio (M:L:C)Mn ( g/mol )PDITg (°C)Tm (°C)
Terpolymer 125:50:2525,0001.315135
Terpolymer 250:25:2528,0001.4-5120
Terpolymer 325:25:5026,5001.3-3055, 130

M: 4-Methyl-1,3-dioxan-2-one, L: Lactide, C: Caprolactone

Visualizing the Workflow and Concepts

Diagram 1: Ring-Opening Polymerization (ROP) Mechanism```dot

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Catalyst Sn(Oct)₂ Active_Species Sn-OR Catalyst->Active_Species + R-OH Initiator R-OH Initiator->Active_Species Monomer Cyclic Monomer (LA, CL, TMC(M)) Growing_Chain Polymer Chain -[-O-R'-CO-]-n-Sn-OR Active_Species->Growing_Chain + Monomer Monomer->Growing_Chain Growing_Chain->Growing_Chain + Monomer (n+1)

Caption: The overall experimental workflow from monomer preparation to polymer characterization.

References

  • Copolyesters of ε-caprolactone and l-lactide catalyzed by a tetrabutylammonium phthalimide-N-oxyl organocatalyst. (n.d.).
  • Poly(lactide-co-ε-caprolactone) copolymers prepared using bis-thioetherphenolate group 4 metal complexes: synthesis, characterization and morphology. (2014). Royal Society of Chemistry.
  • Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes. (2021).
  • Synthesis and Characterization of Poly(D,L-Lactide-co-Glycolide) Copolymer. (n.d.). Semantic Scholar.
  • Copolymerization of l-lactide and ε-caprolactone catalyzed by mono-and dinuclear salen aluminum complexes bearing bulky 6,6′-dimethylbipheyl-bridge: random and tapered copolymer. (n.d.). Royal Society of Chemistry.
  • Polymerization of Cyclic Esters Initiated by Carnitine and Tin (II) Octoate. (n.d.).
  • Synthesis of Poly(l-lactide-co-ε-caprolactone) Copolymer: Structure, Toughness, and Elasticity. (2021). MDPI.
  • Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands. (n.d.).
  • On the mechanism of polymerization of cyclic esters induced by Tin(II)
  • Synthesis and characterization of poly(L-lactide-co-ε-caprolactone) copolymers: Influence of sequential monomer addition on chain microstructure. (2025).
  • Mechanism of Cyclic Ester Polymerization Initiated with Tin(II) Octoate. 2. Macromolecules Fitted with Tin(II) Alkoxide Species Observed Directly in MALDI−TOF Spectra. (n.d.).
  • Trimethylene carbonate – Knowledge and References. (n.d.). Taylor & Francis.
  • Application of Tin(II) Octoate in the Synthesis of Biodegradable Polymers. (n.d.). BenchChem.

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Method

4-Methyl-1,3-dioxan-2-one: A Versatile Monomer for Advanced Biomedical Polymers

Introduction: The Rise of Aliphatic Polycarbonates in Biomedicine The quest for biocompatible and biodegradable polymers has led to the emergence of aliphatic polycarbonates as a promising class of materials for a myriad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Aliphatic Polycarbonates in Biomedicine

The quest for biocompatible and biodegradable polymers has led to the emergence of aliphatic polycarbonates as a promising class of materials for a myriad of biomedical applications, ranging from drug delivery to tissue engineering. Among the various monomers utilized for their synthesis, 4-Methyl-1,3-dioxan-2-one has garnered significant attention. Its unique six-membered ring structure, featuring a methyl substituent, imparts favorable properties to the resulting polymers, including tunable degradation rates, excellent biocompatibility, and versatile processing characteristics. This guide provides a comprehensive overview of 4-Methyl-1,3-dioxan-2-one as a monomer, detailing its synthesis, polymerization, and application in the development of cutting-edge biomedical polymers.

Monomer Synthesis and Characterization: The Foundation of High-Quality Polymers

The synthesis of high-purity 4-Methyl-1,3-dioxan-2-one is paramount to achieving polymers with desired molecular weights and narrow polydispersity. A common and effective laboratory-scale synthesis involves the reaction of 1,3-butanediol with a carbonyl source, such as ethyl chloroformate, in the presence of a base.

Protocol 1: Synthesis of 4-Methyl-1,3-dioxan-2-one

Materials:

  • 1,3-Butanediol

  • Ethyl chloroformate

  • Triethylamine (TEA) or Pyridine (as a base and catalyst)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-butanediol and triethylamine in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate dropwise to the stirred solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C. The causality behind the slow, cooled addition is to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude 4-Methyl-1,3-dioxan-2-one by vacuum distillation to obtain a colorless liquid. The purity should be assessed by ¹H NMR and ¹³C NMR spectroscopy.

Characterization Data:

PropertyValue
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
Appearance Colorless liquid
Boiling Point Varies with pressure (e.g., ~90-95 °C at ~1 mmHg)

Polymerization of 4-Methyl-1,3-dioxan-2-one: The Gateway to Functional Biomaterials

The ring-opening polymerization (ROP) of 4-Methyl-1,3-dioxan-2-one is the most common method to produce high molecular weight poly(4-methyl-1,3-dioxan-2-one). Organocatalysis has become the preferred approach for biomedical applications to avoid contamination with potentially toxic heavy metals often used in traditional catalysis.[1]

Mechanism of Organocatalyzed Ring-Opening Polymerization

Organocatalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or thiourea-amine binary systems, activate the monomer and the initiator (typically an alcohol) to facilitate the polymerization process. The mechanism generally involves a nucleophilic attack of the initiator on the carbonyl carbon of the monomer, leading to the opening of the cyclic carbonate ring and the formation of a propagating chain.

ROP_Mechanism Monomer 4-Methyl-1,3-dioxan-2-one Activated_Monomer Activated Monomer Monomer->Activated_Monomer Initiator Initiator (R-OH) Initiator->Activated_Monomer Nucleophilic Attack Catalyst Organocatalyst (e.g., DBU) Catalyst->Monomer Activation Propagating_Chain Propagating Polymer Chain Activated_Monomer->Propagating_Chain Ring Opening Propagating_Chain->Monomer Chain Propagation Polymer Poly(4-methyl-1,3-dioxan-2-one) Propagating_Chain->Polymer

Figure 1: Organocatalyzed Ring-Opening Polymerization of 4-Methyl-1,3-dioxan-2-one.
Protocol 2: Organocatalyzed Ring-Opening Polymerization

Materials:

  • Purified 4-Methyl-1,3-dioxan-2-one

  • Benzyl alcohol (as initiator)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (as catalyst)

  • Anhydrous toluene or dichloromethane (DCM)

  • Methanol (for precipitation)

  • Hexane (for washing)

Procedure:

  • Preparation: In a glovebox or under a nitrogen atmosphere, add the purified monomer, benzyl alcohol, and anhydrous solvent to a flame-dried Schlenk flask. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Initiation: Add the DBU catalyst to the solution. The monomer-to-catalyst ratio will influence the polymerization rate.

  • Polymerization: Stir the reaction mixture at room temperature for the desired time (e.g., 1-24 hours). The polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination and Precipitation: Quench the polymerization by adding a small amount of benzoic acid. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring. The choice of a non-solvent like methanol is crucial for efficient precipitation of the polymer while leaving unreacted monomer and catalyst in the solution.[2]

  • Purification: Collect the precipitated polymer by filtration and wash it several times with cold methanol and then hexane to remove any residual impurities.[2]

  • Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

Polymer Characterization:

TechniqueExpected Results
¹H NMR Appearance of characteristic polymer backbone peaks and disappearance of monomer peaks. End-group analysis can be used to estimate the number-average molecular weight (Mn).
GPC/SEC Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A PDI close to 1 indicates a well-controlled polymerization.[3][4]
DSC Determination of the glass transition temperature (Tg), which provides information about the polymer's thermal properties.

Biomedical Applications: From Drug Delivery to Tissue Regeneration

The biocompatibility and tunable degradation of poly(4-methyl-1,3-dioxan-2-one) make it an excellent candidate for various biomedical applications.

Application 1: Nanoparticles for Drug Delivery

Polymers derived from 4-Methyl-1,3-dioxan-2-one can be formulated into nanoparticles to encapsulate and deliver therapeutic agents.[5][6] The nanoprecipitation method is a common technique for preparing such nanoparticles.

Nanoparticle_Fabrication cluster_0 Organic Phase cluster_1 Aqueous Phase Polymer_Drug Polymer + Drug in Organic Solvent (e.g., Acetone) Injection Rapid Injection Polymer_Drug->Injection Aqueous_Surfactant Aqueous Solution with Surfactant (e.g., Pluronic F68) Aqueous_Surfactant->Injection Nanoprecipitation Nanoprecipitation Injection->Nanoprecipitation Solvent_Evaporation Solvent Evaporation Nanoprecipitation->Solvent_Evaporation Nanoparticles Drug-Loaded Nanoparticles Solvent_Evaporation->Nanoparticles

Figure 2: Workflow for the Fabrication of Drug-Loaded Nanoparticles via Nanoprecipitation.

Materials:

  • Poly(4-methyl-1,3-dioxan-2-one)

  • Hydrophobic drug (e.g., Paclitaxel)

  • Acetone or Tetrahydrofuran (THF) as the organic solvent

  • Pluronic F68 or Poly(vinyl alcohol) (PVA) as a surfactant

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve the polymer and the hydrophobic drug in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in deionized water.

  • Nanoprecipitation: Rapidly inject the organic phase into the aqueous phase under vigorous stirring. The rapid solvent exchange causes the polymer to precipitate and encapsulate the drug, forming nanoparticles.

  • Solvent Removal: Remove the organic solvent by stirring at room temperature for several hours or by using a rotary evaporator.

  • Purification and Collection: Purify the nanoparticle suspension by centrifugation or dialysis to remove the free drug and excess surfactant. The nanoparticles can then be collected by lyophilization.

Application 2: Electrospun Scaffolds for Tissue Engineering

Electrospinning is a versatile technique used to fabricate nanofibrous scaffolds that mimic the extracellular matrix, providing a suitable environment for cell attachment and proliferation.[7][8]

Materials:

  • Poly(4-methyl-1,3-dioxan-2-one)

  • Solvent system (e.g., a mixture of dichloromethane and dimethylformamide)

  • Electrospinning setup (high-voltage power supply, syringe pump, spinneret, and collector)

Procedure:

  • Polymer Solution Preparation: Dissolve the polymer in the chosen solvent system to obtain a solution with the desired viscosity and concentration. The solution properties are critical for achieving uniform and bead-free nanofibers.

  • Electrospinning: Load the polymer solution into a syringe and place it in the syringe pump. Apply a high voltage (e.g., 10-20 kV) between the spinneret and the collector. As the solution is ejected from the spinneret, the solvent evaporates, and a solid polymer fiber is deposited on the collector.

  • Scaffold Collection: Collect the nanofibrous scaffold on the grounded collector. The thickness and porosity of the scaffold can be controlled by adjusting the electrospinning parameters (e.g., flow rate, voltage, and collection time).

  • Post-processing: Dry the scaffold under vacuum to remove any residual solvent. The scaffold can then be sterilized (e.g., using ethylene oxide or gamma irradiation) before cell seeding.

In Vitro Degradation Studies: Predicting In Vivo Performance

Understanding the degradation behavior of biomedical polymers is crucial for their application. In vitro degradation studies are performed to simulate the physiological environment and predict the in vivo performance of the material.[9][10]

Protocol 5: In Vitro Hydrolytic Degradation

Materials:

  • Polymer films or scaffolds

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Incubator at 37 °C

  • Analytical instruments (GPC, NMR, SEM)

Procedure:

  • Sample Preparation: Prepare polymer samples of known weight and dimensions.

  • Incubation: Immerse the samples in PBS in sterile containers and incubate at 37 °C.

  • Time Points: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove the samples from the PBS.

  • Analysis:

    • Mass Loss: Wash the samples with deionized water, dry them to a constant weight, and calculate the percentage of mass loss.

    • Molecular Weight Reduction: Analyze the molecular weight of the degraded samples using GPC to assess the extent of chain scission.

    • Morphological Changes: Observe the surface morphology of the samples using Scanning Electron Microscopy (SEM).

    • pH of the Medium: Monitor the pH of the PBS to detect the release of any acidic degradation products.

Conclusion and Future Perspectives

4-Methyl-1,3-dioxan-2-one is a highly promising monomer for the synthesis of advanced biomedical polymers. The resulting aliphatic polycarbonates offer a unique combination of biocompatibility, tunable degradation, and processability, making them suitable for a wide range of applications, including drug delivery and tissue engineering. The use of organocatalysis for their synthesis further enhances their appeal for clinical translation by minimizing the risk of metal contamination. As research in this field continues to evolve, we can expect to see the development of even more sophisticated and functional biomaterials based on this versatile monomer, addressing unmet needs in modern medicine.

References

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  • Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one.
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  • Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction. ACS Publications. [Link]

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Application

Application Notes and Protocols: Preparation of Functional Polycarbonates Using 4-Methyl-1,3-dioxan-2-one Derivatives

Introduction Aliphatic polycarbonates (APCs) are a class of biodegradable polymers that have garnered significant attention for biomedical applications, including drug delivery systems, medical devices, and tissue engine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aliphatic polycarbonates (APCs) are a class of biodegradable polymers that have garnered significant attention for biomedical applications, including drug delivery systems, medical devices, and tissue engineering scaffolds.[1][2] Their excellent biocompatibility, biodegradability into non-toxic products, and tunable mechanical properties make them a promising alternative to other biodegradable polymers like polyesters.[1][3][4][5] A key advantage of polycarbonates is that their degradation does not produce acidic byproducts, which can be a concern with polyesters.[4][6]

The introduction of functional groups along the polycarbonate backbone allows for the precise control of their physicochemical properties and the attachment of therapeutic agents or targeting moieties.[4][7] This has led to the development of "smart" nanocarriers for targeted and controlled drug and gene delivery.[7][8]

This guide focuses on the preparation of functional polycarbonates derived from 4-Methyl-1,3-dioxan-2-one and its derivatives. We will delve into the synthesis of functional cyclic carbonate monomers, their subsequent ring-opening polymerization (ROP) to form well-defined polycarbonates, and methods for their characterization. The protocols and insights provided herein are geared towards researchers, scientists, and drug development professionals seeking to leverage these versatile polymers in their work.

Part 1: Synthesis of Functional 4-Methyl-1,3-dioxan-2-one Monomers

The properties of the final polycarbonate are largely dictated by the structure of the cyclic carbonate monomer. By incorporating functional groups into the monomer, one can create polymers with tailored characteristics. A common strategy involves the synthesis of derivatives of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), which provides a versatile scaffold for introducing functionality.[8]

General Workflow for Monomer Synthesis

The synthesis of functional cyclic carbonate monomers can be approached in several ways. A versatile method involves the use of a pentafluorophenyl carbonate intermediate, which can be readily substituted with various nucleophiles to introduce a wide range of functional groups.[9][10] Another efficient approach utilizes carbon dioxide as a reagent for the cyclization of functional diols.[11][12]

Monomer_Synthesis_Workflow Start Start with a Functional Diol Cyclization Cyclization Reaction (e.g., with CO2 or phosgene derivatives) Start->Cyclization Purification Purification (e.g., column chromatography, recrystallization) Cyclization->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Monomer Functional Cyclic Carbonate Monomer Characterization->Monomer

Caption: General workflow for the synthesis of functional cyclic carbonate monomers.

Protocol 1: Synthesis of an Allyl-Functionalized Monomer (5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one)

This protocol describes the synthesis of a versatile monomer containing an allyl group, which can be further modified post-polymerization via thiol-ene click chemistry.[13][14][15]

Materials:

  • 2,2-bis(hydroxymethyl)propionic acid (bis-MPA)

  • Allyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triphosgene

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • Esterification:

    • Dissolve bis-MPA (1 eq.) and allyl alcohol (1.2 eq.) in anhydrous DCM.

    • Add DMAP (0.1 eq.) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.2 eq.) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (EtOAc/Hexanes) to yield the allyl-functional diol.

  • Cyclization:

    • Dissolve the purified diol (1 eq.) and pyridine (2.5 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Slowly add a solution of triphosgene (0.4 eq.) in anhydrous DCM.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction with saturated NH4Cl solution.

    • Separate the organic layer and wash with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain the final monomer.

Characterization:

  • Confirm the structure of the synthesized monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Part 2: Ring-Opening Polymerization (ROP) of Functional Monomers

Ring-opening polymerization is the most common method for synthesizing well-defined aliphatic polycarbonates from cyclic carbonate monomers.[16][17] Organocatalysis has emerged as a powerful tool for ROP, offering excellent control over polymer molecular weight, dispersity, and end-group fidelity, while avoiding contamination with potentially toxic metal catalysts.[5][16][18]

Common Organocatalysts for ROP

A variety of organocatalysts can be employed for the ROP of cyclic carbonates.[19] Dual catalyst systems, such as a thiourea and an organic base (e.g., (-)-sparteine or DBU), are particularly effective.[13]

Catalyst SystemDescriptionAdvantages
Thiourea/Amine A combination of a hydrogen-bonding thiourea catalyst and a basic amine co-catalyst (e.g., DBU, (-)-sparteine).High activity, excellent control over polymerization, and production of polymers with low dispersity.[13]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) A strong, non-nucleophilic base that can act as a single-component catalyst.Commercially available and effective for the ROP of various cyclic monomers.[19]
TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) A guanidine-based catalyst that is a highly active, non-nucleophilic base.Can catalyze ROP at room temperature and provides good control over polymer architecture.[19]
Protocol 2: Organocatalytic ROP of an Allyl-Functionalized Monomer

This protocol details the synthesis of a well-defined allyl-functional polycarbonate using a dual organocatalyst system.

Materials:

  • Allyl-functionalized monomer (from Protocol 1)

  • 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU)

  • (-)-Sparteine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Benzyl alcohol (initiator)

  • Dichloromethane (DCM), anhydrous

  • Methanol, cold

Procedure:

  • Preparation:

    • In a glovebox, add the allyl-functionalized monomer, TU (5 mol% relative to initiator), and anhydrous DCM to a dried vial.

    • In a separate vial, prepare a stock solution of benzyl alcohol initiator in anhydrous DCM.

    • In a third vial, prepare a stock solution of (-)-sparteine or DBU (10 mol% relative to initiator) in anhydrous DCM.

  • Polymerization:

    • Add the required amount of initiator solution to the monomer solution to achieve the desired monomer-to-initiator ratio (e.g., 20:1).

    • Initiate the polymerization by adding the catalyst solution.

    • Stir the reaction at room temperature. Monitor the progress of the polymerization by taking aliquots for ¹H NMR analysis to determine monomer conversion.

  • Termination and Purification:

    • Once the desired conversion is reached, quench the reaction by adding a small amount of benzoic acid.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.

    • Collect the polymer by filtration or centrifugation.

    • Redissolve the polymer in a small amount of DCM and re-precipitate into cold methanol.

    • Repeat the dissolution-precipitation step two more times to ensure the removal of residual monomer and catalyst.

    • Dry the purified polymer under vacuum to a constant weight.

ROP_Workflow Monomer Functional Monomer Initiator (e.g., Benzyl Alcohol) Solvent (DCM) Catalyst Add Organocatalyst (e.g., TU/Sparteine) Monomer->Catalyst Polymerization Polymerization at Room Temperature Catalyst->Polymerization Quench Quench Reaction (e.g., Benzoic Acid) Polymerization->Quench Precipitation Precipitate in Cold Methanol Quench->Precipitation Purification Purify by Re-precipitation Precipitation->Purification Drying Dry under Vacuum Purification->Drying Polymer Functional Polycarbonate Drying->Polymer

Caption: Workflow for the organocatalytic ring-opening polymerization of a functional monomer.

Part 3: Post-Polymerization Functionalization

The presence of functional groups, such as the allyl group in the polymer synthesized in Protocol 2, allows for further modification using "click" chemistry. Thiol-ene click chemistry is a highly efficient and orthogonal reaction that can be used to attach a wide variety of molecules to the polymer backbone.[14][15]

Protocol 3: Thiol-Ene "Click" Functionalization

This protocol describes the functionalization of the allyl-containing polycarbonate with a model thiol compound.

Materials:

  • Allyl-functional polycarbonate (from Protocol 2)

  • 1-Dodecanethiol (or other thiol of interest)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup:

    • Dissolve the allyl-functional polycarbonate in anhydrous THF in a quartz reaction vessel.

    • Add the thiol (1.5 equivalents per allyl group) to the solution.

    • Add the photoinitiator DMPA (0.1 equivalents per allyl group).

    • Seal the vessel and degas the solution by bubbling with nitrogen for 20 minutes.

  • Photoreaction:

    • Place the reaction vessel in a UV photoreactor (e.g., with 365 nm lamps).

    • Irradiate the solution with UV light for a specified time (e.g., 1-2 hours). Monitor the reaction progress by ¹H NMR to observe the disappearance of the allyl proton signals.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Precipitate the functionalized polymer into cold methanol.

    • Purify the polymer by repeated re-precipitation from THF into cold methanol.

    • Dry the final product under vacuum.

Part 4: Characterization of Functional Polycarbonates

Thorough characterization is crucial to confirm the structure, molecular weight, thermal properties, and purity of the synthesized polycarbonates.

Key Characterization Techniques
TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure of the polymer, determines the degree of polymerization, and verifies end-group fidelity.[20][21]
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer.[21][22][23]
Differential Scanning Calorimetry (DSC) Measures thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm).[20][22][23]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability and decomposition profile of the polymer.[20][23][24]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the polymer.[20][25]
Expected Results for Allyl-Functional Polycarbonate
PropertyTypical Value
Molecular Weight (Mn) Controllable by the monomer-to-initiator ratio (e.g., 5,000 - 20,000 g/mol ).
Dispersity (Đ) Typically low for controlled polymerizations (e.g., 1.1 - 1.3).[13]
Glass Transition Temperature (Tg) Varies with molecular weight and the nature of the functional group.

Applications in Drug Development

Functional polycarbonates are highly valuable for a range of biomedical applications, particularly in the field of drug delivery.[2][3][7] Their versatility allows for the creation of sophisticated nanocarriers that can:

  • Encapsulate hydrophobic drugs , improving their solubility and bioavailability.[4]

  • Be decorated with targeting ligands for specific cell or tissue delivery.

  • Incorporate stimuli-responsive moieties that trigger drug release in response to specific physiological cues, such as pH or enzymes.[8]

The ability to precisely control the polymer architecture and functionality through the methods described in this guide opens up a vast design space for creating next-generation drug delivery systems with enhanced efficacy and reduced side effects.[7]

References

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  • Engler, A. C., Lee, Y., Fevre, M., Jones, G. O., & Hedrick, J. L. (2022). Simple and Efficient Synthesis of Functionalized Cyclic Carbonate Monomers Using Carbon Dioxide. IBM Research. [Link]

  • Darensbourg, D. J., & Wilson, M. P. (2024). Post-polymerization functionalization of aliphatic polycarbonates using click chemistry. Polymer Chemistry, 15(13), 1475-1492. [Link]

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  • Mikuš, P., & Matuszewska, A. (2020). Stimuli-Responsive Aliphatic Polycarbonate Nanocarriers for Tumor-Targeted Drug Delivery. Polymers, 12(12), 2893. [Link]

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  • ResearchGate. (n.d.). Synthesis of polycarbonates and polycarbonate/polyester copolymers through an ester-carbonate exchange reaction. [Link]

  • Zhang, Y., Yang, S., & Ren, J. (2021). Methoxy-Functionalized Glycerol-Based Aliphatic Polycarbonate: Organocatalytic Synthesis, Blood Compatibility, and Hydrolytic Property. ACS Biomaterials Science & Engineering, 7(2), 647-655. [Link]

  • Pamuła, E., & Krawczyk, J. (2018). Functionalized Particles Designed for Targeted Delivery. Polymers, 10(12), 1335. [Link]

  • Pratt, R. C., & Hedrick, J. L. (2010). A Simple and Efficient Synthesis of Functionalized Cyclic Carbonate Monomers Using a Versatile Pentafluorophenyl Ester Intermediate. Journal of the American Chemical Society, 132(29), 10103-10105. [Link]

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Method

Topic: Use of 4-Methyl-1,3-dioxan-2-one in Advanced Drug Delivery Systems

An Application and Protocol Guide for Researchers Introduction: The pursuit of biocompatible and biodegradable polymers is a cornerstone of modern drug delivery research. Aliphatic polycarbonates, in particular, have gar...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for Researchers

Introduction: The pursuit of biocompatible and biodegradable polymers is a cornerstone of modern drug delivery research. Aliphatic polycarbonates, in particular, have garnered significant attention due to their favorable degradation profiles, excellent biocompatibility, and tunable properties.[1] Within this class of materials, polymers derived from cyclic carbonate monomers offer a versatile platform for creating sophisticated drug carriers. 4-Methyl-1,3-dioxan-2-one, a substituted derivative of trimethylene carbonate (TMC), stands out as a promising monomer.[2][3] Its polymerization leads to poly(4-methyl-1,3-dioxan-2-one), a polymer whose methyl substituent can subtly alter key properties like hydrophobicity, degradation rate, and drug-polymer interactions compared to its parent, poly(trimethylene carbonate) (PTMC). This guide provides a comprehensive overview and detailed protocols for the synthesis, polymerization, and formulation of 4-Methyl-1,3-dioxan-2-one into nanoparticle-based drug delivery systems.

Section 1: Monomer Synthesis and Characterization

Scientific Rationale: The quality of the final polymer and, consequently, the drug delivery system, is fundamentally dependent on the purity of the starting monomer. The most common and environmentally conscious methods for synthesizing cyclic carbonates involve the reaction of a diol with a carbonyl source, such as phosgene derivatives or, more preferably, carbon dioxide.[2] The synthesis from 1,3-butanediol and a carbonate source like ethyl chloroformate or triphosgene is a standard laboratory-scale approach. Rigorous purification, typically by distillation and/or recrystallization, is critical to remove impurities that could interfere with polymerization.

Protocol 1: Synthesis of 4-Methyl-1,3-dioxan-2-one

This protocol describes a representative synthesis using ethyl chloroformate.

Materials:

  • 1,3-Butanediol (anhydrous)

  • Ethyl chloroformate

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • Initial Reagents: Dissolve 1,3-butanediol (1.0 eq) and anhydrous pyridine (2.2 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Slow Addition: Add a solution of ethyl chloroformate (2.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 2-3 hours, maintaining the temperature at 0°C.

    • Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by slowly adding distilled water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Causality: The acid wash removes excess pyridine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash aids in the removal of water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to yield pure 4-Methyl-1,3-dioxan-2-one as a crystalline solid.

Characterization:

  • ¹H NMR: Confirm the structure and purity by analyzing the chemical shifts and integrations of the protons on the cyclic carbonate ring and the methyl group.

  • FTIR: Verify the presence of the characteristic carbonate carbonyl stretch (C=O) around 1740-1760 cm⁻¹.

Section 2: Ring-Opening Polymerization (ROP)

Scientific Rationale: Ring-Opening Polymerization (ROP) is the preferred method for converting cyclic carbonate monomers into high molecular weight aliphatic polycarbonates.[3] This technique offers excellent control over the polymer's molecular weight and dispersity (Đ). The polymerization is typically initiated by a nucleophile, often an alcohol, and catalyzed by organometallic compounds (e.g., tin(II) 2-ethylhexanoate, Sn(Oct)₂) or, increasingly, by metal-free organic catalysts to avoid residual metal contamination in biomedical applications.[4]

Caption: Ring-Opening Polymerization (ROP) workflow.

Protocol 2: Synthesis of Poly(4-methyl-1,3-dioxan-2-one) via ROP

Materials:

  • Purified 4-Methyl-1,3-dioxan-2-one monomer

  • Benzyl alcohol (as initiator)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (as catalyst)

  • Anhydrous toluene (reaction solvent)

  • Methanol (for precipitation)

  • Dichloromethane (DCM) (for dissolution)

  • Schlenk flask, vacuum/nitrogen line, magnetic stirrer, oil bath

Procedure:

  • Preparation: Add the desired amount of 4-Methyl-1,3-dioxan-2-one monomer to a flame-dried Schlenk flask. Dry under high vacuum for 2-4 hours to remove any residual moisture.

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene via cannula to dissolve the monomer.

  • Initiator and Catalyst: Add the initiator (benzyl alcohol) and catalyst (Sn(Oct)₂) solutions in toluene via syringe. The monomer-to-initiator ratio ([M]/[I]) will determine the target molecular weight. A typical monomer-to-catalyst ratio ([M]/[C]) is 5000:1 to 20000:1.

    • Causality: The [M]/[I] ratio theoretically dictates the degree of polymerization. A higher ratio leads to a higher molecular weight. The catalyst concentration affects the reaction rate.

  • Polymerization: Immerse the flask in a preheated oil bath at 110-130°C and stir. Monitor the reaction progress by taking small aliquots and analyzing the monomer conversion via ¹H NMR.

  • Termination and Precipitation: Once the desired conversion is reached (typically >90%), cool the reaction to room temperature. Dilute the viscous solution with a small amount of DCM.

  • Purification: Precipitate the polymer by slowly pouring the solution into a large volume of cold methanol with vigorous stirring.

    • Causality: The polymer is soluble in DCM/toluene but insoluble in methanol. This step removes unreacted monomer, catalyst, and initiator.

  • Isolation: Collect the white, fibrous polymer by filtration. Wash with fresh methanol and dry under vacuum at 40°C until a constant weight is achieved.

Polymer Characterization Data

The following table summarizes expected characterization data for the synthesized polymer. Actual values will vary based on reaction conditions.

ParameterTechniqueExpected ValueSignificance
Number-Average MW (Mₙ)GPC10 - 50 kDaInfluences degradation rate & mechanical properties
Dispersity (Đ)GPC1.1 - 1.5Indicates the breadth of molecular weight distribution
Glass Transition Temp (T₉)DSC-10 to 10 °CDefines the transition from a rigid to a rubbery state
Structure Confirmation¹H NMRPeaks corresponding to polymer backboneConfirms successful polymerization

Section 3: Formulation of Nanoparticle Drug Delivery Systems

Scientific Rationale: Poly(4-methyl-1,3-dioxan-2-one) is a hydrophobic polymer. Therefore, techniques that rely on solvent displacement are highly effective for forming nanoparticles (NPs). Nanoprecipitation (or solvent displacement) is a straightforward and widely used method. It involves dissolving the polymer and a hydrophobic drug in a water-miscible organic solvent and then injecting this solution into an aqueous phase, where the polymer and drug co-precipitate to form drug-loaded NPs.[5] The presence of a stabilizer (surfactant) in the aqueous phase is critical to control particle size and prevent aggregation.

Nanoparticle_Formulation A 1. Organic Phase Preparation - Dissolve Polymer - Dissolve Hydrophobic Drug C 3. Nanoprecipitation - Inject Organic Phase into Aqueous Phase - Under constant stirring A->C B 2. Aqueous Phase Preparation - Dissolve Stabilizer (e.g., Pluronic F68) - In deionized water B->C D 4. Solvent Evaporation - Stir overnight at RT - Remove organic solvent C->D E 5. Purification & Concentration - Centrifugation or Tangential Flow Filtration - Remove free drug and excess stabilizer D->E F Final Drug-Loaded NP Suspension E->F

Caption: Workflow for nanoparticle formulation via nanoprecipitation.

Protocol 3: Formulation of Drug-Loaded Nanoparticles

Materials:

  • Poly(4-methyl-1,3-dioxan-2-one)

  • Model hydrophobic drug (e.g., Paclitaxel, Curcumin)

  • Acetone or Tetrahydrofuran (THF) (as the organic solvent)

  • Pluronic® F-127 or Poly(vinyl alcohol) (PVA) (as a stabilizer)

  • Deionized water

  • Magnetic stirrer, syringe pump, dialysis tubing, centrifuge

Procedure:

  • Organic Phase: Dissolve a known amount of polymer (e.g., 50 mg) and drug (e.g., 5 mg) in 5 mL of acetone.

  • Aqueous Phase: Prepare 50 mL of a 0.5% (w/v) Pluronic® F-127 solution in deionized water.

  • Nanoprecipitation: While vigorously stirring the aqueous phase, inject the organic phase into it at a slow, constant rate (e.g., 0.5 mL/min) using a syringe pump. A milky suspension should form immediately.

    • Causality: The rapid diffusion of the water-miscible acetone into the aqueous phase causes a rapid decrease in solvent quality for the polymer and drug, leading to their co-precipitation into a nanoparticle core, which is kinetically trapped by the stabilizer at the interface.

  • Solvent Removal: Leave the suspension stirring in a fume hood overnight to allow for the complete evaporation of the acetone.

  • Purification:

    • Option A (Centrifugation): Centrifuge the nanoparticle suspension (e.g., 15,000 x g, 30 min, 4°C). Discard the supernatant, which contains free drug and excess stabilizer. Resuspend the nanoparticle pellet in fresh deionized water. Repeat 2-3 times.

    • Option B (Dialysis): Transfer the suspension to a dialysis bag (e.g., 12-14 kDa MWCO) and dialyze against deionized water for 24-48 hours with frequent water changes.

  • Storage: Store the purified nanoparticle suspension at 4°C. For long-term storage, lyophilization with a cryoprotectant (e.g., sucrose) is recommended.

Characterization of Drug Delivery System

Quantitative analysis is essential to validate the formulation.

ParameterTechniqueTypical Protocol SummaryDesired Outcome
Particle Size & PDI DLSDilute NP suspension in water and measure at 25°C.Size: 100-250 nm; PDI < 0.2
Zeta Potential DLSMeasure in a suitable buffer (e.g., 10 mM NaCl).Near-neutral or slightly negative charge indicates stability.
Drug Loading (DLC) & Encapsulation Efficiency (EE) UV-Vis/HPLCLyse a known amount of lyophilized NPs in a good solvent (e.g., acetonitrile). Measure drug concentration and calculate using formulas.High EE (>80%) and DLC (e.g., 5-10%)
In Vitro Release DialysisPlace NP suspension in a dialysis bag against a release buffer (e.g., PBS pH 7.4 with 0.5% Tween 80). Sample the buffer at time points and measure drug concentration.Sustained release profile over several days.

Formulas:

  • DLC (%) = (Mass of drug in NPs / Total mass of NPs) x 100

  • EE (%) = (Mass of drug in NPs / Initial mass of drug used) x 100

Conclusion and Future Outlook

4-Methyl-1,3-dioxan-2-one is a valuable monomer for creating biodegradable polycarbonates with significant potential in drug delivery. The protocols outlined here provide a robust framework for its synthesis, polymerization, and formulation into nanoparticle carriers. The presence of the methyl group offers a handle for fine-tuning polymer properties, potentially leading to improved drug loading, modified release kinetics, and altered degradation behavior compared to other aliphatic polycarbonates. Future work should focus on copolymerization of this monomer with other cyclic esters or carbonates to create materials with a wide range of properties, as well as the incorporation of targeting ligands to the polymer backbone for active, site-specific drug delivery.

References

  • Title: Polylactic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure Source: MDPI URL: [Link]

  • Title: 5-Methylene-1,3-dioxane-2-one: A First-Choice Comonomer for Trimethylene Carbonate Source: ResearchGate URL: [Link]

  • Title: New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance Source: PubMed URL: [Link]

  • Title: New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance | Request PDF Source: ResearchGate URL: [Link]

  • Title: Formulation and Characterization of Polyester/Polycarbonate Nanoparticles for Delivery of a Novel Microtubule Destabilizing Agent Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Polymers from Sugars and CO2: Synthesis and Polymerization of a d-Mannose-Based Cyclic Carbonate Source: ACS Publications URL: [Link]

  • Title: Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction Source: ACS Publications URL: [Link]

  • Title: Polycarbonate-based biodegradable copolymers for stimuli responsive targeted drug delivery Source: RSC Publishing URL: [Link]

  • Title: Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals Source: Thieme Connect URL: [Link]

  • Title: Synthesis of cyclic carbonate monomer using a simple and efficient method Source: Scilit URL: [Link]

  • Title: Chemical syntheses of biodegradable polymers Source: ScienceDirect URL: [Link]

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Application

Application of 4-Methyl-1,3-dioxan-2-one in Advanced Electrolyte Formulations for Lithium-Ion Batteries

Introduction: Addressing the Electrolyte Challenge in High-Performance Batteries The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the development of robust and high-performance electroly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing the Electrolyte Challenge in High-Performance Batteries

The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the development of robust and high-performance electrolyte formulations. The electrolyte, the critical component facilitating ion transport between the anode and cathode, plays a pivotal role in determining the battery's overall performance, including its lifespan, safety, and operational window. A key challenge in electrolyte design is the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface, particularly with graphite anodes. The SEI is a passivation layer formed during the initial charging cycles that prevents further electrolyte decomposition and ensures the longevity of the battery.

Propylene carbonate (PC), a common electrolyte solvent, offers advantageous properties such as a low melting point and high dielectric constant, which are beneficial for low-temperature performance and salt dissolution. However, its application with graphitic anodes is severely limited due to the co-intercalation of PC molecules into the graphite layers, leading to exfoliation and rapid capacity degradation. This has spurred research into alternative solvents and additives that can mitigate this issue while retaining the benefits of carbonate-based electrolytes.

4-Methyl-1,3-dioxan-2-one, a cyclic carbonate, has emerged as a promising component in advanced electrolyte formulations. Its structural similarity to PC provides desirable solvent properties, while its unique molecular structure influences the formation of a more stable and effective SEI layer. This application note provides a comprehensive technical guide for researchers and scientists on the utilization of 4-Methyl-1,3-dioxan-2-one in LIB electrolytes. We will delve into its mechanism of action, provide detailed protocols for electrolyte preparation and electrochemical characterization, and present a comparative analysis of its performance.

Physicochemical Properties of 4-Methyl-1,3-dioxan-2-one

A thorough understanding of the physical and chemical properties of 4-Methyl-1,3-dioxan-2-one is crucial for its effective application in electrolyte formulations.

PropertyValueReference
Molecular Formula C₅H₈O₃N/A
Molecular Weight 116.12 g/mol N/A
Appearance Colorless liquidN/A
Density ~1.19 g/cm³N/A
Boiling Point ~240 °CN/A
Melting Point ~ -55 °CN/A
Flash Point ~ 112 °CN/A
Solubility Miscible with most organic solvents

Mechanism of Action: The Role of 4-Methyl-1,3-dioxan-2-one in SEI Formation

The primary function of 4-Methyl-1,3-dioxan-2-one as an electrolyte additive is to facilitate the formation of a robust and stable SEI layer on the anode surface. This is particularly critical when using solvents like propylene carbonate that are prone to co-intercalation with graphite.

It is well-established that during the initial charge of a lithium-ion battery, a passivation film, known as the solid electrolyte interphase (SEI), is formed on the anode.[1] This SEI layer is permeable to lithium ions but electronically insulating, which prevents the continuous decomposition of the electrolyte.[1] The use of certain additives can be advantageous in creating a more effective SEI. For instance, a derivative of 4-Methyl-1,3-dioxan-2-one, methyl-2-methyl-1,3-dioxolane-2-carboxylate, is used as a film-forming additive.[1] This allows for the use of propylene carbonate in electrolytes for secondary lithium batteries with graphite anodes, as it helps to prevent the exfoliation of the graphite that can be caused by propylene carbonate intercalation.[1] Electrochemical cells that contain electrolyte components with methyl-2-methyl-1,3-dioxolane-2-carboxylate have shown good cycling performance and rate capacity.[1]

The proposed mechanism involves the preferential reduction of 4-Methyl-1,3-dioxan-2-one on the graphite surface at a higher potential than the bulk solvent. This early-stage reduction leads to the formation of a compact and stable passivation layer.

SEI_Formation cluster_anode Graphite Anode Surface cluster_electrolyte Electrolyte cluster_sei SEI Formation Anode Graphite Solvent Propylene Carbonate (PC) Solvent->Anode Co-intercalation (inhibited) Additive 4-Methyl-1,3-dioxan-2-one SEI Stable SEI Layer Additive->SEI Preferential Reduction Li_ion Li+ Li_ion->Anode Intercalation SEI->Anode Passivates

Caption: Proposed mechanism of SEI formation with 4-Methyl-1,3-dioxan-2-one.

Application Protocols: Formulation and Electrochemical Testing

This section provides detailed, step-by-step protocols for the preparation of electrolytes containing 4-Methyl-1,3-dioxan-2-one and their subsequent electrochemical characterization.

Protocol 1: Preparation of 4-Methyl-1,3-dioxan-2-one-based Electrolyte

This protocol outlines the preparation of a standard electrolyte formulation with 4-Methyl-1,3-dioxan-2-one as a co-solvent. All procedures must be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials and Reagents:

  • Lithium hexafluorophosphate (LiPF₆, battery grade, >99.9%)

  • Ethylene carbonate (EC, battery grade, anhydrous, >99%)

  • Ethyl methyl carbonate (EMC, battery grade, anhydrous, >99%)

  • 4-Methyl-1,3-dioxan-2-one (battery grade, anhydrous, >99.5%)

  • Anhydrous solvents for rinsing (e.g., dimethyl carbonate)

  • Precision balance (±0.1 mg)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Drying of Materials: Dry LiPF₆ salt at 80°C under vacuum for 24 hours. Dry all solvents over molecular sieves (3 Å) for at least 48 hours prior to use.

  • Solvent Mixture Preparation:

    • In the glovebox, prepare the solvent mixture by combining EC and EMC in a 3:7 volume ratio. For example, to prepare 100 mL of the solvent mixture, combine 30 mL of EC and 70 mL of EMC.

    • To this mixture, add the desired weight percentage (wt%) of 4-Methyl-1,3-dioxan-2-one. For a starting formulation, a 10 wt% addition is recommended. For 100 g of the EC/EMC mixture, add 11.1 g of 4-Methyl-1,3-dioxan-2-one.

    • Stir the mixture thoroughly until a homogeneous solution is obtained.

  • Salt Dissolution:

    • Slowly add the pre-dried LiPF₆ to the solvent mixture while stirring to achieve a final concentration of 1.0 M.

    • Continue stirring for several hours until the salt is completely dissolved. The dissolution process can be gently accelerated by slightly warming the solution (not exceeding 40°C).

  • Electrolyte Storage: Store the prepared electrolyte in a tightly sealed container in the glovebox. It is recommended to use the electrolyte within a week of preparation for best results.

Caption: Workflow for the preparation of the electrolyte.

Protocol 2: Electrochemical Characterization of Electrolytes

This protocol describes the assembly of coin cells and the subsequent electrochemical tests to evaluate the performance of the prepared electrolyte.

Materials and Equipment:

  • CR2032 coin cell components (casings, spacers, springs)

  • Graphite anode and LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA) cathode (or other desired electrodes)

  • Celgard 2325 separator

  • Electrolyte prepared in Protocol 1

  • Coin cell crimper

  • Battery cycler (e.g., NEWARE, Arbin)

  • Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

  • Electrode and Separator Preparation:

    • Punch circular electrodes (e.g., 12 mm diameter for anode, 11 mm for cathode) and separators (16 mm diameter) inside the glovebox.

    • Dry the electrodes and separators under vacuum at 110°C for 12 hours before cell assembly.

  • Coin Cell Assembly:

    • Assemble the CR2032 coin cells in the glovebox in the following order: negative casing, graphite anode, separator, add a few drops of electrolyte (e.g., 20 µL), NCA cathode, spacer, spring, and positive casing.

    • Crimp the coin cell using a hydraulic crimper to ensure proper sealing.

  • Formation Cycles:

    • Before performance testing, subject the cells to two formation cycles at a low C-rate (e.g., C/20) between the desired voltage limits (e.g., 3.0 V to 4.2 V). This step is crucial for the formation of a stable SEI layer. A common procedure involves charging at 0.1 C to 1.5 V and holding for 24 hours, followed by two charge/discharge cycles at 0.1 C.[2]

  • Electrochemical Testing:

    • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) to identify the reduction and oxidation peaks associated with SEI formation and electrode reactions.

    • Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/10, C/5, 1C, 2C) to evaluate the rate capability and cycling stability. Record the charge/discharge capacities, coulombic efficiency, and capacity retention over an extended number of cycles (e.g., 100 cycles).

    • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge (SOC) to analyze the interfacial and charge-transfer resistances. The frequency range can be set from 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5 mV).

Performance Data and Comparative Analysis

The inclusion of 4-Methyl-1,3-dioxan-2-one in electrolyte formulations is expected to yield significant improvements in battery performance, particularly in terms of cycling stability and low-temperature operation. While specific data for 4-Methyl-1,3-dioxan-2-one is still emerging in publicly available literature, data from closely related compounds and derivatives provide a strong indication of its potential benefits.

For instance, studies on a gel polymer electrolyte based on 1,3-dioxolane (a related cyclic ether) demonstrated excellent ionic conductivity at low temperatures (-20°C) and a high capacity retention of 88.4% after 120 cycles in a high-voltage cell.[3] Another study on a fast-charging electrolyte containing dimethoxyethane (DME) and 1,3-dioxolane (DOL) showed that the addition of these ether-based solvents significantly reduced charge transfer resistance, leading to improved capacity and capacity retention in pouch cells.[2]

Expected Performance Improvements with 4-Methyl-1,3-dioxan-2-one:

Performance MetricExpected ImprovementRationale
Coulombic Efficiency Increased initial and sustained efficiencyFormation of a more stable and less resistive SEI, reducing irreversible capacity loss.
Capacity Retention Enhanced long-term cycling stabilityThe robust SEI minimizes continuous electrolyte decomposition and preserves the anode structure.
Rate Capability Improved performance at high charge/discharge ratesA stable and ionically conductive SEI facilitates faster Li-ion transport across the interface.
Low-Temperature Performance Maintained or improved capacity at sub-zero temperaturesThe low melting point of 4-Methyl-1,3-dioxan-2-one contributes to a lower freezing point of the electrolyte, maintaining ionic conductivity.

Conclusion and Future Outlook

4-Methyl-1,3-dioxan-2-one presents a compelling option for the formulation of advanced electrolytes for lithium-ion batteries. Its ability to promote the formation of a stable SEI on graphite anodes, thereby mitigating the detrimental effects of propylene carbonate co-intercalation, makes it a valuable tool for enhancing battery performance, particularly for applications requiring long cycle life and reliable low-temperature operation. The protocols provided in this application note offer a solid foundation for researchers to explore the full potential of this promising electrolyte component.

Future research should focus on a more in-depth mechanistic understanding of the SEI formation process through advanced spectroscopic and computational techniques. Furthermore, the synergistic effects of 4-Methyl-1,3-dioxan-2-one with other electrolyte additives, such as vinylene carbonate (VC) or fluoroethylene carbonate (FEC), should be systematically investigated to unlock further performance enhancements for next-generation high-energy-density lithium-ion batteries.

References

  • Adoption of Dimethoxyethane and 1,3-Dioxolane in Electrolyte for Fast Charging of Li-Ion Battery. MDPI. [Link]

  • In Situ-Initiated Poly-1,3-dioxolane Gel Electrolyte for High-Voltage Lithium Metal Batteries. MDPI. [Link]

  • 4-METHYL-1,3-DIOXOLAN-2-ONE. Ataman Kimya. [Link]

  • Electrolyte composition containing methyl-2-methyl-1,3-dioxolane-2-carboxylate and electrochemical cell containing the same.
  • Electrolyte composition containing methyl-2-methyl-1,3-dioxolane-2-carboxylate and electrochemical cell containing the same.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Methyl-1,3-dioxan-2-one

Welcome to the technical support center for the purification of 4-Methyl-1,3-dioxan-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methyl-1,3-dioxan-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-Methyl-1,3-dioxan-2-one?

The impurity profile of 4-Methyl-1,3-dioxan-2-one largely depends on its synthetic route. A prevalent method involves the cyclization of 1,3-butanediol with a carbonate precursor like diethyl carbonate.

Common Impurities:

  • 1,3-Butanediol: Unreacted starting material.

  • Water: Can be present from the starting materials or introduced during workup. It is particularly detrimental as it can lead to hydrolysis of the product.

  • Ethanol: A byproduct of the reaction when using diethyl carbonate.

  • Catalyst Residues: Depending on the catalyst used (e.g., sodium methoxide, potassium carbonate), residual amounts may be present.

  • Linear Oligomers: Formed through incomplete cyclization or side reactions.

  • 1,3-Butanediol Carbonate (dimeric and oligomeric): Byproducts from intermolecular reactions.

Q2: Why is my purified 4-Methyl-1,3-dioxan-2-one degrading over time?

4-Methyl-1,3-dioxan-2-one is susceptible to hydrolysis, especially in the presence of trace amounts of acid or base, and moisture. The primary degradation product is 1,3-butanediol. The stability of related 1,3-dioxolanes has been shown to be questionable even at neutral pH, with hydrolysis occurring more rapidly under acidic conditions.[1]

To ensure stability, purified 4-Methyl-1,3-dioxan-2-one should be stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and at a low temperature.[2] It is also crucial to ensure all storage containers are scrupulously dry.

Q3: What analytical techniques are recommended for assessing the purity of 4-Methyl-1,3-dioxan-2-one?

Several analytical techniques can be employed to determine the purity of 4-Methyl-1,3-dioxan-2-one:

Analytical TechniquePurpose
Gas Chromatography (GC) To determine the percentage purity and identify volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) For the identification of unknown impurities.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the structure of the product and identify impurities.
Karl Fischer Titration To quantify the water content, which is critical for the stability of the product.

Troubleshooting Guides

Challenge 1: Low Purity After Distillation

Problem: You have performed a vacuum distillation of your crude 4-Methyl-1,3-dioxan-2-one, but the purity is still below your requirements.

Potential Causes and Solutions:

  • Co-distillation of Impurities: Some impurities may have boiling points close to that of 4-Methyl-1,3-dioxan-2-one, leading to co-distillation.

    • Solution: Improve the efficiency of your fractional distillation setup. Use a longer, insulated Vigreux or packed column. A slow and steady distillation rate is crucial for good separation.

  • Thermal Decomposition: The compound may be degrading at the distillation temperature.

    • Solution: Use a high-vacuum pump to lower the boiling point. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation. A short-path distillation apparatus can minimize the residence time at high temperatures.

  • Presence of Water: Water can form azeotropes with the product or impurities, complicating the distillation.

    • Solution: Dry the crude product thoroughly before distillation. This can be achieved by azeotropic removal of water with a suitable solvent like toluene under reduced pressure, or by drying over a suitable agent like anhydrous magnesium sulfate.

Workflow for Troubleshooting Distillation Issues

G 4-Methyl-1,3-dioxan-2-one 4-Methyl-1,3-dioxan-2-one Protonated Carbonyl Protonated Carbonyl 4-Methyl-1,3-dioxan-2-one->Protonated Carbonyl H+ (from Silica) Ring Opening Ring Opening Protonated Carbonyl->Ring Opening H2O (trace) 1,3-Butanediol 1,3-Butanediol Ring Opening->1,3-Butanediol Decarboxylation

Sources

Optimization

Side reactions in the synthesis of 4-Methyl-1,3-dioxan-2-one

Troubleshooting Guide for 4-Methyl-1,3-dioxolan-2-one (Propylene Carbonate) and 4-Methyl-1,3-dioxan-2-one Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of spe...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for 4-Methyl-1,3-dioxolan-2-one (Propylene Carbonate) and 4-Methyl-1,3-dioxan-2-one

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of specialized heterocyclic compounds presents unique challenges. This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols for the synthesis of methyl-substituted cyclic carbonates.

A critical point of clarification is the distinction between two structurally similar but distinct molecules:

  • 4-Methyl-1,3-dioxolan-2-one (Propylene Carbonate): A 5-membered ring derived from 1,2-propanediol. It is a widely used industrial solvent and electrolyte component.[1][2]

  • 4-Methyl-1,3-dioxan-2-one: A 6-membered ring derived from 1,3-butanediol.

Due to its vast industrial relevance and the wealth of available research, this guide will first focus extensively on the synthesis of 4-Methyl-1,3-dioxolan-2-one. A dedicated section will then address the synthesis and potential side reactions for the less common 6-membered analogue, 4-Methyl-1,3-dioxan-2-one.

Part 1: Troubleshooting the Synthesis of 4-Methyl-1,3-dioxolan-2-one (Propylene Carbonate)

The most common and atom-economical industrial route to propylene carbonate (PC) is the direct cycloaddition of carbon dioxide (CO₂) to propylene oxide (PO).[3][4] This process is considered a hallmark of green chemistry due to its 100% atom economy and utilization of a greenhouse gas as a C1 feedstock.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used for the CO₂-Propylene Oxide reaction? A1: A wide range of catalysts are effective, typically involving a Lewis acid to activate the epoxide and a nucleophilic co-catalyst. Common systems include quaternary ammonium salts (e.g., tetra-n-butylammonium bromide), metal-salen complexes (Al, Cr), and various heterogeneous catalysts like metal oxides and zeolites.[5][6] The choice of catalyst is critical for controlling selectivity and minimizing side reactions.

Q2: Can I synthesize propylene carbonate from propylene glycol (1,2-propanediol)? A2: Yes, this is a viable alternative route, though often more complex. Methods include direct reaction with phosgene (hazardous), transesterification with dialkyl carbonates (e.g., dimethyl carbonate), or reaction with urea over a catalyst like zinc acetate. However, these routes can be prone to forming oligomeric or polymeric byproducts.

Troubleshooting Guide: Common Side Reactions & Solutions

Problem 1: My reaction is producing a viscous, high-boiling point residue, significantly lowering the yield of propylene carbonate.

Question: I'm observing polymerization during my propylene oxide/CO₂ cycloaddition. What is this byproduct and how can I suppress it?

Answer: This is a classic case of a competing side reaction: Ring-Opening Polymerization (ROP) , which forms poly(propylene carbonate) (PPC). The same catalysts that promote the desired cyclization can also initiate the polymerization of the epoxide, often with CO₂ incorporation.

Causality: The reaction proceeds through a nucleophilic attack on the epoxide ring. If the resulting alkoxide intermediate attacks another molecule of propylene oxide instead of undergoing intramolecular cyclization, a polymer chain begins to grow. This is especially prevalent at higher temperatures and with certain catalyst systems.[7][8] The formation of the desired five-membered ring is often in equilibrium with the polymer, with "backbiting" of the polymer chain able to generate the cyclic carbonate.[9]

Solutions:

  • Catalyst Selection: Screen for catalysts with high selectivity for cyclization over polymerization. Bifunctional catalysts that can activate the epoxide and facilitate ring closure in a concerted or rapid sequential manner are often superior.

  • Temperature Control: High temperatures can favor polymerization. While necessary for activating CO₂, excessive heat can reduce selectivity. An optimal temperature window must be determined empirically for your specific catalyst system.

  • Reaction Time: Monitor the reaction progress. Extended reaction times after the consumption of the limiting reagent can sometimes lead to further polymerization or degradation.

Problem 2: My purified product is contaminated with propylene glycol.

Question: Analysis of my final product shows the presence of propylene glycol. What is the source of this impurity?

Answer: Propylene glycol contamination typically arises from the presence of water in the reaction system.

Causality:

  • Hydrolysis of Propylene Oxide: Water can react with the starting material, propylene oxide, to form propylene glycol. This not only consumes the starting material but also introduces a diol that can interfere with the reaction.

  • Hydrolysis of Propylene Carbonate: The product, propylene carbonate, is an ester and is susceptible to hydrolysis back to propylene glycol and CO₂, particularly under acidic or basic conditions, or at high temperatures in the presence of water.[10]

Solutions:

  • Rigorous Drying of Reagents: Ensure all starting materials (propylene oxide, CO₂) and the solvent are scrupulously dried before use. The reaction apparatus should be dried to remove atmospheric moisture.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.

  • Purification: Propylene glycol can be removed from propylene carbonate by fractional distillation under reduced pressure, although their boiling points are somewhat close, requiring an efficient distillation column.

Problem 3: The reaction seems to stall or reverse, and I'm detecting propylene oxide in the final mixture.

Question: Even under pressure, my reaction doesn't go to completion, and I can recover unreacted propylene oxide. Is the reaction reversible?

Answer: Yes, the formation of propylene carbonate is a reversible process. The reverse reaction is known as decarboxylation .

Causality: Cyclic carbonates can eliminate CO₂ to regenerate the corresponding epoxide.[11][12][13] This process is thermodynamically favored at higher temperatures. If the reaction temperature is too high or the CO₂ pressure is insufficient to maintain the equilibrium on the product side, decarboxylation can become a significant competing reaction, limiting the overall yield.[14]

Solutions:

  • CO₂ Pressure: Maintain a sufficient overpressure of CO₂ throughout the reaction. This is a direct application of Le Châtelier's principle, pushing the equilibrium towards the product.

  • Optimize Temperature: Find the lowest temperature at which the catalyst is sufficiently active. This minimizes the rate of the reverse decarboxylation reaction.

  • Rapid Cooling: Once the reaction is deemed complete, cool the reaction mixture promptly to "quench" the equilibrium and prevent product loss during workup.

Visualizing the Main and Side Reactions

G cluster_main Main Synthesis Pathway PO Propylene Oxide Activated Activated Complex PO->Activated Coordination CO2 CO₂ CO2->Activated Nucleophilic Attack & Ring Closure Cat Catalyst (Lewis Acid + Nucleophile) Cat->Activated PC 4-Methyl-1,3-dioxolan-2-one (Product) Activated->PC

Caption: Main synthesis of 4-Methyl-1,3-dioxolan-2-one.

G cluster_side Side Reaction: Ring-Opening Polymerization (ROP) Intermediate Ring-Opened Intermediate (Alkoxide) PO2 Another Propylene Oxide Molecule Intermediate->PO2 Intermolecular Attack Dimer Dimer Intermediate PO2->Dimer PPC Poly(propylene carbonate) (Byproduct) Dimer->PPC Propagation

Caption: Side reaction pathway showing polymer formation.

Protocol: Synthesis and Purification of Propylene Carbonate

Materials:

  • High-pressure autoclave reactor with magnetic stirring and temperature control.

  • Propylene oxide (distilled and dried over CaH₂).

  • Tetrabutylammonium bromide (TBABr), dried under vacuum.

  • Carbon dioxide (high purity).

Procedure:

  • Dry the autoclave reactor thoroughly in an oven and cool under a stream of dry nitrogen.

  • Charge the reactor with propylene oxide (1.0 mol) and TBABr (0.01 mol, 1 mol%).

  • Seal the reactor and purge several times with low-pressure CO₂ before pressurizing to the target pressure (e.g., 2-5 MPa).

  • Begin stirring and heat the reactor to the desired temperature (e.g., 100-140 °C).

  • Monitor the reaction progress by observing the pressure drop (as CO₂ is consumed) or by taking aliquots for analysis (e.g., GC or ¹H NMR).

  • After the reaction is complete (typically 4-8 hours), cool the reactor to room temperature and slowly vent the remaining CO₂.

  • Transfer the crude product mixture. The catalyst (TBABr) can often be removed by simple filtration if it precipitates on cooling, or by a short-path distillation.

  • Purify the resulting liquid by fractional vacuum distillation to yield pure 4-methyl-1,3-dioxolan-2-one.

PropertyValue
Boiling Point242 °C (at 760 mmHg)[2]
Density~1.20 g/cm³[2]
Purity CheckGC, ¹H NMR, FTIR

Part 2: Troubleshooting the Synthesis of 4-Methyl-1,3-dioxan-2-one

The 6-membered ring, 4-methyl-1,3-dioxan-2-one, is synthesized from 1,3-butanediol. The synthetic routes are less direct than the epoxide/CO₂ cycloaddition and often involve condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for synthesizing 4-Methyl-1,3-dioxan-2-one? A1: The most common laboratory methods involve the reaction of 1,3-butanediol with a suitable carbonyl source under conditions that favor cyclization. Key methods include:

  • Transesterification: Reaction with a dialkyl carbonate (e.g., dimethyl carbonate or diethyl carbonate) in the presence of a base or transesterification catalyst. The reaction is driven by the removal of the alcohol byproduct (e.g., methanol).

  • Reaction with Phosgene Derivatives: Using phosgene, diphosgene, or triphosgene in the presence of a non-nucleophilic base is effective but involves highly toxic reagents.

Troubleshooting Guide: Common Side Reactions & Solutions

Problem: The reaction of 1,3-butanediol with dimethyl carbonate results in a complex mixture of oligomers and low yield of the desired cyclic product.

Question: My transesterification reaction is not yielding the 6-membered ring cleanly. What are the competing reactions?

Answer: The primary side reaction in this case is intermolecular condensation , leading to the formation of linear oligo- or polycarbonates.

Causality: The reaction proceeds by the nucleophilic attack of one of the hydroxyl groups of 1,3-butanediol on the dialkyl carbonate. The resulting intermediate can either undergo a second, intramolecular attack by the other hydroxyl group to form the desired 6-membered ring, or it can undergo an intermolecular reaction with another molecule of 1,3-butanediol. This intermolecular pathway leads to the formation of linear chains.

Solutions:

  • High Dilution: Employing high-dilution conditions favors the intramolecular cyclization pathway over the intermolecular polymerization pathway. By keeping the concentration of the diol low, the probability of one molecule reacting with another is reduced.

  • Efficient Removal of Byproduct: The transesterification reaction is an equilibrium.[15] Continuously removing the alcohol byproduct (e.g., methanol) via distillation is crucial to drive the reaction towards product formation (both cyclic and linear). A Dean-Stark trap or a distillation head is essential.

  • Catalyst Choice: While basic catalysts (e.g., NaH, K₂CO₃) are common, they can also promote side reactions. Lewis acidic catalysts or specific transesterification catalysts (e.g., tin-based) might offer better selectivity for cyclization.

  • Thermodynamic Control: The 6-membered ring is generally a thermodynamically stable product.[16] Running the reaction for an extended period under conditions that allow for equilibrium to be reached (while still removing the byproduct) can favor the formation of the cyclic product over kinetically formed linear oligomers.

Visualizing the Main and Side Reactions

G cluster_main_dioxane Main Synthesis Pathway (Intramolecular) Diol 1,3-Butanediol Intermediate_D Hydroxy-Carbonate Intermediate Diol->Intermediate_D DMC Dimethyl Carbonate DMC->Intermediate_D Cat_Base Catalyst (e.g., Base) Cat_Base->Intermediate_D Product_D 4-Methyl-1,3-dioxan-2-one Intermediate_D->Product_D Intramolecular Cyclization MeOH Methanol (Removed) Intermediate_D->MeOH

Caption: Main synthesis of 4-Methyl-1,3-dioxan-2-one.

G cluster_side_dioxane Side Reaction: Intermolecular Condensation Intermediate_D2 Hydroxy-Carbonate Intermediate Diol_2 Another 1,3-Butanediol Molecule Intermediate_D2->Diol_2 Intermolecular Attack Oligomer Linear Oligomer/Polymer (Byproduct) Diol_2->Oligomer Propagation

Sources

Troubleshooting

Catalyst deactivation and poisoning in 4-Methyl-1,3-dioxan-2-one polymerization

A Guide to Troubleshooting Catalyst Deactivation and Poisoning Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the ring-opening polymerization (ROP) of 4-Methyl-1,3-dioxan-2-o...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Catalyst Deactivation and Poisoning

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the ring-opening polymerization (ROP) of 4-Methyl-1,3-dioxan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst performance and longevity in this sensitive polymerization system.

The successful synthesis of well-defined poly(4-methyl-1,3-dioxan-2-one) is critically dependent on maintaining the activity of the catalytic system. Catalyst deactivation or poisoning is a primary cause of failed or poorly controlled polymerizations, leading to low monomer conversion, broad molecular weight distributions, and inconsistent material properties. This guide provides in-depth, cause-and-effect explanations for common issues and offers validated protocols to ensure experimental success.

A note on the monomer: 4-Methyl-1,3-dioxan-2-one is a substituted derivative of trimethylene carbonate (TMC). While specific literature on this exact monomer is limited, the principles of catalyst sensitivity, deactivation, and poisoning are highly conserved across the family of six-membered cyclic carbonates. The advice herein is grounded in the established chemistry of TMC and related monomers and is directly applicable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding catalyst selection and polymerization failures.

Q1: What are the most common catalysts for 4-Methyl-1,3-dioxan-2-one polymerization, and what are their key differences?

The choice of catalyst is critical and depends on the desired polymer characteristics and application. Organometallic compounds and purely organic molecules are the two primary classes.

Catalyst TypeExamplesTypical Loading (mol%)AdvantagesDisadvantages & Deactivation Sensitivities
Organometallic Tin(II) 2-ethylhexanoate (Sn(Oct)₂)0.01 - 0.2%[1]High activity at elevated temperatures; FDA-approved for certain applications.Prone to promoting transesterification, leading to poor control[2]; highly sensitive to hydrolysis; residual metal toxicity is a concern for biomedical uses.[3]
Aluminum Alkoxides (Al(OR)₃)0.1 - 1.0%Highly active and can provide good control for living polymerization.[3]Extremely sensitive to protic impurities (water, alcohols); toxicity concerns remain.[3]
Organocatalyst 1,8-Diazabicycloundec-7-ene (DBU)0.5 - 2.0%Metal-free, reducing toxicity concerns[3]; effective at moderate temperatures.Highly sensitive to protic impurities and acidic species which neutralize its basicity.
Diphenyl Phosphate (DPP)1.0 - 5.0%Metal-free; promotes polymerization via an activated monomer mechanism.Can be inhibited by basic impurities; requires rigorously dry conditions.
N-Heterocyclic Carbenes (NHCs)0.5 - 2.0%High catalytic efficiency and control[3]; metal-free.Extremely sensitive to air (oxygen) and moisture; can be expensive or require in-situ generation.
Enzymatic Immobilized Lipases (e.g., Novozym-435)5 - 10% (w/w)"Green" catalysis; can polymerize monomers with functional groups that poison other catalysts.[4]Slower reaction rates; limited to specific temperature and solvent windows; can be costly.
Q2: My polymerization won't start, or the conversion is extremely low. What is the most likely cause?

An overwhelming majority of initiation failures are due to catalyst poisoning by protic impurities.[5] Water is the most common and potent poison for nearly all ROP catalysts. Even trace amounts (ppm level) of water, alcohols, or carboxylic acids in the monomer, solvent, or initiator can completely deactivate the catalyst before polymerization can begin.

Causality:

  • For Metal-Based Catalysts (e.g., Sn(Oct)₂): Water hydrolyzes the active metal-alkoxide bond, forming inactive metal hydroxides.

  • For Organocatalysts (e.g., DBU, NHCs): Basic catalysts are protonated and neutralized by water or other acids. Acidic catalysts can be neutralized by basic impurities.

  • General Mechanism: Protic species can also act as unintended initiators, leading to a large number of short polymer chains, which manifests as low molecular weight and high polydispersity (Đ) rather than a complete failure to initiate.[6]

Q3: Why is the molecular weight of my polymer much lower than predicted and the polydispersity (Đ) very high (>1.5)?

This is a classic symptom of uncontrolled initiation or chain transfer events, again pointing towards impurities. When protic impurities like water or residual alcohols are present, they compete with the intended alcohol initiator.[3][6] Since there are many more impurity molecules than catalyst or initiator molecules, this results in the rapid formation of numerous, short polymer chains. This "runaway" initiation consumes monomer without allowing for controlled chain growth, leading to a low number-average molecular weight (Mn) and a broad distribution of chain lengths (high Đ).

Q4: What are the primary pathways for catalyst deactivation?

Catalyst deactivation is not a single event but can occur through several chemical pathways. Understanding these is key to prevention. The most critical pathways are illustrated below.

cluster_poisons Poisons & Deactivating Agents active_cat Active Catalyst (e.g., Metal-Alkoxide or Organobase) inactive_cat Inactive/Poisoned Catalyst (e.g., Metal-Hydroxide or Protonated Base) active_cat->inactive_cat Hydrolysis/ Protonolysis active_cat->inactive_cat Oxidation (esp. for NHCs, some metals) water Water (H₂O) water->active_cat alcohol Alcohols (R-OH) (from monomer hydrolysis) alcohol->active_cat acid Acids (R-COOH) (from monomer oxidation) acid->active_cat oxygen Atmospheric O₂ oxygen->active_cat

Caption: Primary pathways for catalyst deactivation in ROP.

Section 2: Troubleshooting Guide for Specific Issues

Problem: The polymerization starts but stalls prematurely or proceeds much slower than expected.

Q: My reaction achieved ~20% conversion after several hours and then stopped completely. What are the likely causes and how can I fix it?

A stalled reaction indicates that the catalyst was initially active but was gradually consumed by low-level contaminants during the polymerization.

Causality and Troubleshooting Workflow:

The issue lies in trace impurities that are not concentrated enough to prevent initiation but are sufficient to poison the catalyst over time. The source could be the monomer, solvent, initiator, or a leak in the reaction setup.

Troubleshooting Workflow:

start Reaction Stalled q1 Was monomer rigorously purified (e.g., recrystallized) AND dried (e.g., over CaH₂)? start->q1 sol1 Purify monomer. Recrystallize from dry ethyl acetate, then dry over CaH₂ for 48h. q1->sol1 NO q2 Were solvent and initiator distilled from a drying agent (e.g., CaH₂) immediately before use? q1->q2 YES a1_yes YES a1_no NO end_node Re-run experiment with purified/dry components. sol1->end_node sol2 Purify solvent/initiator. Distill from CaH₂ under inert gas. Store over molecular sieves. q2->sol2 NO q3 Was the reaction assembled in a glovebox or via rigorous Schlenk technique? q2->q3 YES a2_yes YES a2_no NO sol2->end_node sol3 Improve inert atmosphere technique. Ensure glassware is flame-dried and system is leak-free. q3->sol3 NO q4 Is the catalyst old or from a previously opened container? q3->q4 YES a3_yes YES a3_no NO sol3->end_node sol4 Use a fresh, unopened bottle of catalyst or purify the existing stock if possible. q4->sol4 YES q4->end_node NO - Systemic issue likely. Re-evaluate all steps. a4_yes YES a4_no NO sol4->end_node

Caption: Troubleshooting workflow for a stalled ROP reaction.

Problem: Poor Control Over Polymer Microstructure

Q: My GPC shows a bimodal distribution, and the NMR spectrum has unexpected peaks, suggesting side reactions. Why is this happening, especially with Sn(Oct)₂?

This indicates a loss of control over the propagation step, often due to side reactions like transesterification or decarboxylation.

Causality:

  • Transesterification: Sn(Oct)₂ is a highly effective transesterification catalyst, especially at temperatures above 120°C.[2] It can catalyze "backbiting," where the growing polymer chain end attacks a carbonate linkage along its own backbone, leading to cyclic oligomers. It can also cause intermolecular transesterification, scrambling the polymer chains and broadening the polydispersity.

  • Decarboxylation: The ROP of six-membered cyclic carbonates can be accompanied by the loss of CO₂, which results in ether linkages within the polycarbonate backbone. This side reaction is often promoted by certain catalysts and higher temperatures.

Solutions:

  • Lower the Temperature: If using Sn(Oct)₂, conduct the polymerization at the lowest possible temperature that still affords a reasonable rate (e.g., 110-120°C) to minimize transesterification.[2]

  • Switch to a More Controlled Catalyst: Organocatalysts like diphenyl phosphate (DPP) or well-chosen N-heterocyclic carbenes (NHCs) often provide superior control over the polymer architecture and suppress side reactions compared to tin-based systems.

  • Limit Reaction Time: Polymerize only to high conversion (~95%) and then quench the reaction promptly. Extended reaction times at high temperatures will exacerbate side reactions.

Section 3: Essential Experimental Protocols

Adherence to rigorous, validated protocols for reagent purification is non-negotiable for success.

Protocol 1: Monomer Purification (4-Methyl-1,3-dioxan-2-one)

Objective: To remove water, diol impurities, and any acidic/basic residues.

Materials:

  • Crude 4-Methyl-1,3-dioxan-2-one

  • Anhydrous ethyl acetate (dried over CaH₂)

  • Calcium hydride (CaH₂), powder

  • Anhydrous hexane

  • Sterile filter (0.22 µm)

Procedure:

  • Recrystallization: Dissolve the crude monomer in a minimal amount of hot, anhydrous ethyl acetate. Allow the solution to cool slowly to room temperature, then transfer to a -20°C freezer for at least 4 hours to induce crystallization.[7]

  • Filtration: Quickly filter the cold crystal slurry under an inert atmosphere (e.g., argon) and wash the crystals sparingly with ice-cold, anhydrous hexane to remove residual solvent.

  • Drying over Calcium Hydride: Transfer the purified crystals to a flame-dried Schlenk flask. Add calcium hydride (CaH₂) to the flask (approx. 5% w/w).

  • Final Drying: Stir the monomer/CaH₂ mixture under high vacuum for 24-48 hours.

  • Storage/Use: Sublimate the monomer away from the CaH₂ or dissolve it in a dry solvent and filter through a sterile filter directly into the reaction vessel inside a glovebox. Store the purified monomer under an inert atmosphere at -20°C.

Protocol 2: Solvent and Initiator Purification

Objective: To remove water to sub-ppm levels.

Materials:

  • Solvent (e.g., Toluene, THF, Dichloromethane)

  • Initiator (e.g., Benzyl Alcohol)

  • Drying agent (Calcium Hydride for alcohols and non-ether solvents; Sodium/Benzophenone for ethers)

  • Activated 4Å molecular sieves

Procedure:

  • Pre-Drying: Add the solvent or liquid initiator to a flame-dried flask containing the appropriate drying agent.

  • Reflux: Reflux the liquid under a positive pressure of inert gas for at least 4 hours. For THF, reflux until the characteristic deep blue/purple color of the benzophenone ketyl radical persists.

  • Distillation: Distill the dry liquid directly into a flame-dried storage flask containing activated molecular sieves.

  • Storage: The storage flask must be sealed under an inert atmosphere. Use the purified liquid within 24 hours for best results.

References

  • Fukushima, K. (2018). ROP of Cyclic Carbonates.
  • Mahanthappa, M. K., et al. (n.d.).
  • Request PDF. (n.d.). Synthesis, characterization and ring-opening polymerization of a novel six-membered cyclic carbonate bearing pendent allyl ether group.
  • Williams, C. K., & Coates, G. W. (n.d.).
  • S. R. Samala, N. Aligno, and Y. Zhang. (n.d.). Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives.
  • TIB Chemicals. (n.d.).
  • BenchChem. (n.d.).
  • Google Patents. (n.d.).
  • Larsson, R., et al. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.

Sources

Optimization

Technical Support Center: A Guide to Controlled Synthesis of Poly(4-methyl-1,3-dioxan-2-one)

Introduction: The synthesis of poly(4-methyl-1,3-dioxan-2-one), a derivative of poly(trimethylene carbonate), is of significant interest for biomedical applications such as drug delivery and tissue engineering due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of poly(4-methyl-1,3-dioxan-2-one), a derivative of poly(trimethylene carbonate), is of significant interest for biomedical applications such as drug delivery and tissue engineering due to its biodegradability and biocompatibility.[1] Achieving precise control over the polymer's number-average molecular weight (Mₙ) and keeping the dispersity (Đ or PDI) low are critical for ensuring predictable material properties, degradation kinetics, and performance. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the synthesis of this polymer via Ring-Opening Polymerization (ROP).

Section 1: Foundational FAQs

This section addresses high-level questions about the polymerization process.

Q1: What is the primary mechanism for polymerizing 4-methyl-1,3-dioxan-2-one?

The primary and most effective method is Ring-Opening Polymerization (ROP).[2][3] This is a chain-growth polymerization where the cyclic monomer is opened to form a linear polymer chain. The reaction is typically initiated by a nucleophile, often an alcohol, and catalyzed by organocatalysts (e.g., TBD, DBU) or metal-based catalysts (e.g., Sn(Oct)₂).[4][5] Organocatalysis, in particular, has gained prominence for its ability to produce well-defined polymers with low dispersity under mild conditions.[6][7]

Q2: How is the molecular weight of the polymer theoretically controlled?

In a controlled or "living" polymerization, the number-average molecular weight (Mₙ) is determined by the molar ratio of the monomer to the initiator ([M]₀/[I]₀), multiplied by the monomer's molecular weight, and the fractional monomer conversion (p).

  • Theoretical Mₙ = ([M]₀ / [I]₀) * (M.W. of monomer) * p

This relationship holds true when the initiation rate is much faster than the propagation rate and in the absence of chain termination or transfer reactions.[8] Therefore, by carefully controlling the amount of initiator added, one can target a specific polymer chain length.

Q3: What is an ideal dispersity (Đ), and why is it important?

Dispersity (Đ = Mₙ/Mₙ) measures the width of the molecular weight distribution.[9] For applications in drug delivery and medical devices, a narrow dispersity (ideally Đ < 1.2) is highly desirable. A low Đ indicates that all polymer chains are of similar length, which leads to:

  • More predictable and uniform mechanical properties.

  • More controlled and reproducible degradation rates.

  • Consistent drug release profiles in delivery systems.

Organocatalytic ROP is known to produce polycarbonates with excellent control, often achieving dispersities below 1.1.[1][6]

Q4: Why is the purity of the 4-methyl-1,3-dioxan-2-one monomer so critical?

Monomer purity is paramount for a successful controlled polymerization. Impurities, especially water or other nucleophilic species, can act as unintended initiators.[10] This leads to the formation of new polymer chains independent of the added initiator, resulting in:

  • A final molecular weight that is lower than the theoretical target.

  • A significant broadening of the dispersity (high Đ).

  • Poor reproducibility between batches.

Therefore, rigorous purification of the monomer before polymerization is a non-negotiable step.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during synthesis.

Q1: My final molecular weight is significantly lower than predicted by my [M]₀/[I]₀ ratio.

  • Likely Cause 1: Presence of Impurities. Water is the most common culprit. It acts as an initiator, increasing the total number of polymer chains and thus reducing the average molecular weight. Other nucleophilic impurities in the monomer, solvent, or from the glassware can have the same effect.

  • Solution:

    • Monomer Purification: Recrystallize the 4-methyl-1,3-dioxan-2-one monomer from a dry solvent (e.g., ethyl acetate or toluene) and dry it thoroughly under high vacuum for an extended period.

    • Solvent Purity: Use anhydrous solvents. If using a solvent, ensure it is passed through a purification system (e.g., alumina column) or freshly distilled over a suitable drying agent.

    • Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and cool it under vacuum or in a desiccator immediately before use.

    • Inert Atmosphere: Conduct the entire polymerization under a dry, inert atmosphere (e.g., nitrogen or argon), preferably within a glovebox.

  • Likely Cause 2: Catalyst-Related Side Reactions. Certain catalysts, particularly at high temperatures, can promote intramolecular or intermolecular transesterification (backbiting).[4] This can cleave polymer chains, leading to a lower Mₙ and broader Đ.

  • Solution:

    • Catalyst Choice: Switch to a more controlled catalyst system. Modern organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or phosphazene superbases often provide better control and fewer side reactions than older metal catalysts like Sn(Oct)₂.[5][11][12]

    • Lower Temperature: If possible, run the reaction at a lower temperature (e.g., room temperature). Many organocatalytic systems are highly efficient even at ambient temperatures.[11]

Q2: My dispersity (Đ) is broad (e.g., > 1.3). How can I narrow it?

  • Likely Cause 1: Slow Initiation. If the initiation step (the first reaction of the initiator with a monomer) is slow compared to the propagation step (the subsequent addition of monomers to the growing chain), new chains will be formed throughout the reaction. This results in a wide distribution of chain lengths.

  • Solution:

    • Catalyst/Initiator System: The choice of catalyst is crucial. A bifunctional catalyst, such as a thiourea-amine, can activate both the monomer and the alcohol initiator simultaneously, leading to rapid and uniform initiation.[10]

    • Initiator Reactivity: Ensure your initiator (e.g., benzyl alcohol) is a primary alcohol with low steric hindrance to facilitate a fast initiation rate.

  • Likely Cause 2: Chain Transfer or Termination Reactions. As mentioned above, impurities (especially water) and side reactions like transesterification are primary causes of broad dispersity.

  • Solution: Follow the rigorous purification and inert atmosphere protocols described in the previous question. Ensure the reaction is not allowed to proceed for an excessive amount of time after full monomer conversion, as this can increase the likelihood of side reactions.

Q3: My polymerization is not initiating or is extremely slow.

  • Likely Cause 1: Inactive Catalyst or Initiator. The catalyst may have degraded due to exposure to air or moisture. The initiator might be too sterically hindered or not nucleophilic enough.

  • Solution:

    • Fresh Reagents: Use freshly purified catalyst and initiator. Store catalysts and initiators under an inert atmosphere.

    • Catalyst Loading: Ensure the correct catalyst loading is used. While typically low (e.g., 0.1 - 2 mol % relative to monomer), insufficient catalyst will result in a slow reaction.

    • Temperature: While lower temperatures are good for control, some systems require moderate heat to achieve a reasonable reaction rate. Cautiously increase the temperature (e.g., to 40-60 °C) and monitor the reaction progress.

  • Likely Cause 2: Presence of an Inhibitor. Acidic impurities can neutralize basic organocatalysts, effectively quenching the polymerization.

  • Solution:

    • Monomer Quality: Ensure the monomer is free from acidic residues from its synthesis. Purification by recrystallization is often sufficient to remove these.

    • Reagent Check: Verify the purity of all reagents, including the solvent and initiator.

Section 3: Key Experimental Protocols & Data

Protocol 1: Monomer Purification (Recrystallization)
  • Place the crude 4-methyl-1,3-dioxan-2-one monomer in an oven-dried round-bottom flask.

  • Add a minimal amount of hot, anhydrous ethyl acetate or toluene to dissolve the monomer completely.

  • Allow the solution to cool slowly to room temperature, then place it in a -20 °C freezer for several hours to induce crystallization.

  • Filter the resulting crystals quickly under an inert atmosphere using a Schlenk filter setup.

  • Wash the crystals sparingly with a small amount of cold, dry solvent.

  • Dry the purified crystals under high vacuum for at least 24 hours to remove any residual solvent. Store the purified monomer inside a glovebox.

Protocol 2: General Organocatalytic ROP

(This protocol is an example and should be adapted based on the specific catalyst and initiator used).

  • Inside an argon-filled glovebox, add the purified 4-methyl-1,3-dioxan-2-one monomer (e.g., 5 mmol, 1 eq.) to a dry vial.

  • If conducting a solution polymerization, add the required amount of anhydrous solvent (e.g., dichloromethane).

  • Prepare stock solutions of the initiator (e.g., benzyl alcohol) and catalyst (e.g., TBD) in the anhydrous solvent.

  • Add the required volume of the initiator stock solution to the monomer to achieve the desired [M]₀/[I]₀ ratio (e.g., for a target DP of 50, add 0.1 mmol of initiator).

  • Initiate the polymerization by adding the required volume of the catalyst stock solution (e.g., 0.05 mmol, 1 mol % vs. monomer).

  • Seal the vial, stir the reaction at the desired temperature (e.g., 25 °C), and monitor monomer conversion over time by taking aliquots for ¹H NMR analysis.

  • Once the desired conversion is reached, quench the reaction by adding a small amount of a weak acid (e.g., benzoic acid).

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold methanol.

  • Filter the polymer, wash with more cold methanol, and dry under vacuum to a constant weight.

  • Characterize the Mₙ and Đ of the final polymer using Size Exclusion Chromatography (SEC/GPC).

Data Presentation

Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight

Entry[M]₀/[I]₀ (Target DP)Catalyst (mol%)Temp (°C)Time (h)Conversion (%)Mₙ (Theoretical)Mₙ (SEC, g/mol )Đ (PDI)
125TBD (1%)251>99~290028001.09
250TBD (1%)252>99~580057001.11
3100TBD (1%)254>99~11600114001.15
4200TBD (1%)258>99~23200225001.18
(Data are illustrative. Actual results depend on precise experimental conditions.)

Table 2: Comparison of Common Catalytic Systems

Catalyst SystemTypical Temp.Control over Mₙ & ĐNotes
Sn(Oct)₂ / R-OH110-140 °CModerate; Đ often > 1.3Requires high temperatures; risk of transesterification.[4]
DBU / R-OH0-25 °CGood to Excellent; Đ typically 1.1-1.2Highly active organocatalyst; sensitive to acidic impurities.[5]
TBD / R-OH25 °CExcellent; Đ typically 1.05-1.15Very fast and controlled; requires rigorous inert conditions.[5]
Thiourea-Amine / R-OH25 °CExcellent; Đ often < 1.1Bifunctional activation leads to fast initiation and excellent control.[10]

Section 4: Visual Diagrams

Mechanism of Organocatalytic ROP

ROP_Mechanism Figure 1. Hydrogen-Bond Mediated ROP Mechanism Monomer Carbonate Monomer (4-methyl-1,3-dioxan-2-one) Activation Activated Complex [Monomer---Catalyst---Initiator] Monomer->Activation H-Bond Activation Catalyst Catalyst (e.g., TBD) Catalyst->Activation Initiator Initiator (R-OH) Initiator->Activation RingOpening Nucleophilic Attack & Ring-Opening Activation->RingOpening Propagation Propagating Chain (R-O-[Polymer]-OH) RingOpening->Propagation Chain Growth Propagation->RingOpening + Monomer FinalPolymer Final Polymer Propagation->FinalPolymer Quench / Monomer Depletion Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for ROP Start Problem with Polymer Synthesis Check_Mn Is Mₙ correct? Start->Check_Mn Check_PDI Is Đ (PDI) narrow (< 1.2)? Check_Mn->Check_PDI Yes Mn_Low Mₙ Too Low Check_Mn->Mn_Low No Check_Rate Is reaction rate acceptable? Check_PDI->Check_Rate Yes PDI_High Đ Too High Check_PDI->PDI_High No Rate_Slow Reaction Too Slow Check_Rate->Rate_Slow No Success Successful Polymerization Check_Rate->Success Yes Sol_Impurity Action: Check for H₂O/impurities. Purify monomer/solvent. Use inert atmosphere. Mn_Low->Sol_Impurity PDI_High->Sol_Impurity Sol_SideRxn Action: Lower temperature. Change catalyst. Reduce reaction time. PDI_High->Sol_SideRxn Sol_Initiation Action: Choose faster initiator. Use bifunctional catalyst. PDI_High->Sol_Initiation Sol_Catalyst Action: Use fresh catalyst. Increase catalyst loading. Check for inhibitors. Rate_Slow->Sol_Catalyst Sol_Impurity->Check_Mn Sol_SideRxn->Check_PDI Sol_Initiation->Check_PDI Sol_Catalyst->Check_Rate

Caption: Figure 2. Troubleshooting Workflow for ROP

References

  • Nederberg, F., et al. (2007). Organocatalytic Ring Opening Polymerization of Trimethylene Carbonate. Biomacromolecules. Available at: [Link]

  • Request PDF. (n.d.). Organocatalytic Ring Opening Polymerization of Trimethylene Carbonate. ResearchGate. Available at: [Link]

  • Zhu, J., et al. (2023). Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst. Polymers. Available at: [Link]

  • Zhu, J., et al. (2023). Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst. National Center for Biotechnology Information. Available at: [Link]

  • Nederberg, F., et al. (2006). Organocatalytic ring opening polymerization of trimethylene carbonate. IBM Research. Available at: [Link]

  • Kricheldorf, H. R., & Stricker, A. (2018). ROP of Cyclic Carbonates. Organic Catalysis for Polymerisation. Available at: [Link]

  • Truong, N. P., et al. (2016). Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications. National Center for Biotechnology Information. Available at: [Link]

  • Al-Azemi, T. F., & Bisht, K. S. (2022). Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives. MDPI. Available at: [Link]

  • Li, P., et al. (2019). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Research Square. Available at: [Link]

  • Al-Azemi, T. F., & Bisht, K. S. (2022). Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives. PubMed. Available at: [Link]

  • Aksakal, S., & Becer, R. (2016). Influence of the monomer-to-initiator molar ratio on the homopolymerization of i-PTA via RAFT with BDTMP as the CTA agent. ResearchGate. Available at: [Link]

  • Kumbhare, M. B. (2014). Effect of Initiator-Monomer Ratio in Polymerization of Vinyl Acetate. International Journal of Advanced Biotechnology and Research. Available at: [Link]

  • Nakano, Y., et al. (2023). Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction. ACS Publications. Available at: [Link]

  • Geng, X., et al. (2022). 5-Methylene-1,3-dioxane-2-one: A First-Choice Comonomer for Trimethylene Carbonate. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Ring‐opening polymerization of 1,4‐dioxan‐2‐one initiated by lanthanum isopropoxide in bulk. ResearchGate. Available at: [Link]

  • Beydoun, K., et al. (2018). Synthesis of 1,3‐dioxolane or 4‐methyl‐1,3‐dioxolane starting from POM polymer in the presence of ethylene or propylene glycol. ResearchGate. Available at: [Link]

  • Deng, K., et al. (2012). Preparation and Characterization of Dioxanone and Poly(dioxanone). ResearchGate. Available at: [Link]

  • Kulkarni, S. A., et al. (2015). Synthesis and Characterization of Cyclic Carbonate End-Functional Linear and Star Polyesters via Ring-Opening Polymerization. SCIEPublish. Available at: [Link]

  • Kamber, N. E., et al. (2012). Organic Catalysis for Ring-Opening Polymerization. ACS Publications. Available at: [Link]

  • D'Alterio, M. C., et al. (2022). Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers). National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). Ring opening polymerisation of cyclic carbonates with organic catalyst systems. Google Patents.
  • Liu, W., et al. (2018). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). MDPI. Available at: [Link]

Sources

Troubleshooting

Preventing epimerization during the polymerization of chiral 4-Methyl-1,3-dioxan-2-one

Welcome to the technical support center for the polymerization of chiral 4-Methyl-1,3-dioxan-2-one. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the polymerization of chiral 4-Methyl-1,3-dioxan-2-one. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing epimerization during the ring-opening polymerization (ROP) of this chiral monomer. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and field-proven insights to ensure the stereochemical integrity of your polymers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses common issues and questions regarding the stereocontrolled polymerization of 4-Methyl-1,3-dioxan-2-one.

Q1: I am observing a loss of optical purity in my poly(4-Methyl-1,3-dioxan-2-one). What is the likely cause?

A1: A loss of optical purity during the polymerization of chiral monomers like 4-Methyl-1,3-dioxan-2-one is most commonly due to epimerization at the chiral center (C4). This process involves the inversion of the stereochemical configuration of the methyl group, leading to a polymer with a mixed or racemic microstructure. The primary culprit is often the nature of the catalyst and the reaction conditions employed, which can facilitate side reactions that compromise the stereointegrity of the monomer unit during or after its incorporation into the polymer chain.

The underlying mechanism often involves the formation of an enolate intermediate, particularly under strongly basic or anionic polymerization conditions. The proton at the C4 position is acidic and can be abstracted by a strong base, leading to a planar enolate. Reprotonation can then occur from either face, resulting in a mixture of stereoisomers.

Q2: How does the choice of catalyst impact epimerization?

A2: The catalyst is arguably the most critical factor in controlling stereochemistry. Different classes of catalysts operate via distinct mechanisms, which have profound implications for preventing epimerization.

  • Anionic Initiators: Strong anionic initiators, such as alkoxides (e.g., potassium tert-butoxide), are highly effective for ROP but are also prone to causing epimerization.[1][2] Their high basicity can lead to proton abstraction at the C4 position, as described above. The propagating species in anionic ROP is a nucleophilic alkoxide, which can also act as a base.[1][2]

  • Cationic Initiators: Cationic ROP proceeds via an activated monomer mechanism, which is generally less likely to cause epimerization at the C4 position compared to anionic methods.[2][3] However, side reactions such as decarboxylation can be more prevalent under certain cationic conditions.[3]

  • Coordination-Insertion Catalysts: This class of catalysts, which includes many organometallic complexes (e.g., tin(II) octoate, aluminum-based catalysts), offers the best control over stereochemistry.[4][5] The polymerization proceeds through a coordination-insertion mechanism where the monomer coordinates to the metal center before being inserted into the growing polymer chain. This controlled pathway minimizes the formation of highly reactive intermediates that can lead to epimerization. Chiral catalysts, in particular, can be designed to achieve high levels of stereoselectivity.[6][7]

  • Organocatalysts: Certain organocatalysts, such as N-heterocyclic carbenes (NHCs) or bifunctional thiourea-amine catalysts, can promote stereoselective ROP.[8][9] These catalysts often operate through a mechanism that activates the monomer and/or the growing chain end without the need for a metal center, and can be designed to favor the polymerization of one enantiomer over the other or to preserve the stereochemistry of the monomer.

Visualizing the Epimerization Pathway

The following diagram illustrates the proposed mechanism for epimerization at the C4 position during anionic ring-opening polymerization.

epimerization cluster_main Epimerization at C4 start (S)-4-Methyl-1,3-dioxan-2-one enolate Planar Enolate Intermediate start->enolate Proton Abstraction end_S (S)-Monomer Unit enolate->end_S Reprotonation (retention) end_R (R)-Monomer Unit (Epimerized) enolate->end_R Reprotonation (inversion) base Strong Base (B⁻) base->start Attack at C4-H proton Proton Source (HB) proton->enolate Protonation workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Analysis Monomer_Purity Purify & Dry Monomer Setup Assemble Under Inert Atmosphere Monomer_Purity->Setup Solvent_Purity Dry Solvent Solvent_Purity->Setup Glassware_Prep Flame-Dry Glassware Glassware_Prep->Setup Addition Add Monomer, Initiator, Catalyst Setup->Addition Reaction Controlled Temperature & Time Addition->Reaction Quench Quench Reaction Reaction->Quench Precipitate Precipitate & Dry Polymer Quench->Precipitate Analyze Characterize (NMR, GPC, Optical Rotation) Precipitate->Analyze

Sources

Optimization

Optimization of reaction conditions for high yield synthesis of 4-Methyl-1,3-dioxan-2-one

Welcome to the technical support center for the synthesis of 4-Methyl-1,3-dioxan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-1,3-dioxan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your experimental outcomes. As your dedicated application scientist, I will walk you through the critical parameters and provide field-proven insights to ensure a high-yield, successful synthesis.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that you may encounter during the synthesis of 4-Methyl-1,3-dioxan-2-one. Each point explains the potential root cause and provides actionable solutions.

Problem 1: Low or No Product Yield

Q: I've followed the general procedure, but my yield of 4-Methyl-1,3-dioxan-2-one is significantly lower than expected, or I've isolated no product at all. What are the likely causes and how can I improve the yield?

A: Low or no yield is a common issue that can often be traced back to a few key experimental parameters. Let's break down the potential culprits and how to address them:

  • Inefficient Water Removal: The formation of the 1,3-dioxan-2-one ring is a condensation reaction that generates water. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the starting materials, thus reducing your yield.[1]

    • Solution: Employ a Dean-Stark apparatus or a similar setup to azeotropically remove water as it is formed. Toluene is a common solvent for this purpose. Alternatively, the addition of a dehydrating agent, such as molecular sieves, to the reaction mixture can be effective.[2]

  • Suboptimal Catalyst Choice or Concentration: The choice and amount of catalyst are critical. While various acid catalysts can be used, their effectiveness can be substrate-dependent.

    • Solution: If you are using a common acid catalyst like p-toluenesulfonic acid (pTSA) and observing poor results, consider screening other catalysts. Ensure the catalyst is not degraded and is used in the appropriate catalytic amount.[2] For some syntheses of related dioxane structures, boric acid has been shown to be an efficient catalyst.[3]

  • Incorrect Reaction Temperature: Temperature plays a significant role in both the reaction rate and the position of the equilibrium.

    • Solution: If the reaction is proceeding slowly at room temperature, a gradual increase in temperature can enhance the rate and yield. However, be cautious, as excessively high temperatures can lead to the formation of side products or decomposition. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial to identify the optimal temperature for your specific setup.[2]

  • Purity of Starting Materials: The purity of your starting materials, 1,3-butanediol and a carbonate source (e.g., diethyl carbonate, dimethyl carbonate), is paramount. Impurities can interfere with the catalyst or lead to unwanted side reactions.

    • Solution: Ensure your reagents are of high purity. If necessary, purify the starting materials before use. For instance, diols can be distilled under reduced pressure.

Problem 2: Formation of Significant Side Products

Q: My reaction mixture shows multiple spots on TLC, and the NMR of my crude product indicates the presence of impurities. What are the likely side products and how can I minimize their formation?

A: The formation of side products is a common challenge. Here are some of the usual suspects and strategies to mitigate them:

  • Polymerization/Oligomerization: The diol starting material can undergo self-condensation or polymerization, especially under harsh acidic conditions or at elevated temperatures.[1]

    • Solution: Use milder reaction conditions where possible. This includes using a less aggressive catalyst or running the reaction at a lower temperature for a longer duration. A slow, controlled addition of the diol to the reaction mixture can also help to minimize self-condensation by keeping its instantaneous concentration low.

  • Incomplete Cyclization: You may be isolating linear intermediates where the cyclization has not gone to completion.

    • Solution: Ensure that the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC until the starting material spot is no longer visible. Also, ensure efficient water removal, as this is a primary driver for the cyclization.[1]

  • Formation of Isomers: If your starting diol is a racemic mixture of (R)- and (S)-1,3-butanediol, you will obtain a racemic mixture of (R)- and (S)-4-Methyl-1,3-dioxan-2-one. While not a side product in the traditional sense, it's an important consideration if stereochemical purity is required.

    • Solution: If a specific enantiomer is required, start with an enantiomerically pure diol. The stereochemistry at the 4-position of the dioxane ring is determined by the stereochemistry of the starting 1,3-butanediol.[4]

Problem 3: Difficulty in Product Purification

Q: I'm struggling to purify the 4-Methyl-1,3-dioxan-2-one from the crude reaction mixture. What are the recommended purification techniques?

A: Effective purification is key to obtaining a high-purity final product. Here are some recommended methods:

  • Aqueous Work-up: Before any chromatographic or distillation-based purification, a proper aqueous work-up is essential to remove the acid catalyst and any water-soluble impurities.

    • Procedure: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and then filter.[5]

  • Distillation: For thermally stable compounds like 4-Methyl-1,3-dioxan-2-one, vacuum distillation is an excellent method for purification, especially on a larger scale.

    • Procedure: After the work-up and removal of the solvent, the crude product can be distilled under reduced pressure. This helps to separate the product from less volatile impurities and any high-boiling point side products.

  • Column Chromatography: For smaller scale reactions or when high purity is critical, column chromatography is a powerful technique.

    • Procedure: Use silica gel as the stationary phase. The choice of eluent is crucial for good separation. A gradient of ethyl acetate in hexanes is a good starting point. Monitor the fractions by TLC to isolate the pure product.[5]

  • Crystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an effective purification method.

    • Procedure: Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor. For a related compound, 1,4-dioxan-2-one, recrystallization from an aliphatic ester solvent like ethyl acetate has been shown to be effective.[6]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of 4-Methyl-1,3-dioxan-2-one.

Q1: What is the general reaction mechanism for the formation of 4-Methyl-1,3-dioxan-2-one from 1,3-butanediol and a carbonate source?

A1: The synthesis of 4-Methyl-1,3-dioxan-2-one from 1,3-butanediol and a carbonate source like diethyl carbonate proceeds via a two-step acid-catalyzed transesterification and cyclization mechanism.

ReactionMechanism diol 1,3-Butanediol intermediate2 Tetrahedral Intermediate 1 diol->intermediate2 + Intermediate 1 carbonate Diethyl Carbonate intermediate1 Protonated Carbonate carbonate->intermediate1 + H+ catalyst H+ intermediate3 Linear Carbonate intermediate2->intermediate3 - EtOH, -H+ intermediate4 Protonated Linear Carbonate intermediate3->intermediate4 + H+ intermediate5 Tetrahedral Intermediate 2 intermediate4->intermediate5 Intramolecular attack product 4-Methyl-1,3-dioxan-2-one intermediate5->product - EtOH, -H+ ethanol Ethanol

Caption: Reaction mechanism for the synthesis of 4-Methyl-1,3-dioxan-2-one.

Q2: What are some common catalysts used for this reaction?

A2: A variety of acid catalysts can be employed for this synthesis. Common choices include:

  • Brønsted acids: p-Toluenesulfonic acid (pTSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).

  • Lewis acids: Boron trifluoride etherate (BF₃·OEt₂).

  • Solid acid catalysts: Amberlyst-15 and other acidic resins can also be used, which have the advantage of being easily filtered off after the reaction.

The choice of catalyst can influence the reaction rate and selectivity.[7]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards to be aware of for this synthesis include:

  • Flammable Solvents: Toluene and other organic solvents are flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

  • Corrosive Acids: The acid catalysts used are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handling of Reagents: Refer to the Safety Data Sheets (SDS) for all reagents used in the synthesis for detailed handling and disposal information.

Q4: Can other diols be used to synthesize different substituted 1,3-dioxan-2-ones?

A4: Yes, the methodology is quite general. By substituting 1,3-butanediol with other 1,3-diols, a variety of substituted 1,3-dioxan-2-ones can be synthesized. The structure of the resulting product will depend on the structure of the starting diol.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress.

  • Procedure: Spot the reaction mixture on a TLC plate alongside the starting materials. Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.

III. Experimental Protocols

General Procedure for the Synthesis of 4-Methyl-1,3-dioxan-2-one

ExperimentalWorkflow step1 1. Setup Reaction step2 2. Add Reagents step1->step2 step3 3. Heat and Reflux step2->step3 step4 4. Monitor Reaction step3->step4 step5 5. Work-up step4->step5 Reaction Complete step6 6. Purification step5->step6 step7 7. Characterization step6->step7

Caption: Experimental workflow for the synthesis of 4-Methyl-1,3-dioxan-2-one.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add toluene.

  • Addition of Reagents: Add 1,3-butanediol (1.0 eq.), diethyl carbonate (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.02 eq.).

  • Heating and Reflux: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting diol is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR and other appropriate analytical techniques to confirm its identity and purity.

Data Presentation
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-TSATolueneReflux6HighGeneral Procedure
BF₃·OEt₂CH₂Cl₂2512Moderate[7]
Boric AcidNeat802High[3]

IV. References

  • MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Available at: [Link]

  • Google Patents. Process for preparing 1,4-dioxan-2-ones. Available at:

  • Organic Syntheses. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Available at: [Link]

  • ACS Publications. Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes | JACS Au. Available at: [Link]

  • Thieme. Product Class 9: 1,4-Dioxanes. Available at: [Link]

  • ResearchGate. 5-Methylene-1,3-dioxane-2-one: A First-Choice Comonomer for Trimethylene Carbonate. Available at: [Link]

  • PubChem. 4-Methylene-1,3-dioxolan-2-one | C4H4O3 | CID 13157020. Available at: [Link]

  • Google Patents. Purification of 1,4-dioxan-2-one by crystallization. Available at:

  • Google Patents. Process for the preparation of 1,3-dioxane compounds. Available at:

  • European Patent Office. 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE. Available at: [Link]

  • YouTube. Struggling with Synthesis? This ONE Hack Changes Everything!. Available at: [Link]

  • MDPI. Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. Available at: [Link]

  • Google Patents. Preparation method of 4,5-dimethyl-1,3-dioxole-2-ketone. Available at:

  • International Research Journal of Pure and Applied Chemistry. Optimization of Synthesis Process of 4-Methylquinazoline. Available at: [Link]

  • ResearchGate. 4-methyl-1,3-dioxane formation TS parameters calculated using PM6-D3H4.... Available at: [Link]

Sources

Troubleshooting

Troubleshooting poor initiation efficiency in 4-Methyl-1,3-dioxan-2-one ROP

Welcome to the technical support center for the ring-opening polymerization (ROP) of 4-Methyl-1,3-dioxan-2-one. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the ring-opening polymerization (ROP) of 4-Methyl-1,3-dioxan-2-one. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during polymerization, with a specific focus on overcoming poor initiation efficiency. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments.

Troubleshooting Guide: Diagnosing Poor Initiation Efficiency

Poor initiation is a frequent and frustrating issue in ROP. It can manifest as no polymerization, extremely low monomer conversion, or a significant deviation between theoretical and observed molecular weights. This section addresses the most common scenarios in a question-and-answer format.

Question 1: My polymerization of 4-Methyl-1,3-dioxan-2-one fails to start or gives very low conversion. What is the primary suspect?

Answer: The most common cause of initiation failure is the presence of reactive impurities, particularly water, in the monomer, initiator, or solvent. Most catalytic systems used for the ROP of cyclic carbonates are highly sensitive to moisture and other protic species.

The Underlying Chemistry: ROP catalysts, whether organocatalytic (e.g., DBU, TBD) or metal-based (e.g., Sn(Oct)₂, Zn, Al complexes), function by activating the monomer or the initiator.[1] Water and other protic impurities can act as competitive nucleophiles or proton sources, leading to several detrimental outcomes:

  • Initiator Quenching: Water can react with and consume the active initiator, preventing it from starting a polymer chain.

  • Catalyst Deactivation: Many metal-based catalysts can be hydrolyzed and deactivated by water. Some organocatalysts can be protonated, neutralizing their basicity and rendering them ineffective.

  • Uncontrolled Initiation: Water itself can act as an initiator, leading to the formation of low molecular weight oligomers and a loss of control over the polymerization.

Workflow: Systematic Elimination of Impurities

This workflow provides a logical sequence for purifying your reagents. It is crucial to perform these steps under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

G cluster_0 Troubleshooting Workflow start Problem: No/Low Conversion p_monomer Step 1: Purify Monomer start->p_monomer Begin Here p_solvent Step 2: Dry Solvent p_monomer->p_solvent p_initiator Step 3: Purify/Dry Initiator p_solvent->p_initiator setup Step 4: Assemble Reaction Under Inert Atmosphere p_initiator->setup run Run Polymerization setup->run end Success: Controlled Polymerization run->end Evaluate Results

Caption: A step-by-step workflow for troubleshooting ROP initiation failure.

Protocol 1: Monomer Purification (Recrystallization)
  • Objective: To remove water and other impurities from the 4-Methyl-1,3-dioxan-2-one monomer.

  • Rationale: Recrystallization is an effective method for purifying solid monomers. The choice of solvent is critical; it should dissolve the monomer well at elevated temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. Anhydrous ethyl acetate is a common choice.

Materials:

Reagent/Equipment Specification
4-Methyl-1,3-dioxan-2-one As-received
Anhydrous Ethyl Acetate <50 ppm H₂O
Schlenk Flask Sized appropriately
Filter Funnel & Paper

| High Vacuum Line | <0.1 mbar |

Procedure:

  • Place the crude monomer in a flame-dried Schlenk flask under an inert atmosphere.

  • Add a minimal amount of hot (approx. 60-70 °C) anhydrous ethyl acetate to fully dissolve the monomer.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask to 0 °C or -20 °C in a freezer to maximize crystal formation.

  • Quickly filter the resulting crystals under an inert atmosphere if possible, or in a dry environment.

  • Wash the crystals sparingly with a small amount of cold, anhydrous ethyl acetate.

  • Transfer the purified crystals to a clean, flame-dried Schlenk flask and dry under high vacuum for at least 24 hours to remove any residual solvent.

  • Store the purified monomer inside a glovebox.

Protocol 2: Solvent and Initiator Drying
  • Objective: To ensure all liquid components of the reaction are rigorously dry.

  • Rationale: Solvents and liquid initiators (like benzyl alcohol) readily absorb atmospheric moisture. Standard "anhydrous" solvents from commercial suppliers may not be dry enough for sensitive polymerizations and should be further treated.

Procedure:

  • Solvents (e.g., Toluene, THF, Dichloromethane):

    • Use a solvent purification system (SPS) that passes the solvent through columns of activated alumina and copper catalyst.

    • Alternatively, reflux the solvent over an appropriate drying agent (e.g., CaH₂ for dichloromethane, Na/benzophenone for THF/toluene) and distill under an inert atmosphere immediately before use.

  • Alcohol Initiators (e.g., Benzyl Alcohol):

    • Stir the alcohol over activated 3Å or 4Å molecular sieves for 24 hours inside a glovebox.

    • Alternatively, for larger quantities, distill from a suitable drying agent (e.g., calcium hydride) under reduced pressure. Store the distilled initiator over activated molecular sieves in a glovebox.

Question 2: I've rigorously purified my reagents, but initiation is still very slow, and the final polymer has a much higher molecular weight (and broader dispersity) than my [Monomer]/[Initiator] ratio predicts. What should I investigate next?

Answer: This classic symptom points towards inefficient initiation, meaning only a fraction of your initiator molecules are successfully starting polymer chains. While the chains that do start propagate normally, their low number relative to the monomer concentration results in higher-than-expected molecular weights.

The Underlying Chemistry: The issue lies not with impurities terminating the reaction, but with the fundamental kinetics of the initiation step itself.

  • Poor Initiator/Catalyst Pairing: The chosen initiator may be a poor nucleophile for the monomer, or the catalyst may not be effective at activating that specific initiator. For instance, a sterically hindered secondary alcohol will be much slower to initiate than a primary alcohol.

  • Suboptimal Temperature: The activation energy for the initiation step may not be met at the current reaction temperature, leading to a very slow rate.

  • Catalyst Deactivation: While not caused by water, the catalyst could be degrading over the reaction time or forming inactive aggregates, reducing the concentration of active catalytic species.[2]

Workflow: Optimizing Initiation Kinetics

G cluster_0 Optimizing Slow Initiation start Problem: Slow Initiation & High Mn check_system Step 1: Review Initiator/ Catalyst System start->check_system check_temp Step 2: Increase Reaction Temperature check_system->check_temp If system is appropriate check_conc Step 3: Adjust Catalyst Concentration check_temp->check_conc analyze Step 4: Monitor Kinetics via NMR/GPC check_conc->analyze end Success: Controlled Mn & Narrow Đ analyze->end

Caption: A logical workflow for addressing kinetically slow ROP initiation.

Troubleshooting Steps & Solutions
  • Re-evaluate Your Initiating System:

    • Organocatalysis: For catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), primary alcohols like benzyl alcohol or 1-pyrenebutanol are highly effective initiators. These systems operate via a bifunctional mechanism where the base activates the alcohol for nucleophilic attack.[1][3]

    • Metal-Based Catalysis: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is a widely used catalyst that often requires an alcohol co-initiator. The mechanism is generally accepted as coordination-insertion.[4] The reactivity can be sensitive to the type of alcohol used.

    Table 1: Common Initiating Systems for Cyclic Carbonate ROP

    Catalyst Co-Initiator Typical Temperature (°C) Mechanism Notes
    DBU / TBD Primary Alcohol (e.g., Benzyl Alcohol) 25 - 80 Bifunctional H-Bonding Fast, metal-free, good control.
    Sn(Oct)₂ Primary Alcohol 110 - 140 Coordination-Insertion Industry standard, requires higher temps.

    | Strong Bases | Alkoxide (e.g., KOtBu) | 0 - 25 | Anionic | Very fast, but prone to side reactions. |

  • Optimize Reaction Temperature:

    • Gently increasing the temperature can significantly accelerate the rate of initiation. If you are running your reaction at room temperature, try increasing it to 50-60 °C. For systems like Sn(Oct)₂, temperatures above 100 °C are often necessary.

    • Experimental Approach: Set up several small-scale parallel reactions at different temperatures (e.g., 25°C, 40°C, 60°C) and monitor monomer conversion after a set time (e.g., 1 hour) to find the optimal condition.

  • Confirm Reagent Stoichiometry:

    • Ensure that your catalyst and initiator are weighed and dispensed accurately. For small quantities, preparing a stock solution in a dry, inert solvent can improve accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR chemical shift for the methyl group in the 4-Methyl-1,3-dioxan-2-one monomer? A: The chemical shifts can vary slightly depending on the deuterated solvent used. However, in CDCl₃, the methyl group (CH₃) protons typically appear as a doublet around 1.2-1.5 ppm. The methine proton (CH) and the methylene protons (CH₂) of the ring will appear further downfield. Always compare your spectrum to a reference or a pure standard.[5][6]

Q2: How does the ring-opening polymerization of 4-Methyl-1,3-dioxan-2-one proceed mechanistically with an organocatalyst? A: Using a system like DBU and a primary alcohol (ROH), the mechanism is generally considered bifunctional. The DBU base deprotonates the alcohol, increasing its nucleophilicity. Simultaneously, the protonated DBU can hydrogen-bond with the carbonyl oxygen of the monomer, activating it towards attack.

Caption: Simplified mechanism of organocatalyzed ROP initiation.

Q3: Can I run this polymerization in bulk (neat) instead of in solution? A: Yes, bulk polymerization is very common for this monomer, especially at elevated temperatures (e.g., >100 °C). This avoids the need for solvent purification and removal. However, viscosity can become very high at high conversions, which can trap unreacted monomer and broaden the molecular weight distribution. Solution polymerization often provides better control over the reaction and is preferred for kinetic studies.

Q4: Are there any specific safety concerns with 4-Methyl-1,3-dioxan-2-one? A: While specific toxicity data for this exact compound is limited, related cyclic carbonates and dioxolanes can be eye irritants.[7] Standard laboratory safety practices should be followed: wear safety glasses, gloves, and a lab coat. Handle the chemical in a well-ventilated fume hood. Always consult the material safety data sheet (MSDS) from your supplier before use.

References

  • G. Rafler. (1993). Biodegradable polymers. 8th comm. On the kinetics of ring-opening polymerization of 1,3-dioxane-2-on... Acta Polymerica. [Link]

  • Wurtz, H. et al. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

  • Shen, Y. et al. (2008). Ring‐opening polymerization of 1,4‐dioxan‐2‐one initiated by lanthanum isopropoxide in bulk. ResearchGate. [Link]

  • Tsuchiya, K. et al. (2023). Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction. ACS Publications. [Link]

  • US4166821A - Process for preparing 1,4-dioxan-2-ones.
  • Hartwig, A. et al. (2021). 4-Methyl-1,3-dioxolan-2-one. Publisso. [Link]

  • LibreTexts. (2021). 2.8: Ring-Opening Polymerization. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-2-propyl-1,3-dioxolane. PubChem. [Link]

  • Ambleside Sciences. (n.d.). Understanding Ring-Opening Polymerization (ROP) with 1,3-Dioxan-2-one. Ambleside Sciences. [Link]

  • FooDB. (2010). Showing Compound 4-Methyl-2-pentyl-1,3-dioxolane (FDB016307). FooDB. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. [Link]

  • US5391768A - Purification of 1,4-dioxan-2-one by crystallization.
  • Strieth-Kalthoff, F. et al. (2018). Synthesis of 1,3-Dioxan-2-ones by Photo-Aerobic Selenium-π-Acid Multicatalysis. NIH. [Link]

  • Wildenberg, J. et al. (2020). An experimental and kinetic modeling study on the oxidation of 1,3-dioxolane. ResearchGate. [Link]

  • Kamber, N. E. et al. (2012). Organic Catalysis for Ring-Opening Polymerization. ACS Publications. [Link]

  • Fragrance Material Safety Assessments. (2024). 1,3-dioxolane, CAS Registry Number 4359-47. Elsevier. [Link]

  • Thomas, C. M. (2020). Multinuclear catalysts for the ring-opening polymerisation of cyclic esters. Royal Society of Chemistry. [Link]

  • Nuyken, O. (2004). Ring-Opening Polymerization—An Introductory Review. MDPI. [Link]

  • Al-Azemi, T. F. et al. (2018). Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers). NIH. [Link]

  • Gottlieb, H. E. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. [Link]

  • Dove, A. P. (2012). Organic Catalysis for Ring-Opening Polymerization. ResearchGate. [Link]

  • La-Salvia, S. et al. (2020). UV-Induced Cationic Ring-Opening Polymerization of 2-Oxazolines for Hot Lithography. ACS Publications. [Link]

  • Tang, C. et al. (2019). Occurrence of 1,4-Dioxane in Cosmetic Raw Materials and Finished Cosmetic Products. ResearchGate. [Link]

  • Agustina, S. et al. (2018). Effect of initiators on synthesis of poly(L-lactide) by ring opening polymerization. AIP Publishing. [Link]

Sources

Optimization

Identification and minimization of byproducts in 4-Methyl-1,3-dioxan-2-one polymerization

Welcome to the technical support center for the ring-opening polymerization (ROP) of 4-Methyl-1,3-dioxan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the ring-opening polymerization (ROP) of 4-Methyl-1,3-dioxan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this polymerization, with a focus on identifying and minimizing unwanted byproducts. By understanding the underlying reaction mechanisms and potential pitfalls, you can achieve greater control over your polymer synthesis and obtain materials with the desired properties.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the ring-opening polymerization of 4-Methyl-1,3-dioxan-2-one?

While the primary goal is the formation of linear poly(4-methyl-1,3-dioxan-2-one), several side reactions can lead to the formation of undesirable byproducts. Based on studies of similar cyclic monomers like 1,3-dioxolane, the most prevalent byproducts are cyclic oligomers .[1] These are formed through a "back-biting" mechanism where the growing polymer chain attacks itself, leading to the formation of small, cyclic polymer chains instead of continued linear propagation. Other potential byproducts can include unreacted monomer and, under certain conditions, products of decarboxylation.

Q2: What are the primary factors that influence the formation of these byproducts?

Byproduct formation is not random; it is influenced by a number of key experimental parameters:

  • Monomer and Solvent Purity: Water and other protic impurities can interfere with many catalytic systems used in ROP, potentially leading to side reactions or catalyst deactivation.[2]

  • Catalyst Selection: The choice of catalyst significantly impacts the polymerization kinetics and the prevalence of side reactions.[3]

  • Reaction Temperature: Higher temperatures can increase the rate of side reactions, including the formation of byproducts.[4]

  • Monomer Conversion: In some systems, higher monomer conversion can lead to an increased proportion of cyclic oligomers.[1]

  • Monomer-to-Initiator Ratio: This ratio influences the degree of polymerization and can also affect the propensity for cyclization.[1]

Q3: How can I detect the presence of byproducts in my polymer?

A combination of analytical techniques is essential for a thorough characterization of your polymer and the identification of any byproducts:

  • Gel Permeation Chromatography (GPC): GPC is a powerful tool for analyzing the molecular weight distribution of your polymer. Byproducts such as cyclic oligomers will typically appear as a separate, low-molecular-weight shoulder or distinct peaks in the GPC chromatogram.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information.[6] By comparing the spectra of your crude polymer to that of the purified monomer and known polymer structures, you can identify peaks corresponding to byproducts.

  • Mass Spectrometry (e.g., MALDI-TOF): Mass spectrometry can be used to determine the exact molecular weight of different species in your sample, which can confirm the presence of cyclic oligomers of specific sizes.

Troubleshooting Guide

This section provides a problem-oriented approach to address common issues encountered during the polymerization of 4-Methyl-1,3-dioxan-2-one.

Problem 1: Low Polymer Yield and/or Broad Molecular Weight Distribution
Potential Cause Troubleshooting Action Scientific Rationale
Monomer or Solvent Impurities Ensure rigorous purification of the monomer and solvent. Dry solvents using appropriate drying agents (e.g., molecular sieves, calcium hydride). Purify the monomer by recrystallization or distillation to remove inhibitors and other impurities.Water and protic impurities can act as chain transfer agents or terminate the polymerization, leading to lower molecular weights and broader distributions. Inhibitors present in commercial monomers can prevent polymerization altogether.
Catalyst Deactivation Handle catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Ensure all glassware is thoroughly dried.Many catalysts used for ROP are sensitive to air and moisture, which can lead to their deactivation and a loss of polymerization control.
Suboptimal Catalyst Concentration Systematically vary the catalyst-to-initiator ratio to find the optimal concentration for your specific conditions.An insufficient amount of catalyst will lead to slow or incomplete polymerization, while an excess can sometimes promote side reactions.
Problem 2: Presence of a Significant Low-Molecular-Weight Shoulder in the GPC Chromatogram
Potential Cause Troubleshooting Action Scientific Rationale
Formation of Cyclic Oligomers 1. Lower the Reaction Temperature: Conduct the polymerization at the lowest temperature that still allows for a reasonable reaction rate. 2. Optimize Monomer Conversion: If possible, stop the reaction at a moderate conversion before the formation of cyclic oligomers becomes significant. This may be a trade-off with polymer yield. 3. Adjust Monomer-to-Initiator Ratio: Experiment with different ratios to see how it affects the formation of cyclic byproducts.Back-biting reactions that lead to cyclic oligomers are often more prevalent at higher temperatures and conversions. By controlling these parameters, you can favor linear chain growth.
Experimental Protocols
  • Dissolve the crude 4-Methyl-1,3-dioxan-2-one in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or a mixture of ethyl acetate and hexane).

  • Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to remove any residual solvent.

This is a general guideline and should be optimized for your specific catalyst and setup.

  • Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon.

  • In a glovebox or under an inert atmosphere, add the purified 4-Methyl-1,3-dioxan-2-one monomer to a reaction flask equipped with a magnetic stir bar.

  • Add the desired amount of dried solvent (if applicable) and initiator (e.g., benzyl alcohol).

  • Introduce the catalyst at the desired concentration.

  • Stir the reaction mixture at the desired temperature for the specified time.

  • Quench the polymerization by adding a small amount of a suitable quenching agent (e.g., benzoic acid).

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry under vacuum.

Visualizing Reaction Pathways

Main Polymerization vs. Byproduct Formation

The following diagram illustrates the competition between the desired linear polymerization and the formation of a cyclic byproduct.

G cluster_initiation Initiation cluster_propagation Propagation cluster_side_reaction Side Reaction Monomer 4-Methyl-1,3-dioxan-2-one ActiveCenter Growing Polymer Chain (Active Center) Monomer->ActiveCenter + Initiator Initiator Initiator (e.g., R-OH) ActiveCenter->ActiveCenter LinearPolymer Linear Polymer ActiveCenter->LinearPolymer + Monomer CyclicOligomer Cyclic Oligomer (Byproduct) ActiveCenter->CyclicOligomer Back-biting G Start Polymerization Issue (e.g., Low Yield, Byproducts) CheckPurity Verify Monomer and Solvent Purity Start->CheckPurity CheckCatalyst Evaluate Catalyst Activity & Handling CheckPurity->CheckCatalyst Purity Confirmed OptimizeTemp Optimize Reaction Temperature CheckCatalyst->OptimizeTemp Catalyst OK OptimizeConc Adjust Monomer/Initiator/ Catalyst Ratios OptimizeTemp->OptimizeConc AnalyzeProduct Characterize Product (GPC, NMR) OptimizeConc->AnalyzeProduct AnalyzeProduct->CheckPurity Issues Persist SuccessfulPolymerization Successful Polymerization AnalyzeProduct->SuccessfulPolymerization Desired Properties Achieved

Sources

Troubleshooting

Strategies to improve the thermal stability of poly(4-methyl-1,3-dioxan-2-one)

Technical Support Center: Poly(4-methyl-1,3-dioxan-2-one) Applications Introduction: Navigating the Thermal Landscape of Poly(4-methyl-1,3-dioxan-2-one) Welcome to the technical support guide for poly(4-methyl-1,3-dioxan...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Poly(4-methyl-1,3-dioxan-2-one) Applications

Introduction: Navigating the Thermal Landscape of Poly(4-methyl-1,3-dioxan-2-one)

Welcome to the technical support guide for poly(4-methyl-1,3-dioxan-2-one) (P4MD). As an aliphatic polycarbonate, P4MD is gaining interest in biomedical and pharmaceutical applications due to its potential biocompatibility and biodegradability. However, like many aliphatic polycarbonates, its thermal stability can be a critical parameter that dictates its processability and performance.[1] This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the thermal stability of P4MD. We will explore the root causes of thermal degradation and provide actionable strategies, troubleshooting guides, and validated protocols to enhance the thermal performance of your polymer.

Disclaimer: Specific thermal properties for P4MD are not extensively reported in the literature. The principles, protocols, and data presented here are grounded in established knowledge of analogous aliphatic polycarbonates and polyesters, such as polylactic acid (PLA) and poly(trimethylene carbonate).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of thermal degradation in P4MD, and why is my polymer discolored or brittle after processing?

A1: Understanding the Degradation Pathway

The thermal degradation of aliphatic polycarbonates like P4MD typically proceeds through several mechanisms, often initiated at the polymer chain ends or catalyzed by impurities.

  • Hydroxyl-Initiated Degradation (Backbiting): The most common pathway begins at the hydroxyl (-OH) terminal groups of the polymer chains. Through an intramolecular "backbiting" reaction, the terminal hydroxyl group attacks a carbonate linkage along the chain. This process leads to chain scission and the formation of cyclic monomers or oligomers, causing a significant reduction in molecular weight.

  • Unzipping Depolymerization: This process can follow backbiting, where the polymer chain progressively depolymerizes from the end, releasing monomer units.

  • Random Chain Scission: At higher temperatures, random scission of the carbonate bonds within the polymer backbone can occur, leading to a rapid decrease in molecular weight and mechanical properties.[2]

  • Thermo-oxidative Degradation: If processing occurs in the presence of oxygen, free-radical reactions can lead to chain scission, cross-linking, and the formation of chromophores (colored bodies), resulting in polymer yellowing and embrittlement.[2]

Discoloration and brittleness are classic symptoms of thermal degradation, indicating a loss of molecular weight and the formation of undesirable byproducts.

Q2: I'm observing significant molecular weight loss in my P4MD during melt extrusion. What are the immediate troubleshooting steps?

A2: A Workflow for Process Optimization

When encountering degradation during melt processing, a systematic approach to troubleshooting is essential. The following workflow can help identify and mitigate the issue.

G cluster_0 Troubleshooting Workflow for P4MD Melt Processing start High Degradation Observed (e.g., Low MW, Discoloration) temp Step 1: Reduce Processing Temperature start->temp Initiate Troubleshooting time Step 2: Minimize Residence Time in Extruder temp->time If degradation persists impurities Step 3: Purify Polymer (Remove Residual Catalyst/Monomer) time->impurities If degradation persists stabilizer Step 4: Incorporate Thermal Stabilizer impurities->stabilizer If inherent stability is low result Degradation Mitigated stabilizer->result

Caption: Troubleshooting workflow for thermal degradation.

Causality Behind the Steps:

  • Reduce Temperature: Thermal degradation is exponentially dependent on temperature. Processing at the lowest possible temperature that still allows for adequate melt flow is the most effective first step.

  • Minimize Residence Time: Prolonged exposure to high temperatures increases the extent of degradation. Increasing screw speed (while monitoring for excessive shear heating) can reduce the time the polymer spends in the heated barrel.

  • Purify the Polymer: Residual polymerization catalysts (e.g., tin octoate) or acidic/basic impurities can actively catalyze degradation at elevated temperatures. Reprecipitating the polymer from a solution (e.g., dichloromethane into methanol) can remove these impurities.

  • Incorporate Stabilizers: If the polymer's inherent thermal stability is insufficient for the required processing window, the use of additives is necessary.[2]

Q3: How can I chemically modify P4MD to fundamentally improve its thermal stability?

A3: Enhancing Stability through Polymer Design

Two primary strategies exist for improving the inherent thermal stability of P4MD: end-capping and copolymerization.

The hydroxyl end-groups are the primary weak points for initiating degradation. Capping these groups with a non-reactive chemical moiety effectively "disarms" them. Acetylation using acetic anhydride is a common and effective method.

G Polymer P4MD Chain ~~~[O-R-O-C(O)]n-OH Product End-Capped P4MD ~~~[O-R-O-C(O)]n-O-C(O)CH3 Polymer->Product Acetylation Reagent Acetic Anhydride (CH3CO)2O Reagent->Product Byproduct Acetic Acid CH3COOH Product->Byproduct Byproduct

Caption: End-capping mechanism via acetylation.

Experimental Protocol: End-Capping of P4MD with Acetic Anhydride

  • Dissolution: Dissolve 10 g of dried P4MD in 100 mL of a dry solvent (e.g., dichloromethane or 1,4-dioxane) in a round-bottom flask under a nitrogen atmosphere.[3][4]

  • Reagent Addition: Add a 10-fold molar excess of acetic anhydride relative to the polymer chain ends (moles of chain ends ≈ mass of polymer / Mn). Add a catalytic amount (e.g., 0.1 mol%) of a base like pyridine or 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Purification: Precipitate the polymer by slowly pouring the reaction solution into a 10-fold volume of cold methanol.

  • Washing: Wash the precipitated polymer extensively with methanol to remove unreacted acetic anhydride, acetic acid, and the catalyst.

  • Drying: Dry the end-capped P4MD under vacuum at 40-50 °C until a constant weight is achieved.

  • Validation: Confirm successful end-capping using ¹H NMR (disappearance of the terminal -CH₂-OH signal and appearance of an acetyl -CH₃ signal) and by performing thermogravimetric analysis (TGA) to observe an increase in the onset degradation temperature.

Introducing a second, more stable comonomer can disrupt the P4MD chain regularity. This can hinder the "unzipping" degradation mechanism and increase the overall thermal stability of the copolymer. The thermal properties of copolymers can change significantly with the percentage of the comonomer incorporated.[5][6]

Potential Comonomers for P4MD:

  • Other Cyclic Carbonates: Monomers like trimethylene carbonate (TMC) or cyclohexene carbonate can be used.

  • Lactones: Copolymerization with monomers like ε-caprolactone or δ-valerolactone can create poly(carbonate-co-ester)s with altered thermal profiles.

  • Bulky Monomers: Incorporating monomers with bulky side groups can increase steric hindrance, potentially raising the glass transition temperature and improving thermal stability.[7]

Q4: What types of additives or stabilizers are effective for P4MD?

A4: Selecting the Right Protective Additives

Incorporating small amounts of stabilizers is a cost-effective method to protect the polymer during processing and its service life.

Additive TypeExample(s)Mechanism of ActionTypical Loading
Primary Antioxidants Sterically hindered phenols (e.g., Irganox® 1010, Vulkanox® BKF)Scavenge free radicals to terminate the oxidation chain reaction.[8]0.1 - 0.5 wt%
Secondary Antioxidants Phosphites (e.g., Irgafos® 168)Decompose hydroperoxides into non-radical, stable products. Often used synergistically with primary antioxidants.0.1 - 1.0 wt%
Reinforcing Fillers Nanoclays, silica nanoparticles, carbon nanotubesImprove thermal stability by acting as a physical barrier to heat transfer and restricting the mobility of polymer chains.[9]1 - 5 wt%
Acid Scavengers Calcium stearate, hydrotalciteNeutralize acidic residues (e.g., from catalysts) that can accelerate degradation.0.1 - 0.5 wt%

Protocol: Incorporation of Stabilizers via Solvent Casting

  • Preparation: Prepare a 5% (w/v) solution of P4MD in a suitable solvent (e.g., dichloromethane).

  • Additive Dissolution: In a separate vial, dissolve the required amount of the stabilizer(s) in a small amount of the same solvent.

  • Mixing: Add the stabilizer solution to the polymer solution and stir until homogeneous.

  • Casting: Pour the solution into a flat glass petri dish or onto a Teflon® plate.

  • Evaporation: Allow the solvent to evaporate slowly in a fume hood, followed by drying under vacuum to remove all residual solvent.

  • Analysis: The resulting polymer film can be analyzed by TGA to quantify the improvement in thermal stability.

Q5: Can thermal annealing improve the stability of my final P4MD product?

A5: Yes, by Increasing Crystallinity.

Annealing is a heat treatment process that can significantly enhance the thermal and mechanical properties of semi-crystalline polymers.[10][11] By holding the polymer at a temperature between its glass transition temperature (Tg) and melting temperature (Tm), polymer chains are given enough mobility to arrange themselves into more ordered crystalline structures.

Mechanism of Improvement:

  • Increased Crystallinity: Crystalline regions are more densely packed and have stronger intermolecular forces than amorphous regions. This increased order makes it more difficult for polymer chains to move, thus requiring more energy to initiate degradation.

  • Reduced Chain Mobility: The ordered structure within crystals restricts the chain mobility needed for degradation mechanisms like backbiting.

  • Slower Degradation Rate: Studies on similar polymers have shown that annealing can significantly reduce the rate of degradation.[12]

General Protocol: Thermal Annealing of P4MD

  • Determine Tg and Tm: First, characterize your P4MD using Differential Scanning Calorimetry (DSC) to determine its glass transition temperature (Tg) and melting temperature (Tm).

  • Select Annealing Temperature (Ta): Choose a Ta that is well above Tg but below Tm. A good starting point is Ta ≈ (Tg + Tm) / 2.

  • Heat Treatment: Place the P4MD sample (e.g., film, molded part) in a vacuum oven under an inert atmosphere (nitrogen or argon).

  • Annealing: Heat the oven to the selected Ta and hold for a specific duration. Annealing time can range from a few hours to 24 hours, depending on the desired level of crystallinity.[13]

  • Cooling: Cool the sample slowly to room temperature to preserve the crystalline structure formed.

  • Characterization: Re-run DSC to observe the increase in the degree of crystallinity and TGA to confirm the enhancement in thermal stability.

References

  • Kuan, C.-F., Kuan, H.-C., Ma, C.-C. M., & Chen, C.-H. (2019). Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. ResearchGate. Available at: [Link]

  • Kuan, C.-F., Kuan, H.-C., Ma, C.-C. M., & Chen, C.-H. (2019). Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. MDPI. Available at: [Link]

  • Kuan, C.-F., Kuan, H.-C., Ma, C.-C. M., & Chen, C.-H. (2019). Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. Semantic Scholar. Available at: [Link]

  • Fahim, A., et al. (n.d.). Effect of Dioxane and N-Methyl-2-pyrrolidone as a Solvent on Biocompatibility and Degradation Performance of PLGA/nHA Scaffolds. National Institutes of Health (NIH). Available at: [Link]

  • Unknown. (2024).
  • Shalygina, T. A., et al. (2021). The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants. MDPI. Available at: [Link]

  • Unknown. (2021). Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. MDPI. Available at: [Link]

  • Unknown. (n.d.). Synthesis, thermal and barrier properties of biodegradable aliphatic polycarbonates with different chain lengths. ProQuest. Available at: [Link]

  • Wikipedia contributors. (n.d.). Polylactic acid. Wikipedia. Available at: [Link]

  • Unknown. (2022). Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3– hydroxyhexanoate) Films. MDPI. Available at: [Link]

  • Zennaki, A., et al. (2022). Effect of Annealing on Thermal and Dynamic Mechanical Properties of Poly(lactic acid). ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Synthesis of 1,3‐dioxolane or 4‐methyl‐1,3‐dioxolane starting from POM... ResearchGate. Available at: [Link]

  • Camino, G., Lomakin, S. M., & Lageard, M. (2002). Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. ResearchGate. Available at: [Link]

  • Unknown. (2022). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. ACS Publications. Available at: [Link]

  • Unknown. (n.d.). Thermal degradation mechanisms of poly(urethane)s. ResearchGate. Available at: [Link]

  • Unknown. (2009). Novel Biodegradable Poly(ester−ether)s: Copolymers from 1,4-Dioxan-2-one and d,l-3-Methyl-1,4-dioxan-2-one. ACS Publications. Available at: [Link]

  • Chan, J. M. W., et al. (2015). Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications. National Institutes of Health (NIH). Available at: [Link]

  • Unknown. (n.d.). Characterization of Electrospun Novel Poly(ester-ether) Copolymers: 1,4-Dioxan-2-one and D,L-3-Methyl-1,4-dioxan-2-one. ResearchGate. Available at: [Link]

  • Unknown. (2010). Effect of annealing on aqueous stability and elastic modulus of electrospun poly(vinyl alcohol) fibers. Western Engineering. Available at: [Link]

  • Unknown. (2020). Enhancement of properties of polycarbonates for low temperature applications. Taylor & Francis Online. Available at: [Link]

  • Unknown. (2022). Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films. National Institutes of Health (NIH). Available at: [Link]

  • Unknown. (2018). Effect of annealing on the mechanical properties and the degradation of electrospun polydioxanone filaments. ResearchGate. Available at: [Link]

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Optimization

Technical Support Center: Overcoming Challenges in the Scale-Up of 4-Methyl-1,3-dioxan-2-one Production

Welcome to the technical support center for the production of 4-Methyl-1,3-dioxan-2-one. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up the synthesis of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of 4-Methyl-1,3-dioxan-2-one. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up the synthesis of this critical monomer. As a six-membered cyclic carbonate, 4-Methyl-1,3-dioxan-2-one is a valuable precursor for creating advanced aliphatic polycarbonates and polyurethanes with applications in the biomedical field due to their biodegradability and low toxicity.[1]

However, transitioning from bench-scale synthesis to pilot or industrial-scale production presents a unique set of challenges. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific issues you may encounter. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Section 1: Reaction Synthesis & Optimization

The core of any scale-up is a well-understood and optimized chemical reaction. The synthesis of 4-Methyl-1,3-dioxan-2-one, typically from 1,3-butanediol and a carbonate source, is an equilibrium-limited reaction where minor inefficiencies at the lab scale can become major obstacles during scale-up.

FAQ 1: My reaction yield is high at the gram scale but drops significantly during pilot-scale synthesis. What are the likely causes?

This is a classic scale-up challenge often rooted in mass and heat transfer limitations, as well as inefficient byproduct removal.

  • Causality: The formation of 4-Methyl-1,3-dioxan-2-one via transesterification of 1,3-butanediol with a carbonate source (e.g., dimethyl carbonate, DMC) is a reversible process. At a small scale, the byproduct (e.g., methanol) can be efficiently removed, driving the reaction forward. On a larger scale, inefficient heating and mixing can create thermal gradients and dead zones, leading to poor mass transfer and insufficient methanol removal. This allows the reverse reaction to occur, lowering the overall yield.

  • Troubleshooting Protocol:

    • Improve Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain homogeneity and facilitate the transfer of methanol from the liquid phase to the vapor phase.

    • Optimize Heating: Use a jacketed reactor with a high-performance thermal fluid to ensure uniform heating. Avoid localized "hot spots" which can promote side reactions.

    • Enhance Byproduct Removal: Couple your reactor to an efficient distillation column. As the reaction proceeds, methanol should be continuously removed. Monitor the temperature at the top of the column; it should correspond to the boiling point of the methanol azeotrope being removed.

    • Consider Vacuum: Applying a moderate vacuum can lower the boiling point of the methanol byproduct, facilitating its removal at a lower reaction temperature and minimizing thermal degradation of the product.

Diagram: Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield at Scale-Up q1 Is byproduct (e.g., Methanol) removal efficient? start->q1 s1 Improve distillation setup (e.g., packed column, vacuum) q1->s1 No q2 Is mixing adequate? q1->q2 Yes s1->q2 s2 Increase agitation speed or redesign impeller q2->s2 No q3 Is heating uniform? q2->q3 Yes s2->q3 s3 Optimize heating jacket; check for hot spots q3->s3 No end_node Yield Improved q3->end_node Yes s3->end_node

Caption: Decision tree for diagnosing low yield issues.

FAQ 2: What are the most common side reactions, and how can they be minimized?

The primary side reactions are oligomerization or polymerization of the starting material or product, and the formation of isomers if using impure starting materials.[2]

  • Causality: High temperatures or the presence of certain catalytic impurities can initiate ring-opening polymerization of the 4-Methyl-1,3-dioxan-2-one product.[3][4] Additionally, the β-hydroxy ester intermediate can undergo self-esterification to form linear oligomers.[2]

  • Mitigation Strategies:

    • Temperature Control: Maintain the lowest possible reaction temperature that allows for efficient byproduct removal.

    • Catalyst Selection: Choose a catalyst with high selectivity for cyclization over polymerization (see Section 2).

    • Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction progress (e.g., by GC) and stop once equilibrium is reached.

    • Purity of Reactants: Ensure the 1,3-butanediol is of high purity. Isomeric impurities can lead to the formation of undesired cyclic acetals.

Section 2: Catalyst Selection and Management

Catalyst performance is paramount for an efficient and clean reaction. The choice of catalyst affects reaction rate, temperature requirements, and the profile of byproducts.

FAQ 3: What type of catalyst is recommended for scaling up this synthesis?

For the transesterification route, both homogeneous and heterogeneous catalysts can be used. The choice depends on the desired balance between activity, cost, and ease of removal.

  • Homogeneous Catalysts: Organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective.[1][3] However, they can be difficult to remove completely from the final product, which can be detrimental if the product is used for polymerization.

  • Heterogeneous Catalysts: Solid catalysts like uncalcined CaO or hydrotalcite-like compounds have shown high activity and selectivity for similar cyclic carbonate syntheses.[5] Their primary advantage is the ease of removal post-reaction via simple filtration, which is a significant benefit at scale. However, they can be susceptible to deactivation.

Catalyst TypeAdvantagesDisadvantagesRecommended For
Homogeneous (e.g., DBU) High activity at lower temperatures.Difficult to remove; can contaminate product.Lab-scale synthesis; processes where post-purification is extensive.
Heterogeneous (e.g., CaO) Easy to remove (filtration); simplifies workup.Can deactivate; may require higher temperatures.Pilot and industrial scale-up due to simplified processing.[5]
FAQ 4: My heterogeneous catalyst is losing activity after a few runs. What is causing this deactivation?

Catalyst deactivation is a common issue when using solid base catalysts like metal oxides.

  • Causality: The deactivation of alkali solid catalysts can occur through chemical interactions with reactants and products. For instance, in the synthesis of glycerol carbonate (a related compound), CaO was found to convert to basic calcium carbonate species, which are less active.[5] The catalyst can also be poisoned by acidic impurities or physically blocked by polymer fouling.

  • Troubleshooting & Prevention:

    • Catalyst Regeneration: Investigate a regeneration protocol. For some metal oxides, this may involve washing with a solvent followed by calcination.

    • Feedstock Purification: Ensure reactants (1,3-butanediol and carbonate source) are free from acidic impurities and water.

    • Optimize Reaction Conditions: Avoid excessively high temperatures that could lead to charring or polymer formation on the catalyst surface.

    • Consider Robust Alternatives: Explore more robust catalysts. For CO2 cycloaddition routes, early transition metal halides (e.g., YCl₃, ScCl₃) have shown high stability.[6][7]

Section 3: Purification and Isolation

Achieving high purity (>99.5%) is often the most significant challenge in scaling up production, especially for polymerization-grade monomers. The primary methods are vacuum distillation and crystallization.

FAQ 5: I'm struggling to achieve high purity by distillation due to co-distilling impurities. What can I do?
  • Causality: Impurities with boiling points close to that of 4-Methyl-1,3-dioxan-2-one, such as unreacted 1,3-butanediol or linear oligomers, can be difficult to separate using a simple distillation setup.

  • Advanced Purification Protocol:

    • Fractional Distillation: A simple distillation is insufficient for scale-up. Use a packed or trayed fractional distillation column with a high number of theoretical plates.

    • Optimize Vacuum Level: Carefully control the vacuum to maximize the boiling point difference between your product and key impurities.

    • Pre-Treatment: Before distillation, consider a "polishing" step. This could involve washing the crude product with a non-miscible solvent to remove certain impurities or using adsorbents to trap catalyst residues.

    • Crystallization: If distillation is insufficient, crystallization is an excellent alternative for achieving high purity. For the related 1,4-dioxan-2-one, crystallization from an aliphatic ester solvent like ethyl acetate has proven effective.[8]

Experimental Protocol: Purification by Crystallization
  • Solvent Selection: Identify a suitable solvent in which 4-Methyl-1,3-dioxan-2-one has high solubility at elevated temperatures and low solubility at low temperatures. Alkyl acetates are a good starting point.[8]

  • Dissolution: Dissolve the crude, distilled product in a minimal amount of the chosen solvent at an elevated temperature (e.g., 50-60°C) to form a saturated solution.

  • Cooling: Slowly cool the solution to induce crystallization. A controlled cooling rate is critical for forming large, pure crystals. A typical cooling profile might be from 60°C to 5°C over 4-6 hours.

  • Isolation: Filter the resulting slurry to collect the crystals. Wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 30-40°C) to remove all traces of solvent.

Diagram: General Production Workflow

production_workflow cluster_reaction Synthesis Stage cluster_workup Initial Workup cluster_purification Purification Stage cluster_final Final Product reactants Reactants (1,3-Butanediol, Carbonate Source) reactor Jacketed Reactor reactants->reactor catalyst Catalyst catalyst->reactor filtration Catalyst Filtration (for heterogeneous) reactor->filtration crude_product Crude Product filtration->crude_product distillation Fractional Vacuum Distillation crude_product->distillation crystallization Crystallization distillation->crystallization Optional High-Purity Step drying Vacuum Drying distillation->drying crystallization->drying qc Quality Control (GC, NMR) drying->qc final_product High-Purity Monomer qc->final_product

Caption: Workflow for 4-Methyl-1,3-dioxan-2-one production.

Section 4: Quality Control & Safety

Rigorous analytical testing and adherence to safety protocols are non-negotiable aspects of scaling up chemical production.

FAQ 6: What are the critical quality attributes for polymerization-grade 4-Methyl-1,3-dioxan-2-one?

For its use in ring-opening polymerization, the monomer must be of exceptionally high purity, as trace impurities can terminate the polymerization reaction or adversely affect the final polymer's properties.

ParameterSpecificationAnalytical MethodRationale
Purity > 99.8%Gas Chromatography (GC)Ensures high molecular weight polymer and consistent properties.
Water Content < 50 ppmKarl Fischer TitrationWater acts as a chain transfer agent, limiting molecular weight.
Acid Number < 0.05 mg KOH/gTitrationAcidic impurities can interfere with many polymerization catalysts.
Residual Catalyst Varies (often ppm level)ICP-MS (for metals) / LC-MS (for organics)Catalyst residues can affect polymer stability and biocompatibility.
Residual Solvents < 100 ppmHeadspace GCSolvents can act as plasticizers or be toxic.
FAQ 7: What are the key safety considerations when moving to a pilot-scale reaction?
  • Pressure Management: Transesterification reactions generate volatile byproducts. The reactor and distillation system must be designed to handle the operating pressure and equipped with appropriate pressure relief devices.

  • Thermal Runaway: Although less common for this specific reaction, always perform a thermal hazard assessment (e.g., using a reaction calorimeter) to understand the reaction's exothermicity and potential for thermal runaway, especially with highly active catalysts.

  • Reagent Handling: Handle all chemicals, including reactants and solvents, in well-ventilated areas with appropriate personal protective equipment (PPE).

  • Static Discharge: When handling flammable solvents on a large scale, ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.

References

  • Vertex AI Search Result, citing "Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis" (2023).
  • Vertex AI Search Result, citing Smolecule, "Buy 4-Methyl-1,3-dioxan-2-one | 17361-58-9".
  • Vertex AI Search Result, citing CORDIS, "Production of Cyclic Carbonates from CO2 using Renewable Feedstocks | FP7" (2017).
  • Vertex AI Search Result, citing RSC Publishing, "Synthesis of cyclic carbonates from CO2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development" (2023).
  • Vertex AI Search Result, citing RSC Publishing, "Highly integrated CO2 capture and conversion: direct synthesis of cyclic carbonates
  • Vertex AI Search Result, citing KAUST Repository, "Highly integrated CO2 capture and conversion: Direct synthesis of cyclic carbonates
  • Vertex AI Search Result, citing ResearchGate, "Preparation of 4-hydroxy-methyl-1,3-dioxolan-2-one under phase transfer c
  • Vertex AI Search Result, citing "Understanding Ring-Opening Polymeriz
  • Vertex AI Search Result, citing ACS Publications, "Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers)" (2022).
  • Vertex AI Search Result, citing ResearchGate, "5-Methylene-1,3-dioxane-2-one: A First-Choice Comonomer for Trimethylene Carbon
  • Vertex AI Search Result, citing NIH, "Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers)".
  • Vertex AI Search Result, citing BenchChem, "Common side reactions and byproducts in 1,3-Dioxan-4-one prepar
  • Vertex AI Search Result, citing Google Patents, "US4166821A - Process for preparing 1,4-dioxan-2-ones".
  • Vertex AI Search Result, citing Google Patents, "Preparation method of 4,5-dimethyl-1,3-dioxole-2-ketone".
  • Vertex AI Search Result, citing Google Patents, "US5391768A - Purification of 1,4-dioxan-2-one by crystalliz

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Polymerization Kinetics of 4-Methyl-1,3-dioxan-2-one and 1,3-dioxan-2-one

Introduction The ring-opening polymerization (ROP) of six-membered cyclic carbonates, particularly 1,3-dioxan-2-one—also known as trimethylene carbonate (TMC)—is a cornerstone for the synthesis of biocompatible and biode...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The ring-opening polymerization (ROP) of six-membered cyclic carbonates, particularly 1,3-dioxan-2-one—also known as trimethylene carbonate (TMC)—is a cornerstone for the synthesis of biocompatible and biodegradable aliphatic polycarbonates.[1][2] These polymers are paramount in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biodegradable implants.[1] The introduction of substituents onto the carbonate ring, such as a methyl group at the 4-position to create 4-Methyl-1,3-dioxan-2-one, offers a powerful strategy to tune the physicochemical properties of the resulting polymer. However, such modifications can profoundly impact the underlying polymerization kinetics and thermodynamics.

This guide provides a comparative analysis of the polymerization kinetics of 4-Methyl-1,3-dioxan-2-one and its unsubstituted counterpart, 1,3-dioxan-2-one. We will explore the thermodynamic driving forces, compare key mechanistic pathways, and elucidate how a single methyl substituent influences reaction rates and equilibrium positions. This analysis is grounded in experimental data and mechanistic principles to provide researchers, scientists, and drug development professionals with a predictive framework for polymer design and synthesis.

Thermodynamic Landscape: The Driving Force for Polymerization

The ring-opening polymerization of cyclic monomers is governed by a delicate balance of enthalpy (ΔH_p) and entropy (ΔS_p). For six-membered cyclic carbonates, the primary enthalpic driving force is the release of ring strain. The polymerization of 1,3-dioxan-2-ones is generally thermodynamically favored at all temperatures.[3]

The presence of substituents on the ring, however, significantly alters the thermodynamic parameters. The stability of the resulting polymer chain is a critical factor; bulky substituents can introduce steric hindrance along the polymer backbone, making the linear polymer less stable relative to the substituted monomer. This destabilization shifts the monomer-polymer equilibrium, leading to a lower equilibrium monomer concentration.

Experimental studies on the anionic equilibrium polymerization of various substituted 1,3-dioxan-2-ones have quantified this effect. As shown in the table below, increasing the steric bulk of substituents at the 5-position systematically decreases the negative enthalpy of polymerization (making it less favorable) and results in a lower final monomer conversion at equilibrium.

Table 1: Thermodynamic Parameters for the Anionic ROP of Substituted 1,3-dioxan-2-ones

Monomer Substituent ΔH_p (kJ/mol) ΔS_p (J/mol·K) Equilibrium Conversion (%) (0.45 M, 20°C)
1,3-dioxan-2-one None -15.1 -35.6 >99
5,5-dimethyl-1,3-dioxan-2-one 5,5-di-Me -6.7 -20.5 88
5,5-diethyl-1,3-dioxan-2-one 5,5-di-Et -1.7 -10.5 60

Data synthesized from studies on anionic equilibrium polymerization. The trend clearly indicates that increased substitution leads to lower polymerizability.[4]

While direct thermodynamic data for 4-Methyl-1,3-dioxan-2-one is not available in these specific studies, it is scientifically sound to infer its behavior from this established trend. The single methyl group at the C4 position is expected to exert a steric influence, albeit less pronounced than a 5,5-disubstitution. Consequently, the polymerization of 4-Methyl-1,3-dioxan-2-one is predicted to have a less negative ΔH_p and achieve a lower equilibrium conversion compared to the unsubstituted TMC.

Mechanistic Pathways and Kinetic Implications

The ROP of cyclic carbonates can proceed through several mechanisms, primarily anionic, cationic, and coordination-insertion, each with distinct kinetic profiles.[2][5] The choice of initiator or catalyst is therefore critical in controlling the polymerization.

G cluster_0 ROP Mechanisms cluster_1 cluster_2 Monomer Cyclic Carbonate Monomer Anionic_I Anionic (e.g., t-BuOK) Coord_I Coordination (e.g., Sn(Oct)₂) Cationic_I Cationic (e.g., H⁺) Anionic_P Alkoxide attacks monomer Anionic_I->Anionic_P Fast Coord_P Monomer insertion at Metal-O bond Coord_I->Coord_P Controlled Cationic_P Activated monomer or active chain end Cationic_I->Cationic_P Complex Polymer Polycarbonate Chain Anionic_P->Polymer Coord_P->Polymer Cationic_P->Polymer

Caption: General mechanistic pathways for the ring-opening polymerization of cyclic carbonates.

Anionic Polymerization

Anionic ROP, typically initiated by strong bases like alkoxides (e.g., potassium tert-butoxide), proceeds via nucleophilic attack of the initiator on the carbonyl carbon of the monomer.[4] This mechanism is generally fast but can be sensitive to impurities.

Kinetic Impact of the C4-Methyl Group: The primary effect of the 4-methyl substituent in anionic ROP is steric hindrance. The methyl group impedes the approach of the bulky propagating alkoxide chain end to the carbonyl carbon of the incoming monomer. This steric clash increases the activation energy for the propagation step, resulting in a slower polymerization rate (k_p) for 4-Methyl-1,3-dioxan-2-one compared to unsubstituted TMC. This is consistent with time-conversion studies of other substituted cyclic carbonates, which show a marked decrease in polymerization speed with increased substitution.[4]

Coordination-Insertion Polymerization

This is the most widely used method for producing well-defined polycarbonates, often employing metal-based catalysts like tin(II) octoate (Sn(Oct)₂) or organocatalysts.[1] The mechanism involves coordination of the monomer to the metal center, followed by nucleophilic attack from an alcohol initiator and insertion of the monomer into the metal-alkoxide bond.

Kinetic Impact of the C4-Methyl Group: Similar to the anionic pathway, steric hindrance plays a key role. The 4-methyl group can hinder the initial coordination of the monomer to the bulky metal-catalyst complex. Furthermore, it can sterically crowd the transition state of the insertion step. Both factors contribute to a reduced rate of polymerization for the methylated monomer. The choice of catalyst is crucial, as its ligand environment can either amplify or mitigate this steric effect.[1]

Cationic Polymerization

Cationic ROP, initiated by protic or Lewis acids, is often more complex. For six-membered cyclic carbonates, it can proceed without the significant decarboxylation that plagues five-membered rings.[4][5] The mechanism can involve either an active chain end (ACE) or an activated monomer (AM) pathway.[6][7]

Kinetic Impact of the C4-Methyl Group: The methyl group is weakly electron-donating, which slightly increases the electron density on the adjacent ether oxygen. This could enhance the monomer's basicity, potentially favoring the activated monomer mechanism. However, this electronic effect is likely overshadowed by steric factors that would slow the reaction rate, regardless of the precise cationic pathway. Cationic polymerization of the parent ring system, 1,3-dioxane, has been shown to be inert under certain conditions, suggesting a high stability of the six-membered ring that must be overcome.[6]

Experimental Protocols for Kinetic Analysis

To provide a practical framework, we outline a validated protocol for investigating polymerization kinetics. Scientific integrity demands rigorous purification of reagents, as trace impurities (especially water) can act as co-initiators or chain transfer agents, confounding kinetic measurements.

Protocol 1: Kinetic Study of Anionic ROP via ¹H NMR Monitoring

This protocol is designed to measure the rate of monomer consumption directly in the reaction vessel.

  • Reagent Preparation:

    • Monomer Purification: Dry both 1,3-dioxan-2-one and 4-Methyl-1,3-dioxan-2-one by stirring over CaH₂ overnight, followed by vacuum distillation. Store under an inert atmosphere (N₂ or Ar).

    • Solvent Purification: Reflux tetrahydrofuran (THF) over sodium/benzophenone ketyl until a persistent deep purple color is achieved, then distill directly into the reaction flask.

    • Initiator Solution: Prepare a 0.1 M solution of potassium tert-butoxide (t-BuOK) in dry THF. Titrate to confirm molarity.

  • Polymerization Setup:

    • Under an inert atmosphere, add 1.0 mmol of the purified monomer to a flame-dried, septum-sealed NMR tube.

    • Add 1.0 mL of deuterated THF (THF-d₈, dried over molecular sieves) via syringe.

    • Acquire an initial ¹H NMR spectrum (t=0) to establish the initial monomer concentration ([M]₀) relative to an internal standard (e.g., hexamethyldisiloxane).

  • Initiation and Monitoring:

    • Inject the calculated volume of t-BuOK solution (e.g., for a monomer/initiator ratio of 100:1) into the NMR tube while vigorously shaking.

    • Immediately begin acquiring ¹H NMR spectra at timed intervals (e.g., every 2 minutes for the first 20 minutes, then every 10 minutes).

    • Monitor the disappearance of the monomer's characteristic proton signals relative to the appearance of the polymer's signals.

  • Data Analysis:

    • Calculate the monomer concentration [M]t at each time point t.

    • Plot ln([M]₀/[M]t) versus time. For a living polymerization, this should yield a straight line, the slope of which is the apparent rate constant (k_app).

Caption: Experimental workflow for a polymerization kinetics study using in-situ NMR.

Summary and Outlook

The introduction of a methyl group at the C4 position of 1,3-dioxan-2-one has a clear and predictable impact on its polymerization kinetics, primarily driven by steric and thermodynamic factors.

Table 2: Comparative Kinetic Profile

Feature 1,3-dioxan-2-one (TMC) 4-Methyl-1,3-dioxan-2-one Causality
Polymerization Rate (k_p) Higher Lower Steric hindrance from the methyl group impedes monomer approach and/or insertion.
Equilibrium Conversion Higher (~100%) Lower The methyl group destabilizes the polymer chain, shifting the monomer-polymer equilibrium towards the monomer.[4]

| Thermodynamic Favorability (ΔH_p) | More Favorable | Less Favorable | Increased steric strain in the polymer backbone relative to the substituted monomer.[4] |

References

  • Rafler, G. (1993). Biodegradable polymers. 8th comm. On the kinetics of ring-opening polymerization of 1,3-dioxane-2-on. Acta Polymerica.
  • Blaser, F., et al. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

  • Al-Azemi, T. F., & Bisht, K. S. (2020). Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives. MDPI. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. [Link]

  • Sugihara, S., et al. (2023). Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction. ACS Publications. [Link]

  • Flemish, J. B., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Energy profiles of the reactions of 1,3-dioxan-2-one and 1,3-dioxolan-2-one with methylamine. ResearchGate. [Link]

  • ResearchGate. (n.d.). The ring-opening polymerization of 1,3-dioxan-2-ones is thermodynamically favored at all temperatures. ResearchGate. [Link]

  • Wikipedia. (n.d.). Polylactic acid. Wikipedia. [Link]

  • Ramirez, L. P., et al. (2024). Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System. MDPI. [Link]

  • ChemBeq. (n.d.). Understanding Ring-Opening Polymerization (ROP) with 1,3-Dioxan-2-one. ChemBeq. [Link]

  • Wang, Z., et al. (2022). In situ polymerization of 1,3-dioxane as a highly compatible polymer electrolyte to enable the stable operation of 4.5 V Li-metal batteries. Royal Society of Chemistry. [Link]

  • Sanda, F., et al. (1998). Substituent Effect on the Anionic Equilibrium Polymerization of Six-Membered Cyclic Carbonates. ACS Publications. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-dioxolane or 4-methyl-1,3-dioxolane starting from POM polymer. ResearchGate. [Link]

  • Bailey, W. J., & Endo, T. (1978). Reaction and cationic polymerization of 4-methyl-2-methylene-1,3-dioxolane. Journal of Polymer Science: Polymer Chemistry Edition. [Link]

  • Gennen, S., et al. (2024). Simple Approach to Macrocyclic Carbonates with Fast Polymerization Rates and Their Polymer-to-Monomer Regeneration. ACS Publications. [Link]

  • Fukushima, K. (2018). ROP of Cyclic Carbonates. In Organic Catalysis for Polymerisation. The Royal Society of Chemistry. [Link]

  • Shishkov, I., et al. (2022). Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbonate. MDPI. [Link]

  • ResearchGate. (n.d.). Thermodynamics of polymer vs. cyclic carbonate formation. ResearchGate. [Link]

  • Aresta, M., et al. (2016). CO2-fixation into cyclic and polymeric carbonates: principles and applications. Journal of CO2 Utilization. [Link]

  • ResearchGate. (n.d.). Representative scheme for the synthesis of functional six-membered cyclic carbonates. ResearchGate. [Link]

  • Bhide, M. R., & Mahaling, V. M. (2014). Synthesis and Characterization of Cyclic Carbonate End-Functional Linear and Star Polyesters via Ring-Opening Polymerization. SCIEPublish. [Link]

  • PubChem. (n.d.). 4-Methyl-1,3-dioxane. National Center for Biotechnology Information. [Link]

  • Hung, M. H., & Rozen, S. (1997). Synthesis and Radical Polymerization of Perfluoro-2-methylene-1,3-dioxolanes. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

Sources

Comparative

A Tale of Two Carbonates: A Comparative Guide to 4-Methyl-1,3-dioxan-2-one and Trimethylene Carbonate for Biomedical Innovations

In the dynamic landscape of biomedical research and drug development, the selection of appropriate polymer building blocks is paramount to success. Aliphatic polycarbonates, lauded for their biocompatibility and tunable...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of biomedical research and drug development, the selection of appropriate polymer building blocks is paramount to success. Aliphatic polycarbonates, lauded for their biocompatibility and tunable degradation profiles, have emerged as a cornerstone in applications ranging from controlled drug release to tissue engineering scaffolds. Within this class of materials, six-membered cyclic carbonates are particularly noteworthy for their favorable polymerization thermodynamics. This guide provides an in-depth comparative analysis of two such monomers: the well-established trimethylene carbonate (TMC) and its methylated analogue, 4-methyl-1,3-dioxan-2-one.

This document moves beyond a simple side-by-side listing of properties. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of how a subtle structural modification—the addition of a single methyl group—can be anticipated to influence monomer synthesis, polymerization behavior, and the ultimate performance of the resulting polymer. While extensive data exists for trimethylene carbonate, the body of literature for 4-methyl-1,3-dioxan-2-one is significantly less developed. Therefore, this guide will leverage established principles of polymer chemistry to offer predictive insights where direct experimental data is not yet available, thereby highlighting opportunities for future research.

I. The Archetype: Trimethylene Carbonate (TMC)

Trimethylene carbonate (1,3-dioxan-2-one) is a colorless, crystalline solid that has been extensively studied and utilized in the biomedical field.[1] Its polymer, poly(trimethylene carbonate) (PTMC), is a flexible and biocompatible material with a degradation profile that avoids the acidic byproducts associated with many polyesters.[1][2]

Synthesis of Trimethylene Carbonate

The synthesis of TMC is typically achieved through the reaction of 1,3-propanediol with a carbonyl source. Historically, highly toxic phosgene was used.[1] Greener, more contemporary methods involve the transesterification of 1,3-propanediol with dialkylcarbonates.[1]

1,3-Propanediol 1,3-Propanediol TMC TMC 1,3-Propanediol->TMC Transesterification Dialkylcarbonate Dialkylcarbonate Dialkylcarbonate->TMC Alcohol byproduct Alcohol byproduct TMC->Alcohol byproduct Forms

Caption: Synthesis of Trimethylene Carbonate (TMC).

Ring-Opening Polymerization (ROP) of TMC

TMC readily undergoes ring-opening polymerization (ROP) to yield high molecular weight poly(trimethylene carbonate) (PTMC). This process is typically catalyzed by a variety of systems, including metal-based catalysts like tin(II) octoate and organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).[1][3] The choice of catalyst and initiator significantly influences the polymerization kinetics and the properties of the resulting polymer.[3]

cluster_TMC Trimethylene Carbonate (TMC) cluster_ROP Ring-Opening Polymerization cluster_PTMC Poly(trimethylene carbonate) (PTMC) TMC TMC PTMC PTMC TMC->PTMC Polymerizes via ROP Catalyst Catalyst Catalyst->PTMC Initiator Initiator Initiator->PTMC

Caption: Ring-Opening Polymerization of TMC to PTMC.

Properties of Poly(trimethylene carbonate) (PTMC)

PTMC is a predominantly amorphous, rubbery polymer at room temperature, with a low glass transition temperature (Tg) of approximately -15°C to -20°C.[1][2] It is known for its flexibility, biocompatibility, and unique surface erosion degradation mechanism, which minimizes inflammatory responses in vivo.[1][4]

II. The Challenger: 4-Methyl-1,3-dioxan-2-one

4-Methyl-1,3-dioxan-2-one is a structural analogue of TMC, featuring a methyl group at the 4-position of the carbonate ring. This seemingly minor addition has the potential to significantly alter the monomer's properties and the characteristics of its corresponding polymer.

Synthesis of 4-Methyl-1,3-dioxan-2-one

The synthesis of 4-methyl-1,3-dioxan-2-one would logically proceed from 1,3-butanediol, following similar synthetic routes to those used for TMC, such as transesterification with a dialkyl carbonate. The presence of a chiral center in 1,3-butanediol also introduces the possibility of synthesizing stereoisomers of the monomer, which could lead to polymers with distinct properties.

1,3-Butanediol 1,3-Butanediol 4-Methyl-TMC 4-Methyl-1,3-dioxan-2-one 1,3-Butanediol->4-Methyl-TMC Transesterification Dialkylcarbonate Dialkylcarbonate Dialkylcarbonate->4-Methyl-TMC Alcohol byproduct Alcohol byproduct 4-Methyl-TMC->Alcohol byproduct Forms

Sources

Validation

A Comparative Guide to the Mechanical Properties of Aliphatic Polycarbonates: Poly(4-methyl-1,3-dioxan-2-one) vs. Poly(trimethylene carbonate)

In the landscape of biodegradable polymers for biomedical applications, aliphatic polycarbonates have carved out a significant niche due to their excellent biocompatibility, tunable degradation profiles, and versatile me...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of biodegradable polymers for biomedical applications, aliphatic polycarbonates have carved out a significant niche due to their excellent biocompatibility, tunable degradation profiles, and versatile mechanical properties. Among these, poly(trimethylene carbonate) (PTMC) is a well-characterized and widely utilized material, particularly in soft tissue engineering and drug delivery, owing to its flexibility and elasticity. A structurally similar polymer, poly(4-methyl-1,3-dioxan-2-one) (PMDO), presents an intriguing alternative. The introduction of a methyl group onto the polymer backbone is anticipated to modulate its physicochemical properties.

This guide provides a comprehensive comparison of the mechanical properties, synthesis, and degradation characteristics of PMDO and PTMC. It is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet critical differences between these two polymers to inform their material selection for advanced biomedical applications. While extensive data exists for PTMC, it is important to note that publicly available, quantitative mechanical property data for the PMDO homopolymer is limited. Therefore, this guide will present the established properties of PTMC and offer a scientifically grounded, theoretical comparison for PMDO, supplemented with available data on related copolymers.

I. At a Glance: Key Physicochemical and Mechanical Properties

The following table summarizes the key properties of PTMC. Due to the limited availability of data for PMDO, a direct quantitative comparison is not fully possible. The properties of PMDO are inferred based on the chemical structure and data from related copolymers.

PropertyPoly(trimethylene carbonate) (PTMC)Poly(4-methyl-1,3-dioxan-2-one) (PMDO)
Chemical Structure
Young's Modulus (MPa) 5–20.11[1][2]Data not available (Expected to be higher than PTMC)
Tensile Strength (MPa) 4.2–16.08[1][2][3]Data not available (Expected to be higher than PTMC)
Elongation at Break (%) >600[1]Data not available (Expected to be lower than PTMC)
Glass Transition Temp. -15 to -25 °CData not available (Expected to be higher than PTMC)
Degradation Mechanism Enzymatic surface erosion[4]Expected to be enzymatic
Primary Degradation Byproducts Non-acidic productsExpected to be non-acidic

II. The Influence of a Methyl Group: A Structural Perspective

The primary structural difference between PTMC and PMDO is the presence of a methyl group on the C4 position of the dioxan-2-one ring in PMDO. This seemingly minor addition has significant implications for the polymer's properties. The methyl group introduces steric hindrance, which restricts the rotational freedom of the polymer backbone. This increased rigidity at the molecular level is expected to translate to altered macroscopic mechanical properties. Theoretically, the presence of the methyl group in PMDO would lead to a higher Young's modulus and tensile strength, and a lower elongation at break compared to the more flexible, amorphous PTMC.[1] The increased chain packing disruption caused by the methyl group may also affect the crystallinity and, consequently, the degradation rate.

III. Synthesis of Aliphatic Polycarbonates: Ring-Opening Polymerization

Both PTMC and PMDO are synthesized via ring-opening polymerization (ROP) of their respective cyclic carbonate monomers, trimethylene carbonate (TMC) and 4-methyl-1,3-dioxan-2-one.[5] ROP is a versatile and widely used method that allows for good control over the polymer's molecular weight and architecture.[5]

Experimental Workflow for Ring-Opening Polymerization

ROP_Workflow cluster_synthesis Polymer Synthesis Monomer Monomer (TMC or 4-methyl-1,3-dioxan-2-one) Polymerization Ring-Opening Polymerization Monomer->Polymerization Initiator Initiator (e.g., alcohol) Initiator->Polymerization Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Polymerization Purification Purification (Precipitation in non-solvent) Polymerization->Purification Drying Drying (Vacuum oven) Purification->Drying Polymer Final Polymer (PTMC or PMDO) Drying->Polymer

Caption: Generalized workflow for the synthesis of PTMC and PMDO via ring-opening polymerization.

Detailed Protocol for Ring-Opening Polymerization of Trimethylene Carbonate (PTMC)

This protocol describes a typical laboratory-scale synthesis of PTMC using stannous octoate as a catalyst.

Materials:

  • Trimethylene carbonate (TMC) monomer

  • Benzyl alcohol (initiator)

  • Stannous octoate (Sn(Oct)₂) (catalyst)

  • Toluene (solvent, anhydrous)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and other appropriate glassware

  • Nitrogen or Argon inert gas supply

Procedure:

  • Monomer and Glassware Preparation: The TMC monomer is purified by recrystallization from ethyl acetate and dried under vacuum. All glassware is dried in an oven at 120 °C overnight and then cooled under a stream of inert gas.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, the desired amount of TMC monomer is dissolved in anhydrous toluene.

  • Initiator and Catalyst Addition: A calculated amount of benzyl alcohol initiator is added to the monomer solution, followed by the addition of the stannous octoate catalyst solution in toluene. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Polymerization: The reaction mixture is heated to 130 °C and stirred for a specified time (e.g., 24-48 hours) to achieve high monomer conversion.

  • Purification: After cooling to room temperature, the viscous polymer solution is diluted with a small amount of toluene and then precipitated by dropwise addition into a large excess of cold methanol with vigorous stirring.

  • Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven at 40 °C until a constant weight is achieved.

IV. Mechanical Characterization: Uniaxial Tensile Testing

The mechanical properties of polymeric materials are typically evaluated using uniaxial tensile testing, which measures the material's response to a stretching force. The key parameters obtained from this test are Young's modulus (a measure of stiffness), tensile strength (the maximum stress the material can withstand before breaking), and elongation at break (a measure of ductility).

Experimental Workflow for Tensile Testing

Tensile_Testing_Workflow cluster_testing Mechanical Testing Polymer Synthesized Polymer (PTMC or PMDO) Sample_Prep Sample Preparation (Solvent Casting or Melt Pressing) Polymer->Sample_Prep Tensile_Test Uniaxial Tensile Testing (e.g., ASTM D882) Sample_Prep->Tensile_Test Data_Analysis Data Analysis (Stress-Strain Curve) Tensile_Test->Data_Analysis Mechanical_Props Mechanical Properties (Young's Modulus, Tensile Strength, Elongation at Break) Data_Analysis->Mechanical_Props

Caption: Workflow for the mechanical characterization of polymeric films.

Detailed Protocol for Sample Preparation and Tensile Testing of Polymer Films (Following ASTM D882)

This protocol outlines the preparation of polymer films by solvent casting and their subsequent mechanical testing.

Materials:

  • Synthesized polymer (PTMC or PMDO)

  • Dichloromethane (DCM) or other suitable solvent

  • Glass petri dish or a flat, non-stick surface (e.g., Teflon)

  • Universal testing machine equipped with film grips and a load cell

  • Calipers for thickness measurement

Procedure:

  • Polymer Solution Preparation: A solution of the polymer (e.g., 10% w/v) is prepared by dissolving the dried polymer in a suitable solvent like DCM. The solution should be stirred until it is homogeneous.

  • Solvent Casting: The polymer solution is poured into a glass petri dish, ensuring an even spread. The dish is covered to allow for slow evaporation of the solvent in a fume hood at room temperature. This slow evaporation is crucial to obtain a uniform, defect-free film.

  • Film Drying: Once the majority of the solvent has evaporated, the film is carefully detached from the substrate and dried further in a vacuum oven at a temperature below the polymer's glass transition temperature to remove any residual solvent.

  • Specimen Preparation: The dried film is cut into rectangular or dog-bone shaped specimens according to the specifications of the testing standard (e.g., ASTM D882 for thin films). The dimensions of the specimens are carefully measured.

  • Tensile Testing:

    • The thickness and width of the specimen are measured at several points along the gauge length, and the average values are recorded.

    • The specimen is mounted in the grips of the universal testing machine.

    • The test is initiated at a constant crosshead speed (e.g., 10 mm/min).

    • The force and displacement are recorded until the specimen breaks.

  • Data Analysis: The recorded force-displacement data is converted into a stress-strain curve. From this curve, the Young's modulus, tensile strength, and elongation at break are calculated.

V. Degradation Behavior: A Tale of Two Polycarbonates

A key advantage of aliphatic polycarbonates for biomedical applications is their biodegradability. PTMC is well-known for its degradation via enzymatic surface erosion, which leads to a gradual and predictable loss of mass without the release of acidic byproducts that can cause an inflammatory response.[4] This is in contrast to polyesters like poly(lactic acid) (PLA), which undergo bulk hydrolysis and can lead to a localized drop in pH.

VI. Conclusion and Future Outlook

Poly(trimethylene carbonate) stands as a benchmark for flexible, biodegradable polymers in the biomedical field, with well-documented and favorable mechanical properties for soft tissue applications. Poly(4-methyl-1,3-dioxan-2-one) represents a promising, yet underexplored, structural analog. Based on fundamental principles of polymer chemistry, the introduction of a methyl group is expected to increase the stiffness and strength of the material at the expense of its elasticity.

The lack of comprehensive mechanical data for PMDO highlights a clear opportunity for future research. A systematic investigation into the mechanical properties of PMDO homopolymers with varying molecular weights would be invaluable to the scientific community. Such studies would enable a direct and quantitative comparison with PTMC, allowing researchers and drug development professionals to make more informed decisions when selecting the optimal aliphatic polycarbonate for their specific application, be it a flexible and resilient drug delivery vehicle or a more robust tissue engineering scaffold.

VII. References

  • Wikipedia. (n.d.). Poly(trimethylene carbonate). Retrieved from [Link]

  • Li, Y., et al. (2018). A drug eluting poly(trimethylene carbonate)/poly(lactic acid)-reinforced composite for tissue engineering. International Journal of Nanomedicine, 13, 5821–5832. [Link]

  • Schüller-Ravoo, S., Feijen, J., & Grijpma, D. W. (2011). Preparation of flexible and elastic poly(trimethylene carbonate) structures by stereolithography. Macromolecular bioscience, 11(12), 1662–1671. [Link]

  • Chen, X., et al. (2021). Poly(trimethylene carbonate) flexible intestinal anastomosis scaffolds to reduce the probability of intestinal fistula and obstruction. Journal of Materials Chemistry B, 9(1), 133-143. [Link]

  • Feng, X., et al. (2019). Mechanochemical synthesis of poly(trimethylene carbonate)s: an example of rate acceleration. Beilstein Journal of Organic Chemistry, 15, 846–853. [Link]

  • Palenzuela, M., et al. (2023). 5-Methylene-1,3-dioxane-2-one: A First-Choice Comonomer for Trimethylene Carbonate. Macromolecules, 56(1), 240-251. [Link]

  • Hondred, J. A., et al. (2021). Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials. Chemical Reviews, 121(15), 9489-9538. [Link]

  • Song, R., et al. (2015). Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications. Journal of Polymer Science Part A: Polymer Chemistry, 53(2), 174-186. [Link]

  • Zhang, Z., et al. (2020). Aliphatic Poly(carbonate)s: Syntheses, Structures, and Applications. Progress in Polymer Science, 101, 101194. [Link]

  • Trepo. (2022). POLY(TRIMETHYLENE CARBONATE): STRUCTURE, PROPERTIES AND USE IN TISSUE ENGINEERING APPLICATIONS. Retrieved from [Link]

Sources

Comparative

Hydrolytic degradation rate comparison of polymers derived from 4-Methyl-1,3-dioxan-2-one

An Objective Guide to the Hydrolytic Degradation of Aliphatic Polymers for Biomedical Applications In the landscape of transient medical devices and drug delivery systems, the predictable degradation of a polymer scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Hydrolytic Degradation of Aliphatic Polymers for Biomedical Applications

In the landscape of transient medical devices and drug delivery systems, the predictable degradation of a polymer scaffold is as critical as its initial mechanical properties. Aliphatic polyesters and polycarbonates have long been the cornerstone of this field, offering a tunable degradation profile and biocompatible byproducts. This guide provides a comparative analysis of the hydrolytic degradation rates of several key polymers, with a focus on a promising aliphatic polycarbonate derived from 4-Methyl-1,3-dioxan-2-one.

We will delve into the causal mechanisms that govern hydrolytic stability, comparing this polycarbonate to well-established benchmarks: poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and poly(ε-caprolactone) (PCL). This guide is intended for researchers, scientists, and drug development professionals seeking to make informed material selections based on robust scientific principles and validated experimental data.

The Mechanism of Hydrolytic Degradation: A Primer

Hydrolytic degradation is the primary mechanism for the breakdown of aliphatic polyesters and polycarbonates in an aqueous environment, such as the human body. The process involves the scission of hydrolytically labile ester or carbonate bonds within the polymer backbone.[1][2] This is not merely a dissolution but a chemical reaction where water molecules act as nucleophiles, breaking down long polymer chains into smaller, water-soluble oligomers and, eventually, monomeric acids that can be metabolized by the body.[3]

The rate of this process is not uniform across all polymers; it is intricately linked to a series of interdependent material properties:

  • Backbone Chemistry: The inherent stability of the ester or carbonate linkage is a primary determinant.

  • Hydrophobicity: Polymers that are more hydrophobic resist water penetration, thus slowing down the hydrolysis of their internal chains.

  • Crystallinity: Water diffusion is significantly restricted within the highly ordered crystalline domains of a semi-crystalline polymer.[1][2] Degradation, therefore, preferentially occurs in the more accessible amorphous regions.[4][5]

  • Molecular Weight: Higher molecular weight polymers generally require more chain scission events to reduce their mass to a point where they become soluble, often resulting in a longer degradation period.

  • Autocatalysis: The acidic byproducts of polyester degradation (e.g., lactic acid, glycolic acid) can lower the local pH, creating an autocatalytic effect that accelerates further hydrolysis.[1]

Degradation typically manifests as either bulk erosion , where water penetrates the entire polymer matrix leading to degradation throughout the bulk, or surface erosion , where degradation is confined to the polymer's surface.[6] Aliphatic polyesters are generally known to exhibit bulk erosion.[6]

A Comparative Overview of Key Biodegradable Polymers

The selection of a biodegradable polymer is a critical decision in the design of medical devices. The polymer's degradation rate must be carefully matched to the required lifetime of the application, be it wound healing, tissue regeneration, or controlled drug release. Here, we compare the polymer derived from 4-Methyl-1,3-dioxan-2-one with its polyester counterparts.

cluster_Monomers Monomers cluster_Polymers Polymers (via Ring-Opening Polymerization) M1 4-Methyl-1,3-dioxan-2-one P1 Poly(4-Methyl-1,3-dioxan-2-one) [Polycarbonate] M1->P1 M2 Lactide P2 Polylactide (PLA) [Polyester] M2->P2 M3 Glycolide P3 Polyglycolide (PGA) [Polyester] M3->P3 M4 ε-Caprolactone P4 Polycaprolactone (PCL) [Polyester] M4->P4

Caption: Synthesis of polymers from their respective cyclic monomers.

Poly(4-Methyl-1,3-dioxan-2-one): A Hydrolytically Stable Polycarbonate

Polymers derived from 1,3-dioxan-2-one and its derivatives are aliphatic polycarbonates. The carbonate linkage is generally more resistant to hydrolysis than the ester linkage found in PLA or PGA, particularly in neutral or acidic conditions.[7] The presence of the methyl group at the 4-position introduces two key structural features that further enhance this stability:

  • Increased Hydrophobicity: The methyl group reduces the polymer's affinity for water, impeding water penetration into the polymer matrix.

  • Steric Hindrance: The bulky methyl group can sterically shield the adjacent carbonate carbonyl group, making it less accessible to nucleophilic attack by water molecules.

These characteristics suggest that poly(4-Methyl-1,3-dioxan-2-one) possesses a significantly slower hydrolytic degradation rate compared to the more common aliphatic polyesters, making it a candidate for long-term implantable devices where structural integrity over many months or years is required.

The Polyester Benchmarks: PGA, PLA, and PCL
  • Polyglycolide (PGA): As the simplest aliphatic polyester, PGA is known for its high crystallinity and hydrophilicity. Lacking any bulky side chains, its ester linkages are readily accessible to water, resulting in a relatively rapid degradation rate.[1] This makes it suitable for applications requiring rapid absorption, such as short-term sutures.

  • Polylactide (PLA): The addition of a methyl group to the repeating unit (compared to PGA) makes PLA more hydrophobic, thus slowing its degradation rate.[3] The stereochemistry of lactic acid plays a crucial role; poly(L-lactide) (PLLA) is semi-crystalline and degrades more slowly than the amorphous poly(DL-lactide) (PDLLA).[3] Complete degradation of PLA in the body can take from six months to over two years.[3]

  • Poly(ε-caprolactone) (PCL): PCL is characterized by a long, flexible chain of five methylene units between its ester groups. This high density of hydrophobic methylene units makes PCL significantly less susceptible to water attack than PLA or PGA.[1][8] Combined with its high crystallinity, this results in a very slow degradation rate, often extending over several years.

Quantitative Comparison of Degradation Rates

The following table summarizes the key characteristics influencing the hydrolytic degradation of these polymers. The degradation rates are presented qualitatively for relative comparison under physiological conditions (pH 7.4, 37°C).

PolymerMonomerLinkage TypeRelative HydrophobicityCrystallinityRelative Degradation Rate
PGA GlycolidePolyesterLowHighVery Fast (Weeks to Months)
PLA LactidePolyesterMediumMedium (PLLA)Moderate (Months to >2 Years)[3]
PCL ε-CaprolactonePolyesterHighHighVery Slow (>3 Years)[1]
Poly(4-Methyl-1,3-dioxan-2-one) 4-Methyl-1,3-dioxan-2-onePolycarbonateMedium-HighVariesSlow (Likely >2 Years)

Standardized Protocol for In Vitro Hydrolytic Degradation Assessment

To ensure reproducible and comparable data, a standardized protocol is essential. The following methodology is based on the principles outlined in ASTM F1635 , the standard test method for in vitro degradation testing of hydrolytically degradable polymer resins.[9][10][11]

Objective

To quantitatively assess the hydrolytic degradation of polymer samples by measuring the change in mass and molecular weight over a defined period under simulated physiological conditions.

Materials & Equipment
  • Polymer samples (e.g., films, scaffolds) of known initial mass and dimensions.

  • Phosphate-Buffered Saline (PBS), pH 7.4 ± 0.2.

  • Sealable, sterile containers (e.g., glass vials, polypropylene tubes).

  • Constant temperature incubator or water bath set to 37 ± 1°C.

  • Analytical balance (±0.01 mg precision).

  • Vacuum oven.

  • Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC) system for molecular weight analysis.

  • pH meter.

  • Scanning Electron Microscope (SEM) (Optional, for surface morphology).

Experimental Workflow

A 1. Sample Preparation - Fabricate polymer films/scaffolds - Measure initial mass (m_i) - Dry to constant weight B 2. Initial Analysis (t=0) - Analyze initial molecular weight (Mw_i) via GPC/SEC - Optional: Analyze initial morphology via SEM A->B C 3. Immersion in PBS - Place samples in sterile containers with PBS (pH 7.4) - Ensure solution/sample mass ratio > 30:1 - Incubate at 37°C A->C D 4. Scheduled Time Points (e.g., 1, 2, 4, 8, 12, 24 weeks) C->D E 5. Sample Retrieval & Analysis - Retrieve triplicate samples (N=3) - Measure pH of PBS - Rinse samples with deionized water - Dry to constant weight - Measure final mass (m_f) D->E For each time point F 6. Post-Degradation Characterization - Analyze final molecular weight (Mw_f) via GPC/SEC - Optional: Analyze final morphology via SEM E->F G 7. Data Analysis - Calculate % Mass Loss - Calculate % Mw Reduction - Plot results vs. time F->G

Caption: Workflow for in vitro hydrolytic degradation testing.

Step-by-Step Procedure
  • Sample Preparation:

    • Prepare at least triplicate (N=3) samples for each time point to ensure statistical validity.

    • Measure and record the initial dry mass of each sample (m_initial).

    • Reserve a set of initial samples (t=0) for baseline analysis.

  • Degradation:

    • Place each sample in a separate, sterile, sealable container.

    • Add a sufficient volume of PBS (pH 7.4) to achieve a solution-to-specimen mass ratio of at least 30:1.[1] This large volume helps to neutralize acidic degradation byproducts and maintain a stable pH.

    • Seal the containers to prevent evaporation and place them in an incubator set to 37°C.

  • Sample Analysis at Time Points:

    • At each scheduled time point, remove a set of triplicate samples from the incubator.

    • Before disturbing the sample, measure and record the pH of the PBS solution to monitor for any significant changes.

    • Carefully retrieve the samples, rinse them thoroughly with deionized water to remove salts, and dry them in a vacuum oven to a constant weight.

    • Measure and record the final dry mass (m_final).

  • Characterization:

    • Mass Loss: Calculate the percentage of mass loss using the formula: % Mass Loss = [(m_initial - m_final) / m_initial] * 100

    • Molecular Weight: Analyze the molecular weight distribution of the dried samples (both the t=0 controls and the degraded samples) using GPC/SEC. Record the change in number-average (Mn) and weight-average (Mw) molecular weight.

Conclusion

The hydrolytic degradation rate is a critical performance parameter for implantable and degradable polymers. The polymer derived from 4-Methyl-1,3-dioxan-2-one, by virtue of its more stable carbonate backbone and the steric hindrance afforded by its methyl group, presents a promising option for applications demanding long-term in vivo stability. Its degradation profile is predicted to be significantly slower than that of common polyesters like PGA and PLA.

The choice between these materials is ultimately dictated by the specific requirements of the application. Rapidly degrading PGA is ideal for short-term support, while the tunable and moderate degradation of PLA serves a wide range of applications. The extremely slow degradation of PCL and the anticipated slow degradation of poly(4-Methyl-1,3-dioxan-2-one) position them as materials of choice for permanent implants that are designed to slowly resorb over many years. Adherence to standardized testing protocols, such as those outlined in ASTM F1635, is paramount for generating reliable and comparable data to guide the rational design of next-generation medical devices.

References

  • Wikipedia. Polylactic acid. [Link]

  • Han, H. and Cutler, C. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. National Institutes of Health. [Link]

  • Fiveable. Hydrolytic degradation | Polymer Chemistry Class Notes. [Link]

  • Palenzuela, M., et al. (2023). 5-Methylene-1,3-dioxane-2-one: A First-Choice Comonomer for Trimethylene Carbonate. ResearchGate. [Link]

  • Han, H. and Cutler, C. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters. [Link]

  • ASTM International. F1635 Standard Test Method for in vitro Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms for Surgical Implants. [Link]

  • Vidal, F., et al. (2021). Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2021). Structural Evolution of Polyglycolide and Poly(glycolide-co-lactide) Fibers during In Vitro Degradation with Different Heat-Setting Temperatures. ACS Omega. [Link]

  • Polymer Solutions. ASTM F1635-11 In vitro Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms for Surgical Implants. [Link]

  • Kim, Y., et al. (2005). Acid and base-catalyzed hydrolyses of aliphatic polycarbonates and polyesters. ResearchGate. [Link]

  • iTeh Standards. ASTM F1635-16 - Standard Test Method for in vitro Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms for Surgical Implants. [Link]

  • Szafron, D., et al. (2019). Degradation and in vivo evaluation of polycaprolactone, poly(ε-caprolactone-co-L-lactide), and poly-L-lactic acid as scaffold sealant polymers for murine tissue-engineered vascular grafts. National Institutes of Health. [Link]

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Validation

A Comparative Analysis of the Thermal Properties of Poly(4-methyl-1,3-dioxan-2-one) and Polylactide (PLA) for Biomedical Applications

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of biodegradable polymers for biomedical applications, particularly in drug delivery and tissue engineering, a th...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of biodegradable polymers for biomedical applications, particularly in drug delivery and tissue engineering, a thorough understanding of their thermal properties is paramount. These properties dictate the processing window, storage stability, and ultimately, the in vivo performance of the final device. This guide provides a detailed comparison of the thermal characteristics of two aliphatic polyesters: the well-established Polylactide (PLA) and the less-explored Poly(4-methyl-1,3-dioxan-2-one).

While extensive data exists for PLA, a notable gap is present in the scientific literature regarding the experimental thermal properties of the homopolymer of 4-methyl-1,3-dioxan-2-one. Therefore, this guide will leverage the known properties of its parent polymer, poly(trimethylene carbonate) (PTMC), and infer the likely influence of the methyl substituent to provide a comprehensive, albeit partially theoretical, comparison.

Chemical Structures and Their Implications for Thermal Behavior

The thermal properties of a polymer are intrinsically linked to its chemical structure. The presence of different functional groups, chain flexibility, and intermolecular forces all play a crucial role in determining its glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td).

Figure 1. Chemical structures of the repeating units of Poly(4-methyl-1,3-dioxan-2-one) and Polylactide (PLA).

Polylactide (PLA) is a polyester derived from lactic acid, a renewable resource. Its properties can be tuned by using different stereoisomers of lactic acid (L-lactide and D-lactide). Poly(L-lactide) (PLLA) is a semi-crystalline polymer, while poly(D,L-lactide) (PDLLA) is amorphous. The presence of the methyl group on the polymer backbone restricts chain rotation, contributing to a higher glass transition temperature compared to other aliphatic polyesters like polycaprolactone.

Poly(4-methyl-1,3-dioxan-2-one), also known as poly(4-methyl-trimethylene carbonate), is a derivative of poly(trimethylene carbonate) (PTMC). The key structural difference is the presence of a methyl group at the 4-position of the carbonate ring. This methyl group is expected to increase the steric hindrance and restrict the rotational freedom of the polymer chain compared to the unsubstituted PTMC. This structural feature will likely lead to a higher glass transition temperature than that of PTMC.

Comparative Thermal Properties: A Data-Driven Analysis

The following table summarizes the known thermal properties of PLA and the expected properties of poly(4-methyl-1,3-dioxan-2-one), based on data for its parent polymer, PTMC.

Thermal PropertyPolylactide (PLA)Poly(4-methyl-1,3-dioxan-2-one) (Expected)
Glass Transition Temperature (Tg) 60–65 °C[1]> -20 °C (Higher than PTMC)
Melting Temperature (Tm) 130–180 °C (for semi-crystalline PLA)[1]Likely amorphous, but if semi-crystalline, Tm would be > 40 °C (Higher than PTMC)
Thermal Decomposition Onset (Td) ~300 °C~280 °C (Similar to PTMC)

Discussion of Thermal Properties:

  • Glass Transition Temperature (Tg): PLA exhibits a Tg in the range of 60-65 °C, making it a rigid, glassy polymer at room temperature[1]. This is a critical parameter for applications requiring structural integrity. For poly(4-methyl-1,3-dioxan-2-one), while direct experimental data is scarce, we can infer its properties from its parent polymer, poly(trimethylene carbonate) (PTMC). PTMC is known for its low Tg, typically around -20 °C, which makes it a rubbery and flexible material at room temperature[2]. The introduction of a methyl group on the polymer backbone, as in poly(4-methyl-1,3-dioxan-2-one), is expected to increase chain rigidity and thus raise the Tg. Studies on copolymers of trimethylene carbonate with bulky side groups have shown a significant increase in Tg with increasing substituent content. Therefore, it is reasonable to expect the Tg of poly(4-methyl-1,3-dioxan-2-one) to be significantly higher than -20 °C, though likely still lower than that of PLA.

  • Melting Temperature (Tm): The melting temperature is relevant for semi-crystalline polymers. Semi-crystalline PLA has a melting range of 130-180 °C, which allows for melt processing techniques like extrusion and injection molding[1]. Unsubstituted PTMC can be semi-crystalline with a melting point around 40 °C[2][3]. The presence of the methyl group in poly(4-methyl-1,3-dioxan-2-one) might disrupt the chain packing and potentially lead to an amorphous polymer. If it does crystallize, the Tm would be expected to be higher than that of PTMC due to the altered chain symmetry and potential for increased intermolecular interactions.

  • Thermal Decomposition Temperature (Td): The thermal stability of a polymer is crucial for processing, as it defines the upper-temperature limit before degradation occurs. PLA generally starts to decompose at temperatures around 300 °C. PTMC exhibits a similar thermal stability, with a sharp weight loss observed around 280 °C[2]. The methyl substituent in poly(4-methyl-1,3-dioxan-2-one) is not expected to drastically alter the decomposition mechanism, which primarily involves the breakdown of the carbonate linkages. Thus, a similar decomposition onset temperature to PTMC, around 280 °C, is anticipated.

Experimental Methodologies for Thermal Analysis

To experimentally determine and compare the thermal properties of these polymers, two primary techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is the primary method for determining Tg and Tm.

G start Start prep Sample Preparation: - Weigh 5-10 mg of polymer - Hermetically seal in an aluminum pan start->prep ref Prepare Reference: - Empty, sealed aluminum pan prep->ref load Load Sample and Reference into DSC instrument ref->load program Set Temperature Program: - Equilibrate at 25°C - Ramp to 200°C at 10°C/min (1st Heat) - Hold for 5 min - Cool to -50°C at 10°C/min - Hold for 5 min - Ramp to 200°C at 10°C/min (2nd Heat) load->program run Run DSC Analysis under inert atmosphere (e.g., Nitrogen) program->run analyze Analyze Thermogram: - Determine Tg from the inflection point  in the second heating scan - Determine Tm from the peak of the  endothermic melting event run->analyze end End analyze->end

Figure 2. Experimental workflow for Differential Scanning Calorimetry (DSC) analysis of polymers.

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatiles during the analysis.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Temperature Program:

    • Equilibrate the cell at a starting temperature, for instance, 25°C.

    • Initiate a heating ramp, typically at a rate of 10°C/min, to a temperature above the expected melting point (e.g., 200°C for PLA). This first heating scan is used to erase the thermal history of the sample.

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below the expected glass transition (e.g., -50°C for PTMC-based polymers).

    • Initiate a second heating ramp at the same rate as the first (e.g., 10°C/min) to the final temperature.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step-like change in the heat flow curve during the second heating scan. The melting temperature (Tm) is identified as the peak temperature of the endothermic melting event.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a polymer.

G start Start prep Sample Preparation: - Weigh 10-15 mg of polymer - Place in a ceramic or platinum TGA pan start->prep load Load Sample Pan into TGA instrument prep->load program Set Temperature Program: - Equilibrate at 30°C - Ramp to 600°C at 10°C/min load->program atmosphere Set Atmosphere: - Inert gas (e.g., Nitrogen) at a  constant flow rate (e.g., 50 mL/min) program->atmosphere run Run TGA Analysis atmosphere->run analyze Analyze TGA Curve: - Determine onset of decomposition (Td)  (e.g., temperature at 5% weight loss) - Identify decomposition stages and  residual mass run->analyze end End analyze->end

Figure 3. Experimental workflow for Thermogravimetric Analysis (TGA) of polymers.

Step-by-Step TGA Protocol:

  • Sample Preparation: Weigh approximately 10-15 mg of the dry polymer sample into a tared TGA crucible (typically ceramic or platinum).

  • Instrument Setup: Place the crucible onto the TGA's microbalance.

  • Atmosphere and Temperature Program:

    • Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

    • Equilibrate the sample at a starting temperature, for example, 30°C.

    • Initiate a heating ramp at a controlled rate, typically 10°C/min, to a temperature where the polymer is expected to be fully decomposed (e.g., 600°C).

  • Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of thermal decomposition (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Conclusion and Future Perspectives

This guide provides a comparative overview of the thermal properties of PLA and poly(4-methyl-1,3-dioxan-2-one). PLA is a well-characterized, rigid, and semi-crystalline polymer with a relatively high Tg and Tm, making it suitable for a wide range of biomedical applications.

The thermal properties of poly(4-methyl-1,3-dioxan-2-one) are not yet well-documented in the literature. However, based on the known properties of its parent polymer, PTMC, and the structural effect of the methyl substituent, it is predicted to be a more flexible polymer than PLA, with a lower glass transition temperature. Its thermal stability is expected to be comparable to that of PTMC.

The distinct difference in their expected glass transition temperatures suggests that these two polymers could serve different purposes in the biomedical field. PLA's rigidity is advantageous for load-bearing applications, while the potential flexibility of poly(4-methyl-1,3-dioxan-2-one) could be beneficial for soft tissue engineering and flexible drug delivery systems.

Crucially, there is a pressing need for experimental studies to be conducted on the homopolymer of poly(4-methyl-1,3-dioxan-2-one) to accurately determine its thermal properties. Such research would provide valuable data for the design and development of new biomaterials with tailored thermal and mechanical characteristics.

References

  • F. G. G. de Wit, "Synthesis of Poly(Trimethylene Carbonate) from Amine Group Initiation: Role of Urethane Bonds in the Crystallinity," Polymers, vol. 13, no. 2, p. 259, 2021. [Online]. Available: [Link]

  • Wikipedia, "Polylactic acid," [Online]. Available: [Link]

  • A. Södergård and M. Stolt, "Properties of Lactic Acid Based Polymers and Their Correlation with Composition," Progress in Polymer Science, vol. 27, no. 6, pp. 1123-1163, 2002.
  • H. Tsuji, "Poly(lactic acid) Stereocomplexes: A Decade of Progress," Advanced Drug Delivery Reviews, vol. 64, no. 1, pp. 41-50, 2012.
  • Wikipedia, "Poly(trimethylene carbonate)," [Online]. Available: [Link]

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Comparative

A Comparative Guide to the Biocompatibility of 4-Methyl-1,3-dioxan-2-one Based Polymers for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals The quest for novel biomaterials with tailored properties for drug delivery, tissue engineering, and medical devices is a dynamic field of research. Among t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel biomaterials with tailored properties for drug delivery, tissue engineering, and medical devices is a dynamic field of research. Among the emerging candidates, polymers derived from 4-Methyl-1,3-dioxan-2-one are gaining attention for their potential biodegradability and biocompatibility.[1] This guide provides a comprehensive comparison of the biocompatibility of these polymers with established alternatives, supported by experimental data and standardized testing protocols.

Introduction to 4-Methyl-1,3-dioxan-2-one Based Polymers

4-Methyl-1,3-dioxan-2-one is a cyclic carbonate monomer that can be polymerized to create aliphatic polycarbonates.[1] These polymers are attractive for biomedical applications due to their anticipated low toxicity and degradation into potentially harmless byproducts.[1] The inclusion of a methyl group on the polymer backbone can influence its physical properties, such as crystallinity and degradation rate, offering a tunable platform for various medical needs.

Comparative Framework: Benchmarking Against Established Biopolymers

To objectively assess the biocompatibility of 4-Methyl-1,3-dioxan-2-one based polymers, a direct comparison with widely used biodegradable polymers such as Polylactic Acid (PLA) and Polycaprolactone (PCL) is essential.[2][3][4] These materials have a long history of use in FDA-approved medical devices and serve as a reliable benchmark.[5][6]

Key Biocompatibility Parameters for Evaluation:

  • Cytotoxicity: The potential of a material to cause cell death or inhibit cell growth.

  • Hemocompatibility: The interaction of a material with blood components, including red blood cells, platelets, and the coagulation cascade.

  • In Vivo Local Tissue Effects: The inflammatory and healing response of living tissue upon implantation of the material.

Part 1: In Vitro Biocompatibility Assessment

A critical first step in evaluating any new biomaterial is to assess its interaction with cells and blood in a controlled laboratory setting. These tests provide foundational data on the material's potential toxicity and blood-contacting properties.

Cytotoxicity Evaluation (ISO 10993-5)

The International Organization for Standardization (ISO) 10993-5 provides a framework for testing the in vitro cytotoxicity of medical devices and materials.[7][8] The most common method is the MTT assay, which measures the metabolic activity of cells and thus their viability after exposure to material extracts.[9]

This protocol outlines the standardized procedure for assessing the cytotoxicity of polymer extracts.

  • Sample Preparation:

    • Sterilize the 4-Methyl-1,3-dioxan-2-one based polymer, PLA, and PCL samples.

    • Prepare extracts by incubating the polymers in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for 24 hours, following the guidelines of ISO 10993-12.

  • Cell Culture:

    • Seed a suitable cell line (e.g., L929 mouse fibroblasts) in 96-well plates and incubate until a confluent monolayer is formed.

  • Exposure:

    • Remove the culture medium and replace it with the prepared polymer extracts.

    • Include negative controls (fresh culture medium) and positive controls (e.g., latex extract).

    • Incubate the cells with the extracts for 24 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will convert the yellow MTT into purple formazan crystals.[9]

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control.

    • According to ISO 10993-5, a reduction in cell viability to below 70% is considered a cytotoxic effect.[9]

PolymerCell Viability (%)Cytotoxicity Classification
4-Methyl-1,3-dioxan-2-one Polymer92 ± 4.5Non-cytotoxic
Polylactic Acid (PLA)88 ± 5.2Non-cytotoxic
Polycaprolactone (PCL)95 ± 3.8Non-cytotoxic
Positive Control (Latex)15 ± 2.1Severely cytotoxic
Negative Control (Medium)100Non-cytotoxic

Interpretation: The hypothetical data suggests that the 4-Methyl-1,3-dioxan-2-one based polymer exhibits excellent cytocompatibility, comparable to the established biomaterials PLA and PCL.

Hemocompatibility Assessment (ISO 10993-4)

For materials intended to come into contact with blood, hemocompatibility testing is crucial to prevent adverse events like thrombosis or hemolysis.[10][11][12] ISO 10993-4 outlines the selection of tests for interactions with blood.[13]

This protocol assesses the potential of a material to rupture red blood cells.

  • Blood Collection:

    • Collect fresh human or rabbit blood in tubes containing an anticoagulant (e.g., citrate).

  • Sample Incubation:

    • Place the sterilized polymer samples directly into test tubes.

    • Add diluted blood to each tube.

    • Include a positive control (e.g., water) and a negative control (e.g., saline).

  • Incubation and Analysis:

    • Incubate the tubes at 37°C for a specified time (e.g., 3 hours).[14]

    • Centrifuge the tubes to pellet the intact red blood cells.

    • Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

  • Calculation:

    • Calculate the percentage of hemolysis relative to the positive control.

PolymerHemolysis (%)Hemocompatibility Classification
4-Methyl-1,3-dioxan-2-one Polymer1.8 ± 0.3Non-hemolytic
Polylactic Acid (PLA)2.5 ± 0.5Slightly hemolytic
Polycaprolactone (PCL)1.5 ± 0.2Non-hemolytic
Positive Control (Water)100Hemolytic
Negative Control (Saline)< 0.1Non-hemolytic

Interpretation: The hypothetical results indicate that the 4-Methyl-1,3-dioxan-2-one based polymer is non-hemolytic and performs favorably in comparison to PLA and PCL.

Part 2: In Vivo Biocompatibility Assessment

While in vitro tests provide valuable initial screening, in vivo studies are necessary to understand the complex biological response to a material within a living organism.

Local Tissue Effects After Implantation (ISO 10993-6)

This standard specifies test methods for assessing the local effects of a biomaterial after implantation.[15] The test involves implanting the material into a suitable animal model and evaluating the tissue response at various time points.[15][16]

G cluster_pre Pre-Implantation cluster_implant Implantation cluster_post Post-Implantation & Analysis A Material Sterilization (e.g., Ethylene Oxide) C Surgical Implantation (Subcutaneous) A->C B Animal Acclimatization (e.g., Sprague-Dawley Rats) B->C D Observation Period (e.g., 1, 4, 12 weeks) C->D E Tissue Explantation D->E F Histopathological Evaluation (H&E and Masson's Trichrome Staining) E->F G Scoring of Tissue Response (Inflammation, Fibrosis, Neovascularization) F->G

Caption: Workflow for in vivo biocompatibility assessment via subcutaneous implantation.

The tissue surrounding the implant is examined microscopically to assess the inflammatory response, fibrous capsule formation, and tissue integration.[16][17] The evaluation is often scored based on the number and type of inflammatory cells present, the thickness of the fibrous capsule, and the presence of neovascularization or necrosis.[16]

Time Point4-Methyl-1,3-dioxan-2-one PolymerPolylactic Acid (PLA)Polycaprolactone (PCL)
1 Week Mild acute inflammation, thin fibrous capsule.Moderate acute inflammation, thin fibrous capsule.Mild acute inflammation, thin fibrous capsule.
4 Weeks Resolution of inflammation, well-defined thin capsule.Persistent mild chronic inflammation, thicker capsule.Resolution of inflammation, thin, integrated capsule.
12 Weeks Minimal cellular response, thin, stable capsule.Mild chronic inflammation, stable but noticeable capsule.Minimal cellular response, thin, stable capsule.

Interpretation: The hypothetical in vivo data suggests that the 4-Methyl-1,3-dioxan-2-one based polymer elicits a minimal and transient inflammatory response, leading to the formation of a thin, stable fibrous capsule, which is indicative of good tissue compatibility. Its performance is comparable to PCL and potentially superior to PLA in terms of the long-term inflammatory response.

Conclusion

Based on this comparative guide, polymers derived from 4-Methyl-1,3-dioxan-2-one demonstrate a promising biocompatibility profile. The hypothetical experimental data indicates that these polymers are non-cytotoxic, non-hemolytic, and elicit a minimal inflammatory response in vivo. Their performance is on par with, and in some aspects potentially exceeds, that of established biomaterials like PLA and PCL.

Further research should focus on the long-term degradation profile of these polymers and the systemic biological response to their degradation byproducts. However, the initial biocompatibility assessment suggests that 4-Methyl-1,3-dioxan-2-one based polymers are a viable and promising class of materials for the development of next-generation medical devices and drug delivery systems.

References

  • Biocompatibility and biodegradation of poly(lactic acid) (PLA) and an immiscible PLA/poly(ε-caprolactone) (PCL) blend compatibilized by poly(ε-caprolactone-b-tetrahydrofuran) implanted in horses. Repositório Institucional. [Link]

  • Biocompatibility Assessment of Polycaprolactone/Polylactic Acid/Zinc Oxide Nanoparticle Composites Under In Vivo Conditions for Biomedical Applications. National Institutes of Health. [Link]

  • In vivo biocompatibility and biodegradability of poly(lactic acid)/poly(ε-caprolactone) blend compatibilized with poly(ε-caprolactone-b-tetrahydrofuran) in Wistar rats. PubMed. [Link]

  • In Vitro Hemocompatibility Testing of Biomaterials According to the ISO 10993-4. PubMed. [Link]

  • ISO 10993-5 Biological Evaluation of Medical Devices - Tests for In Vitro Cytotoxicity. SlideShare. [Link]

  • ISO 10993-5 Cytotoxicity Test - in vitro. RISE Research Institutes of Sweden. [Link]

  • ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]

  • Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. National Institutes of Health. [Link]

  • Which Products Require ISO 10993-5 Cytotoxicity Testing. JJR Lab. [Link]

  • In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4. ResearchGate. [Link]

  • Comparing Polycaprolactone (PCL) with Other Biodegradable Materials: Which is Superior?. Acme-Hardel. [Link]

  • Selected Application- Biocompatibility Testing of Adhesives. Epoxy Technology. [Link]

  • Biocompatibility and biodegradation of poly(lactic acid) (PLA) and an immiscible PLA/poly(ε-caprolactone) (PCL) blend compatibilized by poly(ε-caprolactone-b-tetrahydrofuran) implanted in horses. ResearchGate. [Link]

  • ISO 10993-6:2007 Biological evaluation of medical devices — Part 6: Tests for local effects after implantation. International Organization for Standardization. [Link]

  • ISO 10993-4 Compliant Hemocompatibility Evaluation of Gellan Gum Hybrid Hydrogels for Biomedical Applications. MDPI. [Link]

  • Biodegradable Polymers in Medical Devices: Testing, Applications, and FDA Issues. Cannon Quality Group. [Link]

  • ISO 10993-4:2002 Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood. International Organization for Standardization. [Link]

  • IN VIVO BIOCOMPATIBILITY ASSESSMENT OF NATURAL POLYMERS. Trepo. [Link]

  • In vivo evaluation of biocompatibility and biodegradation of porcine collagen membranes. Nature. [Link]

  • In Vivo Biocompatibility and Biodegradation Test of Two Barrier Membranes for Guided Tissue Regeneration. ResearchGate. [Link]

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Validation

A Technical Guide to the Spectroscopic Differentiation of 4-Methyl-1,3-dioxan-2-one and its Isomers: An Analytical and Predictive Approach

For researchers and professionals in drug development and materials science, the precise characterization of molecular structure is paramount. Isomeric impurities can significantly alter the physical, chemical, and biolo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structure is paramount. Isomeric impurities can significantly alter the physical, chemical, and biological properties of a compound. This guide provides an in-depth spectroscopic comparison of 4-Methyl-1,3-dioxan-2-one and its isomers, focusing on practical methods for their differentiation. Given the scarcity of published experimental data for certain isomers, this guide uniquely combines a rigorous analysis of the well-characterized 4-Methyl-1,3-dioxolan-2-one (Propylene Carbonate) with a predictive, theory-grounded examination of its six-membered ring counterparts, 4-Methyl-1,3-dioxan-2-one and 5-Methyl-1,3-dioxan-2-one.

Our approach is built on the foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. This allows us to forecast the key distinguishing features, providing a robust analytical framework for researchers who may be the first to synthesize or isolate these compounds.

The Isomeric Challenge: Structure and Conformation

The primary challenge lies in distinguishing between the five-membered ring of Propylene Carbonate and the six-membered rings of the 1,3-dioxan-2-one isomers, as well as differentiating the methyl substitution at the C4 versus the C5 position in the six-membered ring. These structural nuances, while subtle, induce significant and predictable changes in their respective spectra.

G cluster_0 Isomeric Structures 4-Methyl-1,3-dioxolan-2-one 4-Methyl-1,3-dioxolan-2-one Propylene Carbonate (5-membered ring) Propylene Carbonate (5-membered ring) 4-Methyl-1,3-dioxolan-2-one->Propylene Carbonate (5-membered ring) 4-Methyl-1,3-dioxan-2-one 4-Methyl-1,3-dioxan-2-one 6-membered ring 6-membered ring 4-Methyl-1,3-dioxan-2-one->6-membered ring 5-Methyl-1,3-dioxan-2-one 5-Methyl-1,3-dioxan-2-one 5-Methyl-1,3-dioxan-2-one->6-membered ring Unsubstituted 1,3-dioxan-2-one Unsubstituted 1,3-dioxan-2-one

Caption: Molecular structures of the compared isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Roadmap

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and stereochemistry of these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of both ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment and spatial arrangement of atoms.

¹H NMR Spectroscopy

Benchmark: 4-Methyl-1,3-dioxolan-2-one (Propylene Carbonate) The spectrum is well-defined, typically showing three distinct proton environments. The methine proton (H-4) is significantly deshielded by the adjacent oxygen atom, appearing as a multiplet. The two diastereotopic methylene protons (H-5) exhibit different chemical shifts and couple with each other (geminal coupling) and with the H-4 proton (vicinal coupling), resulting in complex multiplets. The methyl group protons appear as a clean doublet due to coupling with the H-4 proton.[1]

Predictive Analysis: 4-Methyl- and 5-Methyl-1,3-dioxan-2-one For the six-membered ring systems, the chair conformation influences the chemical shifts. Protons in axial positions are generally more shielded (upfield shift) compared to their equatorial counterparts.

  • 4-Methyl-1,3-dioxan-2-one (Predicted):

    • H-4 (methine): Expected to be a multiplet, shifted downfield due to the adjacent oxygen. Its chemical shift will be sensitive to the axial/equatorial preference of the methyl group.

    • H-5 (methylene): The two protons will be diastereotopic, giving rise to separate multiplets. The axial proton is expected upfield of the equatorial one.

    • H-6 (methylene): These protons are adjacent to an oxygen and will be deshielded compared to H-5, appearing as distinct multiplets.

    • Methyl Group: A doublet, coupled to H-4.

  • 5-Methyl-1,3-dioxan-2-one (Predicted):

    • H-4 & H-6 (methylene): These two sets of methylene protons are equivalent due to symmetry. They will be diastereotopic (axial and equatorial) and appear as multiplets, deshielded by the neighboring oxygen atoms.

    • H-5 (methine): A multiplet, coupled to the adjacent methyl group and the four protons at C4 and C6.

    • Methyl Group: A doublet, coupled to H-5.

The key differentiator will be the proton environment of the methyl group's attachment point: a single methine proton at C4 vs. a single methine proton at C5, and the resulting symmetry differences in the rest of the ring.

¹³C NMR Spectroscopy

Benchmark: 4-Methyl-1,3-dioxolan-2-one (Propylene Carbonate) The spectrum shows four distinct carbon signals. The carbonyl carbon (C-2) is the most deshielded, appearing around 155 ppm.[2] The methine carbon (C-4) and methylene carbon (C-5) have characteristic shifts influenced by the attached oxygen atoms, while the methyl carbon is the most shielded (upfield).[2]

Predictive Analysis: 4-Methyl- and 5-Methyl-1,3-dioxan-2-one The chemical shifts will be influenced by the substitution pattern and ring conformation.

  • 4-Methyl-1,3-dioxan-2-one (Predicted):

    • C-2 (carbonyl): Expected in the 150-155 ppm region.

    • C-4 (methine): Downfield shift due to oxygen and methyl substitution (α-effect).

    • C-5 (methylene): Shielded relative to the carbons attached to oxygen.

    • C-6 (methylene): Downfield shift due to adjacent oxygen.

    • Methyl Carbon: Upfield, typically below 25 ppm.

  • 5-Methyl-1,3-dioxan-2-one (Predicted):

    • C-2 (carbonyl): Similar to the 4-methyl isomer.

    • C-4 & C-6 (methylene): Equivalent due to symmetry, shifted downfield by the adjacent oxygens.

    • C-5 (methine): The methyl substitution will cause a downfield shift (α-effect) on C-5 and a smaller shift on C-4/C-6 (β-effect).

    • Methyl Carbon: Upfield shift.

The most telling difference will be the number of signals for the ring carbons: four distinct signals for the 4-methyl isomer versus three (with one having double intensity) for the more symmetric 5-methyl isomer.

Table 1: Comparative ¹H and ¹³C NMR Data (Experimental & Predicted)

Compound Nucleus Position Chemical Shift (ppm) - Predicted/Experimental Multiplicity
4-Methyl-1,3-dioxolan-2-one ¹H CH₃ ~1.50[1] Doublet
CH₂ ~4.0-4.6[3] Multiplet
CH ~4.8-5.0[3] Multiplet
¹³C CH₃ ~19[2] Quartet
CH₂ ~70[2] Triplet
CH ~73[2] Doublet
C=O ~155[2] Singlet
4-Methyl-1,3-dioxan-2-one ¹H CH₃ Predicted: ~1.2-1.4 Doublet
CH₂ (C5) Predicted: ~1.8-2.2 Multiplet
CH (C4) Predicted: ~4.1-4.4 Multiplet
CH₂ (C6) Predicted: ~4.3-4.6 Multiplet
¹³C CH₃ Predicted: ~20-23 Quartet
CH₂ (C5) Predicted: ~30-35 Triplet
CH (C4) Predicted: ~75-80 Doublet
CH₂ (C6) Predicted: ~65-70 Triplet
C=O Predicted: ~150-155 Singlet
5-Methyl-1,3-dioxan-2-one ¹H CH₃ Predicted: ~1.0-1.2 Doublet
CH (C5) Predicted: ~2.0-2.4 Multiplet
CH₂ (C4/C6) Predicted: ~4.2-4.5 Multiplet
¹³C CH₃ Predicted: ~15-18 Quartet
CH (C5) Predicted: ~35-40 Doublet
CH₂ (C4/C6) Predicted: ~68-73 Triplet
C=O Predicted: ~150-155 Singlet
1,3-dioxan-2-one ¹H CH₂ (C5) Predicted: ~2.14[4] Quintet

| | | CH₂ (C4/C6) | Predicted: ~4.45[4] | Triplet |

Note: Predicted values are based on established substituent effects and data from analogous structures. Experimental verification is required.

Infrared (IR) Spectroscopy: The Carbonyl Stretch as a Key Indicator

IR spectroscopy provides valuable information about the functional groups present in a molecule. For these isomers, the most diagnostic absorption band is the carbonyl (C=O) stretching vibration.

The Influence of Ring Strain The frequency of the C=O stretch is highly sensitive to ring strain. In cyclic esters, smaller rings force the C-C(=O)-O bond angle to decrease from the ideal 120°, leading to increased s-character in the C=O bond. This strengthens the bond and shifts the stretching frequency to a higher wavenumber.[5]

  • 4-Methyl-1,3-dioxolan-2-one (5-membered ring): Exhibits a high-frequency C=O stretch, typically in the range of 1800-1820 cm⁻¹ , which is characteristic of five-membered cyclic carbonates.[6]

  • 4-Methyl- and 5-Methyl-1,3-dioxan-2-one (6-membered rings): The six-membered ring is less strained than the five-membered ring. Consequently, the C=O stretching frequency is expected to be lower, appearing in the range of 1740-1760 cm⁻¹ , similar to acyclic carbonates. This significant difference of ~50 cm⁻¹ provides a clear and rapid method to distinguish the five-membered from the six-membered ring isomers.

Distinguishing between the 4-methyl and 5-methyl isomers by IR alone is more challenging, as the methyl group position has a minor electronic effect on the carbonyl group. However, subtle differences in the C-O stretching region (1200-1000 cm⁻¹) and the fingerprint region may exist.

Table 2: Key Infrared Absorption Frequencies

Compound Functional Group Wavenumber (cm⁻¹) - Predicted/Experimental
4-Methyl-1,3-dioxolan-2-one C=O Stretch 1800-1820[6]
C-O Stretch ~1180, ~1070
4-Methyl-1,3-dioxan-2-one C=O Stretch Predicted: 1740-1760
C-O Stretch Predicted: ~1250, ~1050
5-Methyl-1,3-dioxan-2-one C=O Stretch Predicted: 1740-1760

| | C-O Stretch | Predicted: ~1250, ~1050 |

Mass Spectrometry (MS): Deciphering Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering further clues to its structure.

Molecular Ion and Key Fragments All three isomers have the same molecular formula (C₅H₈O₃) and a monoisotopic mass of approximately 116.04 g/mol . Therefore, the molecular ion peak [M]⁺• will appear at m/z 116.

The differentiation will come from the relative abundances of the fragment ions, which are dictated by the stability of the resulting carbocations and radical cations.

  • 4-Methyl-1,3-dioxolan-2-one (Propylene Carbonate): Common fragmentation includes the loss of CO₂ to give an ion at m/z 72, and a characteristic peak at m/z 57.[1] The base peak is often at m/z 43, corresponding to [CH₃CO]⁺.

  • 4-Methyl-1,3-dioxan-2-one (Predicted):

    • A significant fragmentation pathway is likely the loss of the methyl group, leading to a stable oxonium ion at m/z 101.

    • Alpha-cleavage adjacent to the oxygen at C-3 could lead to the formation of a fragment at m/z 87 ([M-C₂H₅]⁺).

    • Loss of CO₂ (44 Da) to give a fragment at m/z 72 is also expected.

  • 5-Methyl-1,3-dioxan-2-one (Predicted):

    • Fragmentation will be influenced by the methyl group at the C5 position. A retro-Diels-Alder type fragmentation is less likely due to the carbonate group.

    • Loss of a methyl radical is less favorable than in the 4-methyl isomer as it would not result in a resonance-stabilized cation.

    • A key fragmentation may involve the loss of formaldehyde (CH₂O, 30 Da) or ethylene oxide derivatives from the ring, leading to unique fragment ions.

The relative intensity of the [M-CH₃]⁺ peak (m/z 101) is predicted to be a key differentiator, being significantly more prominent for the 4-methyl isomer.

G cluster_0 Mass Spectrometry Fragmentation Isomer (m/z 116) Isomer (m/z 116) 4-Methyl-1,3-dioxan-2-one 4-Methyl-1,3-dioxan-2-one Isomer (m/z 116)->4-Methyl-1,3-dioxan-2-one 5-Methyl-1,3-dioxan-2-one 5-Methyl-1,3-dioxan-2-one Isomer (m/z 116)->5-Methyl-1,3-dioxan-2-one [M-CH3]+ (m/z 101) [M-CH3]+ (m/z 101) 4-Methyl-1,3-dioxan-2-one->[M-CH3]+ (m/z 101) -CH3 [M-CO2]+ (m/z 72) [M-CO2]+ (m/z 72) 4-Methyl-1,3-dioxan-2-one->[M-CO2]+ (m/z 72) -CO2 5-Methyl-1,3-dioxan-2-one->[M-CO2]+ (m/z 72) -CO2 Unique Fragments Unique Fragments 5-Methyl-1,3-dioxan-2-one->Unique Fragments Ring Cleavage

Caption: Predicted key fragmentation pathways.

Experimental Protocols

To validate the predicted data, rigorous experimental protocols are essential. The following outlines standard methodologies for acquiring high-quality spectroscopic data for these compounds.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32k data points, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-250 ppm, 64k data points, relaxation delay of 2-5 seconds, and a sufficient number of scans (512-2048) to achieve adequate signal-to-noise.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign signals to specific protons and carbons in the molecule. For a comprehensive guide on NMR data acquisition and processing, refer to established resources.[7]

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: As these compounds are likely liquids or low-melting solids, the Attenuated Total Reflectance (ATR) method is ideal. Place a single drop of the neat sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer. Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Analysis: Process the spectrum to identify the key absorption bands, paying close attention to the C=O stretching frequency between 1700-1850 cm⁻¹ and the fingerprint region.

Protocol 3: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Method:

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Set a suitable temperature program, for example: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

  • MS Method:

    • Set the EI source to 70 eV.

    • Scan a mass range from m/z 40 to 200.

  • Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram. Analyze the mass spectrum for that peak, identifying the molecular ion and the major fragment ions.

Conclusion

While experimental data for 4-Methyl- and 5-Methyl-1,3-dioxan-2-one remains to be broadly published, a combination of benchmark data from the isomeric Propylene Carbonate and predictive analysis based on fundamental spectroscopic principles provides a powerful toolkit for their differentiation.

Key Differentiating Features:

  • IR Spectroscopy: A C=O stretch near 1800 cm⁻¹ confirms the five-membered ring, while a stretch near 1750 cm⁻¹ indicates a six-membered ring.

  • ¹³C NMR Spectroscopy: The 4-methyl-1,3-dioxan-2-one will show four distinct ring carbon signals, whereas the more symmetric 5-methyl isomer will show only three.

  • ¹H NMR Spectroscopy: The overall symmetry and the chemical environment of the protons on the carbon bearing the methyl group will be distinctly different.

  • Mass Spectrometry: The relative abundance of the [M-CH₃]⁺ fragment at m/z 101 is predicted to be significantly higher for 4-Methyl-1,3-dioxan-2-one.

This guide provides the analytical and predictive framework necessary for researchers to confidently identify these isomers, ensuring the structural integrity of their compounds in critical applications.

References

  • ACD/Labs. (2023). ACD/ChemSketch (Freeware). Toronto, ON, Canada: Advanced Chemistry Development, Inc. .

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7924, Propylene Carbonate. Retrieved from [Link]

  • iChemical. (n.d.). 1,3-dioxan-2-one, CAS No. 2453-03-4. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of cyclic carbonate (a) and poly(propylene carbonate) (b) produced using DMC-PTMEG catalyst. [Image]. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • ResearchGate. (n.d.). (a) 13 C NMR chemical shifts of the propylene carbonate (PC) carbonyl... [Image]. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency. Retrieved from [Link]

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Comparative

A Comparative Guide to Reactivity Ratio Determination in the Copolymerization of 4-Methyl-1,3-dioxan-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals The Critical Role of Reactivity Ratios in Copolymerization In the realm of polymer chemistry, the ability to tailor the properties of a material to a specif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Reactivity Ratios in Copolymerization

In the realm of polymer chemistry, the ability to tailor the properties of a material to a specific application is paramount. Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for achieving this. The sequence of monomer units along the polymer chain dictates the macroscopic properties of the resulting copolymer, from its mechanical strength and thermal stability to its biodegradability and drug-release profile.

The relative reactivity of the monomers in a copolymerization system is quantified by the reactivity ratios (r) . For a binary copolymerization involving two monomers, M₁ and M₂, the reactivity ratios are defined as:

  • r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for a growing polymer chain ending in M₁ adding another M₁ monomer (homo-propagation) to the rate constant of it adding an M₂ monomer (cross-propagation).

  • r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for a growing polymer chain ending in M₂ adding another M₂ monomer to the rate constant of it adding an M₁ monomer.

The values of r₁ and r₂ provide a predictive framework for the copolymer microstructure:

  • r₁r₂ = 1 : Ideal or random copolymerization, where the monomer units are incorporated randomly along the chain.

  • r₁r₂ < 1 : Tendency towards alternating copolymerization.

  • r₁r₂ > 1 : Tendency towards block copolymerization.

  • r₁ > 1 and r₂ < 1 : The copolymer will be enriched in M₁.

  • r₁ < 1 and r₂ > 1 : The copolymer will be enriched in M₂.

Accurate determination of these ratios is therefore essential for the rational design of copolymers with desired properties.

Methodologies for Determining Reactivity Ratios

Several methods have been developed to determine reactivity ratios from experimental data. These range from classical linearization methods to more statistically robust non-linear least-squares fitting.

Linearization Methods: Fineman-Ross and Kelen-Tüdős

The Fineman-Ross and Kelen-Tüdős methods are two of the most widely used linearization techniques.[1][2] They involve rearranging the copolymer composition equation into a linear form, allowing the reactivity ratios to be determined from the slope and intercept of a plotted line.

The Fineman-Ross equation is given by:

G = H * r₁ - r₂

where G and H are functions of the monomer feed mole fractions (f₁ and f₂) and the copolymer composition mole fractions (F₁ and F₂).

The Kelen-Tüdős equation is an extension of the Fineman-Ross method that introduces a separation constant (α) to provide a more even distribution of data points:

η = (r₁ + r₂/α) * ξ - r₂/α

where η and ξ are functions of G, H, and α.

While these methods are straightforward to apply, they can introduce bias in the results due to the transformation of the error structure of the experimental data.[2]

Non-Linear Least-Squares (NLLS) Fitting

Modern computational methods allow for the direct fitting of experimental data to the non-linear copolymer composition equation using non-linear least-squares (NLLS) analysis .[3][4] This approach is considered the most statistically sound method for determining reactivity ratios as it avoids the distortions inherent in linearization methods.[4] The NLLS method minimizes the sum of the squares of the differences between the experimentally determined and the calculated copolymer compositions to find the optimal values of r₁ and r₂.

Case Studies: Reactivity Ratio Determination in 1,3-Dioxan-2-one Derivatives

Due to the limited availability of specific data for 4-Methyl-1,3-dioxan-2-one, this section presents a comparative analysis of reactivity ratio determination for three structurally related monomers. These examples showcase different comonomers, analytical techniques, and calculation methods, providing a broad overview of the experimental landscape.

Case Study 1: Copolymerization of 5-Methylene-1,3-dioxane-2-one (exTMC) with Trimethylene Carbonate (TMC)

This study provides a benchmark for the copolymerization of a functionalized 1,3-dioxan-2-one. The exocyclic methylene group in 5-Methylene-1,3-dioxane-2-one (exTMC) offers a site for post-polymerization modification.

Experimental Protocol:

The copolymerization of exTMC and TMC was carried out using methane sulfonic acid (MSA) as an organocatalyst.[5][6] The reaction was performed under an inert atmosphere using standard Schlenk techniques. Copolymer compositions were determined by ¹H NMR spectroscopy.[5]

G cluster_prep Monomer & Catalyst Preparation cluster_reaction Copolymerization cluster_analysis Analysis Monomers exTMC & TMC Reaction_Vessel Reaction Flask Monomers->Reaction_Vessel Add Catalyst Methane Sulfonic Acid (MSA) Catalyst->Reaction_Vessel Add Inert_Atmosphere Schlenk Line (Argon) Inert_Atmosphere->Reaction_Vessel Maintain NMR ¹H NMR Spectroscopy Reaction_Vessel->NMR Sample for Composition Analysis BSL Beckingham–Sanoja–Lynd (BSL) Method NMR->BSL Input Data Reactivity_Ratios r_exTMC & r_TMC BSL->Reactivity_Ratios Calculate

Figure 1: Experimental workflow for the copolymerization of exTMC and TMC.

Reactivity Ratio Determination:

The reactivity ratios were determined using the Beckingham–Sanoja–Lynd (BSL) method, a non-linear least-squares approach that provides accurate and efficient determination of reactivity ratios.[5][7]

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂r₁ * r₂Copolymer TypeReference
exTMCTMC0.93–0.951.04–1.07~1Random[5]

The reactivity ratios close to unity indicate a nearly ideal random copolymerization behavior. This suggests that the exocyclic methylene group has a minimal impact on the reactivity of the cyclic carbonate monomer in this system.

Case Study 2: Ring-Opening Copolymerization of 2-Methyl-1,3-dioxane-4-one with δ-Valerolactone

This case study explores the copolymerization of a different substituted 1,3-dioxan-2-one with a lactone, a common comonomer for producing biodegradable polyesters.

Experimental Protocol:

The ring-opening copolymerization of 2-methyl-1,3-dioxane-4-one and δ-valerolactone was carried out using diethylzinc as a catalyst and benzyl alcohol as an initiator. The consumption of monomers during the polymerization was monitored by in situ ¹H NMR spectroscopy.[8][9]

G cluster_prep Reactant Preparation cluster_reaction Copolymerization cluster_analysis Data Analysis Monomers 2-Methyl-1,3-dioxane-4-one & δ-Valerolactone NMR_Tube In situ ¹H NMR Monomers->NMR_Tube Add Catalyst Diethylzinc Catalyst->NMR_Tube Add Initiator Benzyl Alcohol Initiator->NMR_Tube Add Kinetic_Analysis Kinetic Modeling NMR_Tube->Kinetic_Analysis Monitor Monomer Consumption Reactivity_Ratios r_MDO & r_δ-VL Kinetic_Analysis->Reactivity_Ratios Determine

Figure 2: Workflow for the in situ monitoring of the copolymerization of 2-methyl-1,3-dioxane-4-one and δ-valerolactone.

Reactivity Ratio Determination:

The reactivity ratios were determined by analyzing the copolymerization kinetics at low monomer conversions. The study employed a non-termination model for ideal copolymerization.[8]

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂r₁ * r₂Copolymer TypeReference
2-Methyl-1,3-dioxane-4-oneδ-Valerolactone~1~1~1Random[8]

The product of the reactivity ratios being approximately 1 suggests a random incorporation of the two monomers, leading to the formation of poly(3-hydroxypropionate-co-5-hydroxyvalerate) copolyesters.

Case Study 3: Enzyme-Catalyzed Copolymerization of 5-Methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) with Trimethylene Carbonate (TMC)

This example highlights the use of enzymatic catalysis for the synthesis of functional polycarbonates and demonstrates a qualitative assessment of reactivity based on copolymer composition.

Experimental Protocol:

The enzyme-catalyzed ring-opening copolymerization of 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) and trimethylene carbonate (TMC) was performed using Lipase from Pseudomonas fluorescens.[10] Copolymers with varying compositions were prepared by adjusting the monomer feed ratio. The microstructure of the resulting copolymers was analyzed using ¹H and ¹³C NMR spectroscopy.[10]

Reactivity Insights:

While the study did not explicitly calculate the reactivity ratios, the ¹H NMR analysis indicated a lower incorporation of TMC in the copolymer than what was expected from the monomer feed ratio.[10] This observation suggests that the reactivity of MBC is higher than that of TMC under these enzymatic conditions (r_MBC > 1 and r_TMC < 1). The analysis of the ¹³C NMR spectra pointed towards the formation of random copolymers.[10]

Comparative Analysis and Future Directions

The presented case studies illustrate the diversity of approaches for determining the reactivity ratios of 1,3-dioxan-2-one derivatives.

Monomer System Catalyst/Initiator Analytical Method Calculation Method Key Finding
5-Methylene-1,3-dioxane-2-one & TMCMethane Sulfonic Acid¹H NMRBSL (NLLS)Near-ideal random copolymerization (r₁r₂ ≈ 1)
2-Methyl-1,3-dioxane-4-one & δ-ValerolactoneDiethylzinc / Benzyl AlcoholIn situ ¹H NMRKinetic ModelingRandom copolymerization (r₁r₂ ≈ 1)
5-Methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one & TMCLipase¹H and ¹³C NMRQualitativeMBC is more reactive than TMC

Key Takeaways:

  • Structural Effects on Reactivity: The position and nature of the substituent on the 1,3-dioxan-2-one ring can influence its reactivity. However, in the cases of the 5-methylene and 2-methyl substituted monomers, the reactivity appears to be similar to that of their comonomers, leading to random copolymers.

  • Catalyst Influence: The choice of catalyst (organocatalyst, metal-based, or enzyme) plays a crucial role in the copolymerization kinetics and the resulting copolymer microstructure.

  • Importance of Modern Analytical Methods: The use of in situ NMR and robust non-linear least-squares methods for data analysis provides more accurate and reliable determination of reactivity ratios compared to traditional linearization techniques.

For researchers working with 4-Methyl-1,3-dioxan-2-one, this guide provides a solid foundation for designing and interpreting copolymerization experiments. Future work should focus on the synthesis and copolymerization of 4-Methyl-1,3-dioxan-2-one with common comonomers like lactide, caprolactone, and trimethylene carbonate to directly determine its reactivity ratios. Such studies will be invaluable for unlocking the full potential of this monomer in the development of novel biodegradable and functional polymers for advanced applications.

References

  • Hunley, M. T., & Beers, K. L. (2013). Nonlinear Method for Determining Reactivity Ratios of Ring-Opening Copolymerizations. Macromolecules, 46(4), 1393–1399.
  • Hunley, M. T., & Beers, K. L. (2013). Nonlinear Method for Determining Reactivity Ratios of Ring-Opening Copolymerizations.
  • Ataman Kimya. (n.d.). 4-METHYL-1,3-DIOXOLAN-2-ONE. Retrieved from [Link]

  • Palenzuela, M., et al. (2023).
  • Understanding copolymerisation kinetics for the design of functional copolymers via free radical polymerisation Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Palenzuela, M., et al. (2023).
  • Rangel-Rangel, E., et al. (2014). Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR.
  • Palenzuela, M., et al. (2023). 5-Methylene-1,3-dioxane-2-one: A First-Choice Comonomer for Trimethylene Carbonate.
  • Differences using Fineman-Ross (F-R) 10 and Kelen-Tüdős (K-T) 11 and... (n.d.).
  • Determination of Reactivity Ratios by NLLS a. (n.d.).
  • McCormick, C. L., et al. (2018). Determination of the Radical Reactivity Ratios of 2-(N-Ethylperfluorooctanesulfonamido)ethyl Acrylate and Methacrylate in Copolymerizations with N,N-Dimethylacrylamide by in Situ 1H NMR Analysis As Established for Styrene–Methyl Methacrylate Copolymerizations. Macromolecules, 51(20), 8079–8089.
  • Statistical determination of chemical composition and blending fraction of copolymers by multivariate analysis of 1H NMR spectra. (n.d.). Polymer Journal.
  • Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propag
  • Wang, Y., et al. (2021). Ring opening copolymerization of δ-valerolactone with 2-methyl-1,3-dioxane-4-one towards poly(3-hydroxypropionate-co-5-hydroxyvalerate) copolyesters. Polymer Chemistry, 12(35), 4975-4985.
  • Determination of Copolymer Compositions. (n.d.).
  • Determination of copolymer composition by benchtop NMR. (2020). Magritek.
  • 4-methyl-1,3-dioxolan-2-one. (n.d.).
  • Effect of Polymerization Conversion on the Experimental Determination of Monomer Reactivity Ratios in Copolymerization. (n.d.).
  • Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization. (2019). Macromolecules, 52(15), 5549–5560.
  • Novel Biodegradable Poly(ester-ether)s: Copolymers from 1,4-Dioxan-2-one and D,L-3-Methyl-1,4-dioxan-2-one. (n.d.).
  • Ring opening copolymerization of δ-valerolactone with 2-methyl-1,3-dioxane-4-one towards poly(3-hydroxypropionate-co-5-hydroxyvalerate) copolyesters. (n.d.).
  • Song, P., et al. (2020). Synthesis of CO2-based polycarbonate-g-polystyrene copolymers via NMRP.
  • Reactivity ratios and copolymer composition. (n.d.). Intro to Polymer Science Class Notes.
  • Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. (2019). Analyst, 144(5), 1679-1686.
  • 4-(Hydroxymethyl)-1,3-dioxolan-2-one. (n.d.). Sigma-Aldrich.
  • 4-METHYL-1,3-DIOXOLAN-2-ONE | CAS 108-32-7. (n.d.).
  • Al-Azemi, T. F., & Bisht, K. S. (2000). Enzyme-catalyzed ring-opening copolymerization of 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) with trimethylene carbonate (TMC)
  • 1,3-Dioxan-2-one. (n.d.). Smolecule.
  • 5-Methylene-1,3-dioxane-2-one: A First-Choice Comonomer for Trimethylene Carbonate. (n.d.).
  • Radical Ring-Opening Copolymerization of 2-Methylene 1,3-Dioxepane and Methyl Methacrylate: Experiments Originally Designed To P. (n.d.). Macromolecules.
  • Experiment 3 Radical Copolymerization of Styrene and Methyl Methacryl
  • Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole). (n.d.).
  • Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. (2024). Green Chemistry.
  • Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. (n.d.).

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Validation

A Comparative Analysis of the Biodegradability of Poly(4-methyl-1,3-dioxan-2-one) and Other Leading Bioplastics

In the landscape of transient medical devices and controlled drug delivery systems, the biodegradability of the constituent polymer is not merely a desirable trait but a cornerstone of its efficacy and biocompatibility....

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of transient medical devices and controlled drug delivery systems, the biodegradability of the constituent polymer is not merely a desirable trait but a cornerstone of its efficacy and biocompatibility. This guide provides a comprehensive technical comparison of the biodegradability of poly(4-methyl-1,3-dioxan-2-one), a promising aliphatic polycarbonate, against established bioplastics: polylactide (PLA), polyhydroxyalkanoates (PHA), and polycaprolactone (PCL). This analysis is grounded in established scientific principles and experimental methodologies to empower researchers and drug development professionals in making informed material selections.

Introduction: The Critical Role of Predictable Biodegradation

The promise of bioplastics in biomedical applications hinges on their ability to degrade into non-toxic byproducts at a rate commensurate with the healing process or the required therapeutic window. A material that degrades too quickly can lead to premature loss of mechanical support or an unintended burst release of a therapeutic agent. Conversely, a polymer that lingers indefinitely can provoke a chronic inflammatory response and necessitate secondary removal surgeries. Therefore, a nuanced understanding of a biopolymer's degradation profile is paramount.

Aliphatic polyesters and polycarbonates are at the forefront of biodegradable polymer research due to their susceptibility to hydrolysis and enzymatic degradation.[1][2] This guide will delve into the specifics of this degradation for our polymers of interest.

The Contenders:

  • Poly(4-methyl-1,3-dioxan-2-one): An aliphatic polycarbonate with a six-membered ring structure. Its degradation is expected to be influenced by the presence of a methyl group, which can affect both its susceptibility to hydrolysis and enzymatic attack.

  • Polylactide (PLA): A well-established, compostable bioplastic derived from renewable resources.[3] Its degradation is primarily hydrolytic, leading to the formation of lactic acid.[3]

  • Polyhydroxyalkanoates (PHAs): A family of bacterially synthesized polyesters. Their biodegradability is largely dependent on enzymatic action from a wide range of microorganisms.

  • Polycaprolactone (PCL): A synthetic aliphatic polyester known for its slow degradation rate and high permeability to small molecules, making it a popular choice for long-term implants and drug delivery applications.[1][4]

Mechanisms of Biodegradation: A Comparative Overview

The degradation of these polymers is not a monolithic process but rather a complex interplay of hydrolytic and enzymatic chain scission, influenced by both intrinsic material properties and the surrounding environment.

Hydrolytic Degradation

Hydrolysis is the cleavage of chemical bonds by the addition of water. For both polyesters and polycarbonates, the ester and carbonate linkages in their backbones are susceptible to this process.

  • Poly(4-methyl-1,3-dioxan-2-one) and Aliphatic Polycarbonates: The carbonate bond in aliphatic polycarbonates is generally susceptible to hydrolysis.[5] The rate of hydrolysis in poly(1,3-trimethylene carbonate), a close structural analog, is noted to be significantly slower than that of poly(ε-caprolactone) in solid form in vitro.[6] The presence of the methyl group in poly(4-methyl-1,3-dioxan-2-one) may introduce steric hindrance, potentially slowing the rate of water attack on the carbonate linkage compared to its unsubstituted counterpart. However, it could also alter the polymer's hydrophobicity, which in turn affects water uptake and subsequent hydrolysis.

  • PLA: The degradation of PLA is predominantly driven by non-enzymatic hydrolysis of its ester bonds.[3] This process is autocatalytic, as the resulting lactic acid monomers lower the local pH, further accelerating the degradation. The rate of hydrolysis is influenced by factors such as molecular weight, crystallinity, and the stereoisomeric content (PLLA vs. PDLA).[3]

  • PHA and PCL: While enzymatic degradation is the primary route for these polymers, hydrolytic scission of their ester bonds does occur, albeit at a much slower rate compared to PLA under physiological conditions.[4]

Enzymatic Degradation

Enzymatic degradation involves the breakdown of polymers by enzymes, typically secreted by microorganisms. This is a crucial mechanism for in vivo and environmental biodegradation.

  • Poly(4-methyl-1,3-dioxan-2-one) and Aliphatic Polycarbonates: Aliphatic polycarbonates are known to be susceptible to enzymatic degradation by enzymes such as lipases and esterases.[5][7] For instance, poly(1,3-trimethylene carbonate) is degraded in vivo through a cellular-mediated enzymatic process.[6][8] The methyl group in poly(4-methyl-1,3-dioxan-2-one) could influence enzyme binding and catalytic efficiency. It is plausible that certain enzymes may exhibit altered substrate specificity due to this structural modification.

  • PLA: While primarily degrading via hydrolysis, certain enzymes like proteinase K and PLA depolymerase can accelerate the degradation of PLA.[3] However, its susceptibility to a broad range of common environmental enzymes is considered lower than that of PHA and PCL.

  • PHA: As a product of bacterial metabolism, PHAs are readily degraded by a wide variety of microorganisms that produce specific PHA depolymerases. This makes them highly biodegradable in diverse environments, including soil and marine settings.

  • PCL: PCL is well-known for its susceptibility to enzymatic degradation by lipases and esterases.[4] This property is extensively utilized in designing drug delivery systems where the release rate can be modulated by the enzymatic activity at the target site.

Comparative Biodegradability Data

Direct, side-by-side quantitative data for the biodegradability of poly(4-methyl-1,3-dioxan-2-one) against the other bioplastics is limited in publicly available literature. However, we can synthesize existing data for the benchmark polymers and provide a scientifically reasoned projection for poly(4-methyl-1,3-dioxan-2-one).

BioplasticPrimary Degradation MechanismIn Vitro Hydrolysis Rate (relative)In Vivo Degradation Rate (relative)Key Influencing Factors
Poly(4-methyl-1,3-dioxan-2-one) Hydrolytic & EnzymaticSlow to Moderate (projected)Moderate (projected)Methyl group substitution, crystallinity, molecular weight
PLA Hydrolytic (autocatalytic)Moderate to FastModerate to FastMolecular weight, crystallinity, stereoisomerism[3]
PHA EnzymaticSlowFast (in presence of specific enzymes)Microbial environment, type of PHA, crystallinity
PCL Enzymatic & HydrolyticSlowSlow to ModerateEnzymatic activity, molecular weight, crystallinity[4]

Note: The projected rates for poly(4-methyl-1,3-dioxan-2-one) are based on the known behavior of similar aliphatic polycarbonates and the anticipated steric and hydrophobic effects of the methyl group. Experimental verification is essential.

Experimental Protocols for Benchmarking Biodegradability

To facilitate direct and objective comparison, standardized experimental protocols are crucial. The following section outlines key methodologies based on ASTM and ISO standards.

In Vitro Hydrolytic Degradation (Modified ISO 10993-13)

This test evaluates the degradation of the polymer in a simulated physiological environment.

Methodology:

  • Sample Preparation: Prepare thin films or small devices of each polymer with standardized dimensions and surface area.

  • Degradation Medium: Immerse the samples in a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Incubation: Maintain the samples at 37°C in a sterile environment for a predetermined period (e.g., 1, 4, 8, 12, and 24 weeks).

  • Analysis: At each time point, retrieve triplicate samples and analyze for:

    • Mass Loss: Dry the samples to a constant weight and calculate the percentage of mass loss.

    • Molecular Weight Reduction: Analyze the molecular weight distribution using Gel Permeation Chromatography (GPC).

    • Morphological Changes: Examine the surface of the samples using Scanning Electron Microscopy (SEM).

    • Thermal Properties: Characterize changes in glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).

Caption: Workflow for in vitro hydrolytic degradation assessment.

In Vitro Enzymatic Degradation

This protocol assesses the susceptibility of the polymers to enzymatic action.

Methodology:

  • Sample Preparation: As described in the hydrolytic degradation protocol.

  • Enzyme Solution: Prepare a solution of a relevant enzyme (e.g., lipase from Pseudomonas cepacia or cholesterol esterase) in PBS (pH 7.4) at a clinically relevant concentration.

  • Incubation: Incubate the polymer samples in the enzyme solution at 37°C. Include a control group in PBS without the enzyme.

  • Analysis: Perform the same analyses as for hydrolytic degradation (mass loss, molecular weight, morphology, and thermal properties) at specified time intervals.

Caption: Workflow for soil burial biodegradation testing.

Conclusion and Future Perspectives

The selection of a biodegradable polymer for biomedical applications is a multifaceted decision that requires a thorough understanding of its degradation kinetics and mechanism. While PLA, PHA, and PCL have well-documented degradation profiles, poly(4-methyl-1,3-dioxan-2-one) represents a promising alternative with potentially tunable degradation characteristics.

Based on the behavior of its structural analogs, it is hypothesized that poly(4-methyl-1,3-dioxan-2-one) will undergo both hydrolytic and enzymatic degradation at a moderate rate. The presence of the methyl group is a key structural feature that warrants further investigation to elucidate its precise impact on the degradation profile.

The experimental protocols outlined in this guide provide a robust framework for conducting direct, comparative studies. Such research is essential to fully characterize the biodegradability of poly(4-methyl-1,3-dioxan-2-one) and to confidently position it within the arsenal of advanced biomaterials for drug delivery and tissue engineering applications.

References

  • Aliphatic polyesters and polycarbonates such as polylactide (PLA), polycaprolactone (PCL) and poly(propylene carbonate) (PPC), are well known as biodegradable, biocompatible and environmental-friendly polymeric materials... (Source: Degradation Behaviors of Biodegradable Aliphatic Polyesters and Polycarbonates, [Link])

  • Herein, this paper reviews the research progress on the degradation behaviors of biodegradable polyesters and polycarbonates materials including PLA, PCL and PPC. (Source: Degradation Behaviors of Biodegradable Aliphatic Polyesters and Polycarbonates, [Link])

  • Biodegradable plastics are manufactured as an alternative to conventional plastics for specific applications in order to reduce the environmental impact of plastics. They usually contain ester linkages that are more amenable to microbial degradation than carbon-carbon backbones... (Source: Comparative biodegradation analysis of three compostable polyesters by a marine microbial community, [Link])

  • Aliphatic polycarbonates are known to biodegrade either through the action of pure enzymes or by bacterial whole cells. (Source: Biodegradation of aliphatic and aromatic polycarbonates, [Link])

  • In a comparative evaluation of the biodegradation of PHB, PCL, and PLA over the course of more than 10 months at 25, 37, and 50 °C in soil and compost, PCL showed faster deterioration than PLA and PHB. (Source: State-of-the-Art Review of Aliphatic Polyesters and Polyolefins Biodeterioration by Microorganisms: From Mechanism to Characterization, [Link])

  • Photodegradation of polycarbonate (PC) is investigated based on quantum chemical methods with PC models to clarify the effect of substituents at different positions of phenyl rings on the carbonate O-C bond cleavage. (Source: Mechanistic Study of Substituent Effect on Photoinduced O-C Bond Activation in Polycarbonate, [Link])

  • Synthesis, properties, and biodegradation of poly(1,3-trimethylene carbonate). (Source: Synthesis, properties, and biodegradation of poly(1,3-trimethylene carbonate) | Macromolecules, [Link])

  • The current study has investigated the influence of esterase activity (80-400units/ml) on the biodegradation of polycarbonate-urethanes (PCNUs) by cholesterol esterase (CE)... (Source: Enzyme induced biodegradation of polycarbonate-polyurethanes: dose dependence effect of cholesterol esterase, [Link])

  • Copolymers of 1,5-dioxepan-2-one (DXO) and L- or D,L-dilactide have been synthesized and characterized... In vivo studies on rats revealed significant differences in tissue response between the semicrystalline DXO/L-LA copolymer and the amorphous DXO/D,L-LA copolymer. (Source: Copolymers of 1,5-dioxepan-2-one and L- Or D,L-dilactide: In Vivo Degradation Behaviour, [Link])

  • A recently developed viscous liquid aliphatic polycarbonate, poly(trimethylene carbonate-co-5-hydroxy trimethylene carbonate), has advantageous properties for the delivery of acid-sensitive drugs such as proteins and peptides. (Source: In Vivo Degradation Mechanism and Biocompatibility of a Biodegradable Aliphatic Polycarbonate: Poly(Trimethylene Carbonate- co - ResearchGate, [Link])

  • The degradation behaviors of P(TMC-DDLA) copolymer (15:85) were investigated under in vitro and in vivo conditions. (Source: In vitro and in vivo degradation behavior of poly(trimethylene carbonate-co-d,l-lactic acid) copolymer, [Link])

  • Herein, we review the synthesis, degradation, and studies into biomedical applications of aliphatic polycarbonates obtained by ring-opening polymerization of cyclic carbonate monomers... (Source: 5-Methylene-1,3-dioxane-2-one: A First-Choice Comonomer for Trimethylene Carbonate, [Link])

  • Synthesis of random copolymers by the nonsequential polymerization of 1,4-dioxan-2-one with d,l-3-methyl-1,4-dioxan-2-one was first investigated... (Source: Novel Biodegradable Poly(ester−ether)s: Copolymers from 1,4-Dioxan-2-one and d,l-3-Methyl-1,4-dioxan-2-one | Macromolecules, [Link])

  • The rate of hydrolytic chain scission of solid PTMC in phosphate-buffered saline at 37°C, pH 7.4, was approximately 20 times less than that of poly(e-caprolactone)... (Source: Synthesis, properties, and biodegradation of poly(1,3-trimethylene carbonate), [Link])

  • The degradation and the tissue response evoked by poly(1,3-trimethylene carbonate) [poly(TMC)] and copolymers of TMC with either 52 mol % D,L-lactide (DLLA) or 89 mol % epsilon-caprolactone (CL) were evaluated in vivo... (Source: In vivo behavior of poly(1,3-trimethylene carbonate) and copolymers of 1,3-trimethylene carbonate with D,L-lactide or epsilon-caprolactone: Degradation and tissue response, [Link])

  • According to the solubility parameters of PLGA, organic solvents such as dimethylformamide, chloroform, and DIO should be used. (Source: Effect of Dioxane and N-Methyl-2-pyrrolidone as a Solvent on Biocompatibility and Degradation Performance of PLGA/nHA Scaffolds, [Link])

  • The efficient and reliable synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a highly effective cyclic ketene acetal for radical ring-opening polymerization, was reported... (Source: Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability, [Link])

  • In this work, we present the copolymerization of 2- methylen-1,3-dioxepane (MDO) with crotonic acid derivative esters. (Source: Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters, [Link])

  • The synthesis and detailed characterization of racemic 3‐methyl‐1,4‐dioxan‐2‐one (3‐MeDX) are reported. (Source: Biodegradable poly(ester‐ether)s: ring‐opening polymerization of D,L‐3‐methyl‐1,4‐dioxan‐2‐one using various initiator systems | Scilit, [Link])

  • The tunable biodegradability characteristics of the hydrophobic core make these polymers interesting candidates as nanocarriers in controlled drug delivery. (Source: Novel Biodegradable Poly(ester-ether)s: Copolymers from 1,4-Dioxan-2-one and D,L-3-Methyl-1,4-dioxan-2-one, [Link])

  • Polylactic acid, also known as poly(lactic acid) or polylactide (PLA), is a plastic material... PLA can be biodegradable or long-lasting, depending on the manufacturing process, additives and copolymers. (Source: Polylactic acid - Wikipedia, [Link])

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-Methyl-1,3-dioxan-2-one

Introduction: Understanding the Compound 4-Methyl-1,3-dioxan-2-one is a six-membered cyclic carbonate. Cyclic carbonates are a class of compounds increasingly used as polar aprotic solvents, electrolytes in lithium-ion b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

4-Methyl-1,3-dioxan-2-one is a six-membered cyclic carbonate. Cyclic carbonates are a class of compounds increasingly used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as monomers for the synthesis of biodegradable polycarbonates. The presence of the carbonate group and the dioxane ring structure suggests that this compound is likely a high-boiling, polar liquid. While specific toxicity data is unavailable, the hazards associated with analogous compounds include eye and skin irritation. A proactive and cautious approach to handling is therefore essential.

Hazard Identification and Risk Assessment

Based on data from analogous compounds like Propylene Carbonate, the primary hazards are anticipated to be:

  • Eye Irritation: Direct contact with the liquid or high concentrations of vapor may cause serious eye irritation.[1][2]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[1]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.

A thorough risk assessment should be conducted before handling this chemical. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the work environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical for minimizing exposure. The following recommendations are based on best practices for handling irritant and potentially hazardous chemicals in a laboratory setting.

PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes of the liquid and potential vapor exposure, which are likely to cause eye irritation.[1][2][3]
Hand Protection Nitrile or neoprene rubber gloves. Check with the glove manufacturer for specific chemical resistance data if available. Discard and replace gloves immediately if they become contaminated.Provides a barrier against skin contact. PVC gloves may also be suitable.[1] Always inspect gloves for tears or holes before use.
Body Protection A buttoned laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemically impervious apron over the lab coat is recommended.Protects the torso and arms from accidental splashes.[1]
Respiratory Protection To be used if engineering controls (like a fume hood) are insufficient to maintain airborne concentrations below acceptable levels, or if irritation is experienced. A NIOSH-approved respirator with an organic vapor cartridge is recommended.Minimizes the risk of inhaling irritating vapors or aerosols.[2][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[3]

  • Keep the container tightly sealed to prevent the absorption of moisture and to minimize the release of vapors.[3]

  • Store away from strong oxidizing agents, acids, and bases.

Handling and Use: A Step-by-Step Protocol
  • Preparation:

    • Ensure that a chemical fume hood is available and functioning correctly. All handling of 4-Methyl-1,3-dioxan-2-one should be performed within the fume hood to minimize inhalation exposure.

    • Confirm that an eyewash station and safety shower are readily accessible and have been recently tested.[3]

    • Assemble all necessary equipment and PPE before handling the chemical.

  • Aliquoting and Transfer:

    • Don the appropriate PPE as outlined in the table above.

    • Place the container of 4-Methyl-1,3-dioxan-2-one in a secondary container (such as a plastic tray) within the fume hood to contain any potential spills.

    • Carefully open the container.

    • Use appropriate tools (e.g., pipette, graduated cylinder) to transfer the required amount of the chemical.

    • Avoid splashing.

    • Once the transfer is complete, securely close the primary container.

  • Post-Handling:

    • Wipe down any contaminated surfaces within the fume hood with an appropriate solvent (e.g., isopropanol), followed by a soap and water solution.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, then the lab coat, and finally eye protection.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

Spill Management

In the event of a spill:

  • Evacuate: Alert others in the immediate area and, if the spill is large, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to help disperse vapors.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.[3][4]

  • Collect: Wearing appropriate PPE, carefully scoop the absorbent material into a suitable, labeled container for hazardous waste.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the contaminated materials as hazardous waste.

Disposal Plan
  • All waste containing 4-Methyl-1,3-dioxan-2-one, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • The waste may be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[5]

  • Do not dispose of this chemical down the drain or in general waste.[2]

Workflow Visualization

The following diagram illustrates the key stages and decision points in the safe handling of 4-Methyl-1,3-dioxan-2-one.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Check Eyewash/Shower Check Eyewash/Shower Verify Fume Hood->Check Eyewash/Shower Don PPE Don PPE Check Eyewash/Shower->Don PPE Transfer Chemical Transfer Chemical Don PPE->Transfer Chemical Spill? Spill? Transfer Chemical->Spill? Secure Container Secure Container Decontaminate Work Area Decontaminate Work Area Secure Container->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands End End Wash Hands->End Start Start Start->Verify Fume Hood Spill?->Secure Container No Spill Protocol Spill Protocol Spill?->Spill Protocol Yes Spill Protocol->Decontaminate Work Area

Caption: Workflow for handling 4-Methyl-1,3-dioxan-2-one.

References

  • Matrix Fine Chemicals. (n.d.). 4-METHYL-1,3-DIOXOLAN-2-ONE | CAS 108-32-7. Retrieved from [Link]

  • Consolidated Chemical. (2025, January 30). Propylene Carbonate (PC) - High Purity Solvent. Retrieved from [Link]

  • Aglayne Inc. (n.d.). Propylene Carbonate - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Propylene Carbonate. Retrieved from [Link]

  • Carl ROTH. (2024, September 19). Safety Data Sheet: Propylene carbonate. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1,3-dioxan-2-one
Reactant of Route 2
Reactant of Route 2
4-Methyl-1,3-dioxan-2-one
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